molecular formula C11H24O B12309891 1-Undecanol-d4

1-Undecanol-d4

Cat. No.: B12309891
M. Wt: 176.33 g/mol
InChI Key: KJIOQYGWTQBHNH-MKQHWYKPSA-N
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Description

1-Undecanol-d4 is a useful research compound. Its molecular formula is C11H24O and its molecular weight is 176.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H24O

Molecular Weight

176.33 g/mol

IUPAC Name

1,1,2,2-tetradeuterioundecan-1-ol

InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3/i10D2,11D2

InChI Key

KJIOQYGWTQBHNH-MKQHWYKPSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])O

Canonical SMILES

CCCCCCCCCCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Undecanol-d4: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Undecanol-d4, a deuterated form of 1-Undecanol. Due to the limited availability of specific experimental data for the deuterated compound, this document leverages the extensive data available for the non-deuterated parent compound, 1-Undecanol, as a close surrogate. The primary difference lies in the isotopic substitution, which minimally affects the overall chemical behavior but is significant for its application as an internal standard in analytical chemistry.

Chemical Identity and Structure

This compound is a fatty alcohol that is structurally identical to 1-Undecanol, with the exception of four deuterium atoms replacing hydrogen atoms.[1] While the exact position of deuteration can vary depending on the synthesis, it is typically on the carbon chain. The fundamental structure consists of an eleven-carbon aliphatic chain with a terminal hydroxyl group.[2]

IUPAC Name: undecan-1-ol-d4 Synonyms: Undecyl alcohol-d4[1][3]

The chemical structure of 1-Undecanol is depicted below:

Caption: Chemical Structure of 1-Undecanol.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1-Undecanol. These values are expected to be very similar for this compound, with a slight increase in molecular weight and density due to the presence of deuterium.

Table 1: General and Physical Properties

PropertyValue
Molecular FormulaC₁₁H₂₄O[4][5][6]
Molecular Weight172.31 g/mol [4][5][6]
AppearanceColorless liquid[4][7]
OdorMild, citrus-like[4][7]
Melting Point11-19 °C[5][7]
Boiling Point243 °C (at 760 mm Hg)[5]
Density0.8298 g/mL at 20 °C[4]
Flash Point>82 °C[5]

Table 2: Solubility and Partition Coefficient

PropertyValue
Solubility in WaterInsoluble[5]
Solubility in Organic SolventsSoluble in ethanol and diethyl ether[5]
logP (Octanol/Water Partition Coefficient)4.9[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Undecanol. For this compound, while the overall spectral features will be similar, shifts in the mass spectrum and changes in the nuclear magnetic resonance (NMR) spectrum are expected due to the deuterium labeling. The National Institute of Standards and Technology (NIST) provides reference spectra for 1-Undecanol, which can serve as a basis for comparison.[6][9][10]

Experimental Protocols

Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample preparation and analysis, while the mass difference allows for its distinct detection and quantification.

A general workflow for its use as an internal standard is as follows:

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Add known amount of This compound to sample B Perform extraction or derivatization A->B C Inject sample into GC-MS or LC-MS B->C D Separate analyte and internal standard C->D E Detect and quantify ions D->E F Calculate response factor E->F G Determine analyte concentration F->G

Caption: Workflow for using this compound as an internal standard.

Synthesis of 1-Undecanol

1-Undecanol is commonly synthesized through the reduction of undecanal or undecanoic acid derivatives.[2][5] One established method involves the reduction of ethyl undecanoate using a reducing agent like sodium metal. Another approach is the catalytic hydrogenation of ethyl ω-undecenoate. These methods can be adapted for the synthesis of this compound by using deuterated starting materials or reagents.

Safety and Handling

1-Undecanol is considered to be mildly irritating to the skin, eyes, and lungs.[4][5] Ingestion can be harmful.[5] It is also classified as a marine pollutant.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[11] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS).[8][12][13]

Applications in Research and Development

The primary application of this compound is as a tracer and internal standard for quantitative analysis in various research fields, including drug metabolism and pharmacokinetic studies.[1] The non-deuterated form, 1-Undecanol, is found naturally in fruits, butter, and eggs and is used as a flavoring agent in the food industry.[5] It also serves as a precursor in the synthesis of other chemicals, such as undecanal, which is used in the fragrance industry.[2]

References

1-Undecanol-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Undecanol-d4, a deuterated form of 1-Undecanol. This document details its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative analysis and its potential role in drug delivery systems.

Core Compound Details

This compound is a stable isotope-labeled version of 1-Undecanol, a fatty alcohol. The incorporation of deuterium atoms makes it a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

PropertyValueReference
CAS Number 1219803-47-0[1]
Molecular Formula C11H20D4O[1]
Synonyms Undecyl alcohol-d4[1]
Appearance Colorless liquid[2]
Solubility Insoluble in water; Soluble in ethanol and ether[2]

Quantitative Data for Analytical Applications

This compound is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise measurement of unlabeled 1-Undecanol. The following table summarizes typical parameters for such analyses.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Reference
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm[3]
Carrier Gas Helium at a constant flow of 1.2 mL/min[3]
Injector Temperature 250°C[3]
Oven Temperature Program Initial 80°C (1 min), ramp 10°C/min to 250°C, hold 5 min[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Selected Ion Monitoring (SIM)[3]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[3]
Limit of Quantification (LOQ) 0.2 - 2 µg/mL[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated alcohols involves the reduction of the corresponding carboxylic acid or ester using a deuterated reducing agent. The following is a representative protocol for the synthesis of this compound from undecanoic acid.

Materials:

  • Undecanoic acid

  • Lithium aluminum deuteride (LiAlD4)

  • Anhydrous diethyl ether

  • Dry glassware

  • Argon or nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, a solution of undecanoic acid in anhydrous diethyl ether is prepared.

  • The flask is cooled in an ice bath.

  • A solution of lithium aluminum deuteride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of undecanoic acid.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

  • The reaction is monitored for completion using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product is purified by vacuum distillation.

GC-MS Analysis of 1-Undecanol using this compound as an Internal Standard

This protocol describes the quantitative analysis of 1-Undecanol in a sample matrix using this compound as an internal standard.[3][4]

Materials:

  • Sample containing 1-Undecanol

  • This compound solution of known concentration (internal standard)

  • Hexane (or other suitable solvent)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

    • Extract the analytes using hexane.

    • The extract may be concentrated or diluted as necessary to fall within the calibration range.

  • Instrumental Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Utilize the instrumental parameters outlined in the quantitative data table above.

    • In SIM mode, monitor characteristic ions for both 1-Undecanol and this compound.

  • Quantification:

    • Construct a calibration curve by analyzing a series of standards containing known concentrations of 1-Undecanol and a constant concentration of this compound.

    • Plot the ratio of the peak area of 1-Undecanol to the peak area of this compound against the concentration of 1-Undecanol.

    • Determine the concentration of 1-Undecanol in the unknown sample by interpolating its peak area ratio from the calibration curve.

Signaling Pathways and Biological Relevance

1-Undecanol, as a fatty alcohol, is involved in lipid metabolism. While a specific signaling pathway for 1-Undecanol is not extensively documented, it is understood to be part of the broader fatty acid metabolism pathway.[5] Fatty alcohols can be synthesized from fatty acyl-CoAs and can be metabolized to fatty acids.

Fatty_Acid_Metabolism Fatty Acyl-CoA Fatty Acyl-CoA Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA->Fatty Aldehyde Acyl-CoA Reductase 1-Undecanol 1-Undecanol Fatty Aldehyde->1-Undecanol Alcohol Dehydrogenase Undecanoic Acid Undecanoic Acid Fatty Aldehyde->Undecanoic Acid Aldehyde Dehydrogenase 1-Undecanol->Fatty Aldehyde Alcohol Dehydrogenase Beta-Oxidation Beta-Oxidation Undecanoic Acid->Beta-Oxidation

Simplified overview of 1-Undecanol's involvement in fatty acid metabolism.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is a critical component of a robust quantitative analytical workflow. The following diagram illustrates the logical steps involved.

Quantitative_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Addition of this compound Addition of this compound Sample Collection->Addition of this compound Extraction Extraction Addition of this compound->Extraction Concentration/Dilution Concentration/Dilution Extraction->Concentration/Dilution GC-MS Injection GC-MS Injection Concentration/Dilution->GC-MS Injection Separation Separation GC-MS Injection->Separation Detection (MS) Detection (MS) Separation->Detection (MS) Peak Integration Peak Integration Detection (MS)->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification Penetration_Enhancement 1-Undecanol 1-Undecanol Stratum Corneum Stratum Corneum 1-Undecanol->Stratum Corneum interacts with Lipid Bilayer Disruption Lipid Bilayer Disruption Stratum Corneum->Lipid Bilayer Disruption Increased Fluidity Increased Fluidity Lipid Bilayer Disruption->Increased Fluidity Enhanced API Permeation Enhanced API Permeation Increased Fluidity->Enhanced API Permeation

References

Synthesis and Isotopic Labeling of 1-Undecanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1-Undecanol-d4 (1,1,2,2-tetradeuterio-1-undecanol). This deuterated analog of 1-undecanol is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This document details the synthetic pathway, experimental protocols, and methods for assessing isotopic purity.

Introduction

1-Undecanol is a long-chain fatty alcohol with applications in various industries. Its deuterated isotopologue, this compound, is chemically identical to the unlabeled compound but possesses a higher mass due to the replacement of four hydrogen atoms with deuterium.[1] This mass difference allows for its use as a tracer in metabolic studies and as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The stability of the deuterium label ensures that it does not readily exchange with protons under physiological conditions, making it a reliable tool for researchers.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, starting from undecanoic acid. The key steps are:

  • α-Deuteration of Undecanoic Acid: Introduction of two deuterium atoms at the C-2 position (α-position) of undecanoic acid.

  • Esterification: Conversion of the resulting 2,2-dideuteroundecanoic acid to its ethyl ester.

  • Reduction: Reduction of the ethyl ester with a deuterium-donating reagent to yield 1,1,2,2-tetradeuterio-1-undecanol.

This synthetic approach is designed to selectively introduce deuterium at the desired positions with high isotopic enrichment.

Experimental Protocols

Step 1: Synthesis of 2,2-dideuteroundecanoic acid

This procedure is adapted from a general method for the α-deuteration of carboxylic acids.

Materials:

  • Undecanoic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a sealed reaction vessel, undecanoic acid (1 equivalent) is suspended in a solution of sodium deuteroxide in deuterium oxide.

  • The mixture is heated with stirring for 24-48 hours to facilitate the hydrogen-deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the signal corresponding to the α-protons.

  • After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid.

  • The deuterated carboxylic acid is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dideuteroundecanoic acid.

Step 2: Synthesis of Ethyl 2,2-dideuteroundecanoate

This protocol is based on the Fischer esterification method.

Materials:

  • 2,2-dideuteroundecanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • 2,2-dideuteroundecanoic acid (1 equivalent) is dissolved in a large excess of anhydrous ethanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

  • The reaction mixture is refluxed for 4-6 hours.

  • The excess ethanol is removed by distillation.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give ethyl 2,2-dideuteroundecanoate.

Step 3: Synthesis of this compound (1,1,2,2-tetradeuterio-1-undecanol)

This step involves the reduction of the deuterated ester using lithium aluminum deuteride.

Materials:

  • Ethyl 2,2-dideuteroundecanoate

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup.

Procedure:

  • A solution of ethyl 2,2-dideuteroundecanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (excess) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and water again (Fieser workup).[2] Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until the evolution of gas ceases.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford this compound.

  • The product can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterStep 1: α-DeuterationStep 2: EsterificationStep 3: ReductionOverall
Typical Yield >90%>90%60-95%50-80%
Isotopic Purity >98% D at C-2>98% D at C-2>98% D at C-1 and C-2>98% (d4)
Analytical Method ¹H NMR¹H NMR, GC-MSGC-MS, ¹H NMR, ¹³C NMRGC-MS, High-Resolution MS

Note: Yields are representative and can vary based on reaction scale and optimization. Isotopic purity is typically determined by mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: α-Deuteration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction start Undecanoic Acid step1_reagents NaOD, D₂O Heat start->step1_reagents step1_product 2,2-dideuteroundecanoic acid step1_reagents->step1_product step2_reagents Ethanol, H₂SO₄ (cat.) Reflux step1_product->step2_reagents step2_product Ethyl 2,2-dideuteroundecanoate step2_reagents->step2_product step3_reagents 1. LiAlD₄, Et₂O 2. Workup step2_product->step3_reagents end_product This compound step3_reagents->end_product

Caption: Synthetic workflow for this compound.

Metabolic Pathway of 1-Undecanol

Metabolic_Pathway undecanol This compound undecanal Undecanal-d3 undecanol->undecanal Alcohol Dehydrogenase undecanoic_acid Undecanoic acid-d2 undecanal->undecanoic_acid Aldehyde Dehydrogenase beta_oxidation β-Oxidation undecanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA-d(n) beta_oxidation->acetyl_coa

Caption: Metabolic pathway of 1-Undecanol.[3]

References

An In-Depth Technical Guide to the Physical Characteristics of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1-Undecanol-d4, a deuterated form of 1-Undecanol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on the physical properties, experimental determination methods, and a procedural workflow for the characterization of this compound.

Introduction

This compound is a stable isotope-labeled version of 1-Undecanol, a fatty alcohol. In this molecule, four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a valuable tool in various scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. The inclusion of deuterium atoms can subtly alter the physical properties of the molecule compared to its non-deuterated counterpart due to the increased mass of deuterium. This guide provides key physical data for this compound and outlines the standard methodologies for its experimental determination.

Physical and Chemical Properties

The physical properties of this compound are expected to be very similar to those of 1-Undecanol, with slight increases in molecular weight, density, melting point, and boiling point due to the heavier deuterium isotopes. The table below summarizes the known and estimated physical data for this compound.

PropertyValueNotes
Chemical Formula C₁₁H₂₀D₄O
Molecular Weight 176.33 g/mol
Appearance Colorless liquidAt room temperature.
Melting Point Approx. 19 °CEstimated to be slightly higher than 1-Undecanol.
Boiling Point Approx. 243 °CAt standard pressure. Estimated to be slightly higher than 1-Undecanol.
Density Approx. 0.83 g/cm³ at 20°CEstimated to be slightly higher than 1-Undecanol.
Solubility Insoluble in water; Soluble in ethanol and diethyl ether.

Experimental Protocols for Physical Characterization

Accurate determination of the physical characteristics of this compound is crucial for its application in research and development. The following sections detail standard laboratory protocols for measuring its key physical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is solid by cooling it below its expected melting point (e.g., in an ice bath).

  • If the sample is crystalline, finely powder it using a mortar and pestle.

  • Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the sample.[1][2][3][4][5]

Boiling Point Determination (Micro-Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Thermometer

  • Capillary tube (one end sealed)

  • Small rubber band or wire to attach the capillary tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Heat-transfer fluid (e.g., mineral oil)

Procedure:

  • Add a small amount (0.5-1 mL) of this compound to a small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube filled with a heat-transfer fluid, or suspend it in a beaker of the fluid on a hot plate.

  • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[6][7][8]

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Apparatus:

  • Pycnometer (a glass flask with a specific, known volume)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and allow any excess liquid to overflow.

  • Wipe the outside of the pycnometer dry.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, dry it completely, and weigh it. Record the mass (m₂).

  • The mass of the this compound is m₂ - m₁.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9][10][11][12][13]

Solubility Determination

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Solvents to be tested (e.g., water, ethanol, diethyl ether)

Procedure:

  • Add approximately 1 mL of the solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 0.1 mL or a few drops) to the solvent.

  • Vigorously shake or vortex the mixture for 30-60 seconds.

  • Allow the mixture to stand and observe if the this compound has dissolved completely. A clear, homogeneous solution indicates solubility. The presence of droplets, cloudiness, or a separate layer indicates insolubility or partial solubility.

  • Repeat the process with different solvents to determine the solubility profile.[14][15][16][17][18]

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a sample of this compound.

G Workflow for Physical Characterization of this compound cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Quantitative Measurements cluster_3 Data Analysis and Reporting start Obtain this compound Sample purify Purify Sample (if necessary) start->purify appearance Visual Inspection (Color, State) purify->appearance solubility Solubility Testing (Water, Organic Solvents) appearance->solubility melting_point Melting Point Determination solubility->melting_point boiling_point Boiling Point Determination solubility->boiling_point density Density Measurement solubility->density data_table Compile Data into Table melting_point->data_table boiling_point->data_table density->data_table report Generate Technical Report data_table->report

Caption: A logical workflow for the physical characterization of this compound.

Conclusion

This technical guide provides essential information on the physical characteristics of this compound and the standard experimental procedures for their determination. The data and protocols presented herein are intended to support researchers and professionals in the effective use and characterization of this isotopically labeled compound in their scientific endeavors. Accurate physical data is fundamental to the successful design and interpretation of experiments in drug development and other research fields.

References

An In-depth Technical Guide to the Solubility of 1-Undecanol-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Undecanol-d4 in various organic solvents. While specific quantitative data for the deuterated form is limited in publicly available literature, the solubility is expected to be nearly identical to that of its non-deuterated counterpart, 1-Undecanol. This document compiles available qualitative and quantitative data for 1-Undecanol and outlines standard experimental protocols for solubility determination.

Core Concepts: Solubility of Fatty Alcohols

The solubility of a fatty alcohol like 1-Undecanol is governed by its molecular structure, which consists of a long, nonpolar hydrocarbon tail (C11) and a polar hydroxyl (-OH) head. This amphipathic nature dictates its solubility behavior according to the "like dissolves like" principle. The nonpolar tail favors interaction with nonpolar solvents, while the hydroxyl group can form hydrogen bonds with polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1-Undecanol, which serves as a strong proxy for this compound.

Organic SolventQualitative SolubilityQuantitative Solubility
EthanolSoluble[1][2][3]-
60% EthanolSoluble[1][3]1 mL in 4 mL[1][3]
Diethyl EtherVery Soluble[1][3]-
ChloroformSoluble[2][4]-
Ethyl AcetateSoluble[2][4]-
Most Fixed OilsSoluble[1][3]-
Hydrocarbon Solvents (e.g., Hexane, Toluene)Soluble[5]-
Halogenated Solvents (e.g., Dichloromethane)Soluble[5]-
WaterInsoluble/Slightly Soluble[1][2][4][6]0.0057 g/L[4]

Experimental Protocol: Determination of Solubility

A standard method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the concentration of this compound that is soluble in a specific organic solvent at a given temperature to the point of saturation.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a series of vials. The goal is to create a slurry where undissolved solute is visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent. This step is crucial to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F

Caption: Workflow for Solubility Determination.

Conclusion

This compound is expected to exhibit high solubility in a wide range of common organic solvents, including alcohols, ethers, and halogenated hydrocarbons, while remaining largely insoluble in water. For precise quantitative measurements, a systematic experimental approach as outlined is recommended. This understanding of its solubility profile is critical for its effective application in research and development, particularly in formulation and synthesis.

References

A Researcher's In-Depth Guide to Procuring 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis. 1-Undecanol-d4, a deuterated form of the long-chain fatty alcohol, serves as a valuable tool in such research. This technical guide provides a comprehensive overview of where to purchase this compound, its research applications, and generalized experimental workflows.

Sourcing and Procurement of this compound

The acquisition of specialized chemical reagents like this compound requires identifying suppliers that cater to the research and development community. Our investigation has identified both direct suppliers and companies offering custom synthesis services.

Confirmed Suppliers:

  • MedchemExpress: A prominent supplier of research chemicals and labeled compounds, MedchemExpress lists this compound in its catalog. They explicitly state that the compound is for research use only and is suitable as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

  • Custom Synthesis Specialists: For researchers requiring specific isotopic purity, different labeling patterns, or bulk quantities, custom synthesis is a viable route.

    • BOC Sciences: This company provides extensive custom synthesis services for stable isotope-labeled compounds, including deuteration.[][][][][] While not listed as a stock item, they have the capability to synthesize this compound to meet specific research requirements.

Other major suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories , Toronto Research Chemicals , and Omicron Biochemicals , also offer custom synthesis services and may be able to provide this compound upon request.[7][8]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key identifying information for this compound from a confirmed supplier. Pricing is typically available upon quotation request.

SupplierCatalog NumberCAS NumberMolecular FormulaAvailability
MedchemExpressHY-W004292S11219803-47-0C₁₁H₂₀D₄OIn stock (1 mg), quote required
BOC SciencesCustom SynthesisNot ApplicableC₁₁H₂₀D₄OAvailable via custom synthesis

Experimental Protocols and Methodologies

General Protocol for Quantification of 1-Undecanol using this compound as an Internal Standard

1. Preparation of Standard Solutions:

  • Prepare a stock solution of unlabeled 1-Undecanol in a suitable organic solvent (e.g., methanol, acetonitrile).
  • Prepare a separate stock solution of this compound at a known concentration.
  • Create a series of calibration standards by spiking a blank biological matrix with varying concentrations of unlabeled 1-Undecanol and a fixed concentration of the this compound internal standard.

2. Sample Preparation:

  • To the unknown biological samples, add the same fixed amount of this compound internal standard as used in the calibration standards.
  • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
  • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Inject the prepared samples and calibration standards onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
  • Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both unlabeled 1-Undecanol and this compound.
  • The mass difference of 4 Da between the analyte and the internal standard will allow for their distinct detection.
  • The LC method should provide chromatographic separation of 1-Undecanol from other matrix components.

4. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the unlabeled 1-Undecanol to the peak area of the this compound internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled 1-Undecanol.
  • For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of 1-Undecanol.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate key processes related to the procurement and application of this compound.

Diagram 1: Procurement Workflow for this compound cluster_researcher Researcher's Actions cluster_supplier Supplier's Actions start Identify Need for This compound search Search Supplier Catalogs (e.g., MedchemExpress) start->search custom_search Identify Custom Synthesis Suppliers (e.g., BOC Sciences) start->custom_search quote Request Quotation (Price, Purity, Lead Time) search->quote custom_search->quote provide_quote Provide Quotation quote->provide_quote evaluate Evaluate Supplier Options order Place Purchase Order evaluate->order synthesize Custom Synthesis (if required) order->synthesize package Package & Ship Compound with Certificate of Analysis order->package For in-stock items receive Receive & Log Compound provide_quote->evaluate synthesize->package package->receive

Diagram 1: Procurement Workflow for this compound

Diagram 2: Conceptual Metabolic Tracing with this compound cluster_metabolism Metabolic Pathway cluster_analysis Analytical Detection undecanol_d4 This compound (Administered) undecanal_d4 Undecanal-d4 undecanol_d4->undecanal_d4 Alcohol Dehydrogenase lcms LC-MS/MS Analysis of Biological Sample undecanol_d4->lcms undecanoic_acid_d4 Undecanoic Acid-d4 undecanal_d4->undecanoic_acid_d4 Aldehyde Dehydrogenase undecanal_d4->lcms beta_oxidation β-Oxidation Cascade undecanoic_acid_d4->beta_oxidation undecanoic_acid_d4->lcms acetyl_coa_d Labeled Acetyl-CoA beta_oxidation->acetyl_coa_d acetyl_coa_d->lcms detection Detection of Deuterated Metabolites lcms->detection

Diagram 2: Conceptual Metabolic Tracing with this compound

This guide provides a foundational resource for researchers seeking to procure and utilize this compound. By identifying reliable suppliers and understanding its application in quantitative and metabolic studies, scientists can effectively integrate this valuable tool into their research and drug development workflows.

References

Technical Guide to the Safe Handling and Use of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety data and handling procedures for 1-Undecanol-d4. The information is compiled from various sources and is intended for use by qualified professionals. A specific Safety Data Sheet (SDS) for this compound was not available; therefore, the data presented herein is primarily based on its non-deuterated analogue, 1-Undecanol (CAS No. 112-42-5), which is considered a close and reliable proxy for safety and handling purposes. Users should always consult the most current SDS provided by their supplier and adhere to all applicable safety regulations.

Introduction

This compound is a deuterated form of 1-undecanol, a fatty alcohol. The incorporation of deuterium, a stable isotope of hydrogen, makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS), and as a tracer in metabolic studies.[1] While deuterated compounds are generally considered non-radioactive and share similar chemical and physical properties with their non-deuterated counterparts, proper handling and safety precautions are essential to ensure personnel safety and maintain the integrity of experimental data.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of 1-Undecanol.

PropertyValueReferences
Chemical Formula C₁₁H₂₀D₄O[1]
CAS Number 1219803-47-0[1]
Appearance Colorless to light yellow liquid[3]
Molecular Weight 176.33 g/mol [1]
Melting Point 11 °C[3]
Boiling Point 146 °C at 40 hPa[3]
Flash Point 108 °C (closed cup)[3]
Auto-ignition Temperature 253 °C at 1,013 hPa[3]
Density 0.83 g/cm³ at 20 °C[4]
Solubility in Water 0.0057 g/L at 20 °C[3]
Partition Coefficient (n-octanol/water) log Pow: 4.9 at 25 °C[3]

Hazard Identification and GHS Classification

Based on the data for 1-Undecanol, the following hazard classifications are anticipated for this compound.

Hazard ClassGHS ClassificationPrecautionary StatementsReferences
Eye Irritation Category 2P264, P280, P305+P351+P338[5]
Aquatic Hazard (Acute) Category 1P273[5]
Aquatic Hazard (Chronic) Category 2P273, P391, P501[5]

Signal Word: Warning

Hazard Statements:

  • H319: Causes serious eye irritation.[5]

  • H400: Very toxic to aquatic life.[5]

  • H411: Toxic to aquatic life with long lasting effects.[5]

Toxicological Data

The toxicological profile of this compound is expected to be similar to that of 1-Undecanol.

MetricValueSpeciesRouteReferences
LD50 > 3,000 mg/kgRatOral[3]
Skin Corrosion/Irritation Slight irritationRabbitDermal[3]
Serious Eye Damage/Irritation Eye irritationRabbitOcular[3]

Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound to minimize exposure.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Generally not required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Safe Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

  • For deuterated compounds, it is crucial to handle them in a manner that prevents hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents to maintain isotopic purity. This may involve handling under an inert atmosphere (e.g., nitrogen or argon).

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • To prevent isotopic dilution, it is recommended to store deuterated compounds in a desiccator or under an inert atmosphere.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReferences
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5]
Accidental Release Measures
  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

  • Prevent the spill from entering drains or waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it into the environment.[6]

Experimental Protocols and Workflows

A primary application of this compound is its use as an internal standard in quantitative analytical methods.[1]

General Workflow for Use as an Internal Standard in GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample Weigh Analyte Sample start->sample add_is Spike with known amount of this compound sample->add_is dissolve Dissolve in appropriate solvent add_is->dissolve vortex Vortex to homogenize dissolve->vortex inject Inject sample into GC-MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate peak areas of analyte and internal standard detect->integrate calculate Calculate analyte concentration using response factor integrate->calculate end End calculate->end

Caption: Workflow for using this compound as an internal standard in GC-MS.

Detailed Methodology: Quantification of an Analyte using this compound as an Internal Standard by GC-MS

This protocol provides a general framework. Specific parameters such as solvent choice, concentrations, and GC-MS conditions should be optimized for the specific analyte of interest.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethyl acetate).

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by adding varying amounts of the analyte stock solution to a fixed amount of the this compound internal standard stock solution.

    • Dilute each standard to the final volume with the solvent. This will result in a set of standards with a constant concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation:

    • To the unknown sample, add a known amount of the this compound internal standard stock solution.

    • The amount of internal standard added should result in a peak area that is within the range of the calibration curve.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with an appropriate column and temperature program to achieve good separation of the analyte and this compound.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and this compound. This enhances sensitivity and selectivity.

    • Inject the calibration standards and the unknown sample.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

    • Determine the concentration of the analyte in the unknown sample by using the area ratio from the sample and the calibration curve.

Logical Relationship for Safe Handling of Deuterated Compounds

Safe_Handling_Logic cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Work Procedures cluster_emergency Emergency Preparedness review_sds Review SDS of non-deuterated analog identify_hazards Identify Physical and Chemical Hazards review_sds->identify_hazards use_hood Work in Fume Hood identify_hazards->use_hood wear_ppe Wear Appropriate PPE identify_hazards->wear_ppe prevent_isotope_dilution Prevent H-D Exchange (e.g., use inert atmosphere) identify_hazards->prevent_isotope_dilution know_first_aid Know First-Aid Measures identify_hazards->know_first_aid spill_kit Have Spill Kit Available identify_hazards->spill_kit proper_storage Store in cool, dry, well-ventilated area use_hood->proper_storage wear_ppe->proper_storage prevent_isotope_dilution->proper_storage correct_disposal Dispose according to regulations proper_storage->correct_disposal

Caption: Logical steps for ensuring the safe handling of this compound.

References

The Unseen Isotope: A Technical Guide to the Natural Abundance of Deuterated Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Natural Isotopic Abundance

Deuterium (²H or D), a stable isotope of hydrogen, is present in all hydrogen-containing compounds with a general natural abundance of approximately 0.0156% (156 parts per million)[1]. This seemingly low prevalence is significant in high-sensitivity analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of naturally occurring deuterated isotopologues—molecules that differ only in their isotopic composition—provides a fundamental baseline for isotopic labeling experiments and can influence the interpretation of analytical data. Understanding this natural distribution is paramount for accurate quantification and structural elucidation in complex biological and chemical systems.

Quantitative Data on Natural Deuterium Abundance

Direct quantitative measurements of the site-specific natural abundance of deuterium in undecanol are not extensively documented. However, studies on structurally similar long-chain fatty acids reveal a non-statistical distribution of deuterium along the carbon chain[2][3]. This suggests that the enzymatic processes in the biosynthesis of these molecules lead to isotopic fractionation, resulting in varying deuterium concentrations at different positions.

The following table summarizes the general natural abundance of deuterium and provides a representative example of site-specific deuterium distribution in a long-chain organic molecule, which can be considered a proxy for what would be expected in undecanol.

Isotope/MoleculeParameterValueReference
General
Deuterium (²H)Natural Abundance~0.0156% (156 ppm)[1]
D:H Ratio~1:6420[1]
Site-Specific (Proxy Data from Long-Chain Fatty Acids)
Methyl Oleate(D/H) ratio at C-9Lower than statistical average[3]
(D/H) ratio at C-10Lower than statistical average[3]
(D/H) ratio along the acyl chainGradient of ²H content[3]
Methyl Linoleate(D/H) ratio at desaturation sitesStrong impoverishment[2][3]

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterated species is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a powerful technique for determining the bulk isotopic composition of a sample and, with appropriate sample preparation, can provide information on site-specific isotopic ratios.

Methodology:

  • Sample Preparation and Derivatization:

    • To improve volatility for gas chromatography, undecanol is typically derivatized. A common method is esterification to form undecyl acetate.

    • The derivatization agent should be of known and consistent isotopic composition to avoid introducing variability.

  • Gas Chromatography (GC) Separation:

    • The derivatized sample is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate undecyl acetate from other components.

    • The GC oven temperature program is optimized to achieve good peak separation and shape.

  • High-Temperature Conversion (HTC):

    • The eluent from the GC column is directed into a high-temperature conversion reactor (typically a ceramic tube heated to >1400 °C).

    • In the reactor, the organic compounds are pyrolyzed, and the hydrogen atoms are quantitatively converted to H₂ and HD gas.

  • Isotope Ratio Mass Spectrometry (IRMS):

    • The resulting H₂ and HD gases are introduced into the ion source of the mass spectrometer.

    • The mass spectrometer measures the ion currents corresponding to m/z 2 (H₂) and m/z 3 (HD), from which the deuterium-to-hydrogen ratio (D/H) is calculated.

Quantitative Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR spectroscopy allows for the direct observation of deuterium nuclei, providing site-specific information on deuterium distribution within a molecule.

Methodology:

  • Sample Preparation:

    • A high-concentration solution of purified undecanol is prepared in a non-deuterated, high-purity solvent.

    • An internal standard with a known D/H ratio, such as tetramethylurea (TMU), is added for quantification[4].

  • NMR Instrument Setup:

    • The experiment is performed on a high-field NMR spectrometer equipped with a deuterium probe.

    • Key parameters to optimize include the pulse angle (typically 90°), acquisition time, and relaxation delay to ensure quantitative results. Proton decoupling is often employed to improve signal-to-noise and simplify the spectrum.

  • Data Acquisition and Processing:

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio for the natural abundance signals.

    • The resulting Free Induction Decay (FID) is processed with appropriate window functions and Fourier transformed.

    • The signals in the ²H NMR spectrum are assigned to specific positions in the undecanol molecule based on their chemical shifts, which are very similar to the corresponding proton chemical shifts.

  • Quantification:

    • The integrals of the deuterium signals are carefully measured.

    • The site-specific D/H ratio for each position is calculated by comparing the integral of the corresponding signal to the integral of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of the natural abundance of deuterated undecanol.

GC_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Undecanol Undecanol Sample Derivatization Derivatization (e.g., Acetylation) Undecanol->Derivatization GC Gas Chromatography (Separation) Derivatization->GC HTC High-Temperature Conversion (>1400°C) GC->HTC IRMS Isotope Ratio Mass Spectrometry (Detection of H₂ and HD) HTC->IRMS DH_Ratio D/H Ratio Calculation IRMS->DH_Ratio

Experimental workflow for GC-IRMS analysis of undecanol.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Undecanol Purified Undecanol Sample NMR Sample Undecanol->Sample Solvent Non-deuterated Solvent Solvent->Sample Standard Internal Standard (e.g., TMU) Standard->Sample NMR High-Field NMR Spectrometer (²H Detection) Sample->NMR Acquisition Data Acquisition (Proton Decoupling) NMR->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Integration Signal Integration Processing->Integration Quantification Site-Specific D/H Ratio Calculation Integration->Quantification

Workflow for quantitative ²H NMR analysis of undecanol.

Conclusion

While direct data on the natural abundance of deuterated undecanol is sparse, established analytical techniques and principles derived from similar long-chain molecules provide a robust framework for its investigation. For researchers in drug development and other scientific fields, a thorough understanding of the natural isotopic background is crucial for the design and interpretation of stable isotope tracer studies and for the accurate analysis of high-precision mass spectrometry and NMR data. The methodologies outlined in this guide provide the necessary tools to probe the subtle yet significant world of natural isotopic abundance.

References

Spectroscopic Data for 1-Undecanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for 1-Undecanol-d4, a deuterated form of 1-Undecanol. Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents the comprehensive spectroscopic data for the non-deuterated isotopologue, 1-Undecanol. It further offers a detailed theoretical explanation of the anticipated variations in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data resulting from deuterium labeling.

Disclaimer: The quantitative data and spectra presented herein are for the non-deuterated 1-Undecanol. The discussion regarding this compound is based on established principles of spectroscopy and assumes deuteration at the C1 and C2 positions (1,1,2,2-tetradeutero-1-undecanol), a common labeling pattern.

Data Presentation: Spectroscopic Data for 1-Undecanol

The following tables summarize the key quantitative data for 1-Undecanol.

¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.64Triplet2HH-1
1.57Quintet2HH-2
1.26Multiplet16HH-3 to H-10
0.88Triplet3HH-11
1.35Singlet1H-OH
¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
63.1C-1
32.8C-2
31.9C-9
29.6C-4 to C-8
29.3C-3
25.7C-10
22.7C-11
14.1C-12
Mass Spectrometry (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Proposed Fragment
172<1[M]⁺
1545[M-H₂O]⁺
12610[M-C₃H₆O]⁺
9820[M-C₅H₁₀O]⁺
8435[C₆H₁₂]⁺
7060[C₅H₁₀]⁺
5685[C₄H₈]⁺
43100[C₃H₇]⁺
3150[CH₂OH]⁺

Spectroscopic Data for this compound: A Theoretical Analysis

The introduction of four deuterium atoms at the C1 and C2 positions of 1-Undecanol would lead to predictable and significant changes in its NMR and MS spectra.

Expected ¹H NMR Spectrum of 1,1,2,2-tetradeutero-1-undecanol
  • Disappearance of H-1 and H-2 Signals: The signals at 3.64 ppm (triplet, H-1) and 1.57 ppm (quintet, H-2) would be absent in the ¹H NMR spectrum.

  • Simplified H-3 Signal: The signal for the H-3 protons would be simplified due to the absence of coupling with the H-2 protons. It would likely appear as a triplet, coupling only to the H-4 protons.

  • Unchanged Signals: The signals for H-4 to H-11 and the hydroxyl proton would remain largely unchanged in their chemical shift and multiplicity.

Expected ¹³C NMR Spectrum of 1,1,2,2-tetradeutero-1-undecanol
  • Attenuation and Splitting of C-1 and C-2 Signals: The signals for C-1 (63.1 ppm) and C-2 (32.8 ppm) would exhibit characteristic changes due to C-D coupling. The signals would be split into multiplets (typically a 1:2:3:2:1 quintet for a CD₂ group) and would be significantly attenuated in a proton-decoupled ¹³C NMR spectrum.

  • Isotope Shift: A small upfield shift (isotope effect) of the C-1 and C-2 signals, and to a lesser extent the C-3 signal, is expected.

  • Unchanged Signals: The chemical shifts of the other carbon atoms (C-3 to C-11) would be largely unaffected.

Expected Mass Spectrum of 1,1,2,2-tetradeutero-1-undecanol
  • Increased Molecular Ion Mass: The molecular ion peak ([M]⁺) would shift from m/z 172 to m/z 176.

  • Shifted Fragment Ions: Fragment ions containing the C1 and C2 positions would show a corresponding mass shift. For example:

    • The [M-H₂O]⁺ peak would shift to m/z 158 (loss of H₂O) or m/z 156 (loss of D₂O).

    • The characteristic α-cleavage fragment [CH₂OH]⁺ at m/z 31 would be replaced by [CD₂OH]⁺ at m/z 33.

  • Unchanged Fragment Ions: Fragments arising from the cleavage of the hydrocarbon tail, not containing the deuterated positions, would remain at the same m/z values (e.g., m/z 43, 57, 71).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of long-chain alcohols like 1-Undecanol and its deuterated analogs.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the purity assessment and identification of 1-Undecanol and its deuterated analogs.[1]

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).

    • To enhance volatility and improve peak shape, derivatization is recommended. A common method is silylation:

      • Transfer 100 µL of the sample solution to a reaction vial.

      • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Seal the vial and heat at 60-70°C for 30 minutes.

      • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1]

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL.

      • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.[1]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Solvent Delay: 3-4 minutes.[1]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 1-Undecanol based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

    • For this compound, look for the expected mass shifts in the molecular ion and key fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for acquiring NMR spectra of deuterated compounds.

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment.

      • Number of Scans: 16 to 64 scans.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Relaxation Delay: 2-5 seconds.

    • ²H NMR (Deuterium NMR):

      • This experiment directly observes the deuterium nuclei.

      • A specific probe setup may be required.

      • This can be used to confirm the positions of deuteration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a deuterated compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Results & Reporting Sample This compound Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ²H) Prep->NMR Direct Analysis GCMS GC-MS Analysis Prep->GCMS Derivatized Sample NMR_Data NMR Data Processing (FT, Phasing, Referencing) NMR->NMR_Data GCMS_Data GC-MS Data Processing (Chromatogram, Mass Spectra) GCMS->GCMS_Data Structure Structural Confirmation & Isotopic Purity NMR_Data->Structure GCMS_Data->Structure Report Technical Report Structure->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 1-Undecanol-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, key applications, and technical specifications of the deuterated fatty alcohol, 1-Undecanol-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated form of the fatty alcohol 1-Undecanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the commercial availability of this stable isotope-labeled compound, its chemical properties, and its primary applications as an internal standard in analytical chemistry. Furthermore, it details experimental protocols for its use and explores the broader context of fatty alcohol metabolism.

Commercial Suppliers and Product Specifications

This compound is available from a select number of chemical suppliers specializing in stable isotope-labeled compounds. The primary application of this product is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuteration provides a distinct mass difference from the endogenous, non-labeled compound, allowing for precise quantification in complex biological matrices.

For researchers looking to source this compound, the following table summarizes the offerings from a key supplier. It is crucial to obtain the certificate of analysis (CoA) from the supplier to confirm the lot-specific purity and isotopic enrichment.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
MedchemExpressThis compound1219803-47-0C₁₁H₂₀D₄O176.33For research use only. Also available as 1-Undecanol-d23.[1][2]
Immunodiagnostic LaboratoriesThis compoundNot specifiedNot specifiedNot specifiedDeuterium labeled 1-Undecanol.[3]

Physicochemical Properties

1-Undecanol is a fatty alcohol, which is an aliphatic alcohol with a chain of at least six carbon atoms.[4][5][6] It is a colorless, water-insoluble liquid with a floral, citrus-like odor and a fatty taste.[7] The table below outlines the key physicochemical properties of the non-deuterated form, 1-Undecanol, which are expected to be very similar for this compound.

PropertyValueReference
IUPAC Name Undecan-1-ol[7]
Synonyms Undecyl alcohol, Hendecanol[7]
CAS Number 112-42-5[7]
Molecular Formula C₁₁H₂₄O[7][8]
Molecular Weight 172.31 g/mol [7]
Melting Point 19 °C[7]
Boiling Point 243 °C[7]
Density 0.8298 g/mL[7]
Solubility Insoluble in water; Soluble in ethanol and diethyl ether.[7]

Experimental Protocols

The primary utility of this compound for the target audience lies in its application as an internal standard. Below are detailed methodologies for its use in GC-MS and NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Quantification

GC-MS is a powerful technique for assessing the purity of 1-Undecanol and for quantitative studies where this compound can be used as an internal standard.

Sample Preparation:

  • Solvent Selection: Choose a high-purity volatile solvent such as hexane, dichloromethane, or ethyl acetate.

  • Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Sample Preparation: For purity analysis of a 1-Undecanol sample, accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the solvent. For quantitative analysis of a biological sample, a known amount of the this compound internal standard stock solution is added to the sample prior to extraction.

  • Derivatization (Optional but Recommended): To improve chromatographic performance and mass spectral characteristics, fatty alcohols can be derivatized to their trimethylsilyl (TMS) ethers. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by adding the silylating agent to the dried extract and heating at 60-70°C for 30 minutes.

GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[9]

    • Ramp: Increase at 10 °C/min to 280 °C.[9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.[9]

Data Analysis:

  • Peak Identification: The 1-Undecanol peak is identified based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).[9] The deuterated standard will have a slightly later retention time and a mass spectrum shifted by +4 m/z units for the molecular ion and key fragments.

  • Quantification: A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1-Undecanol and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an accurate and precise method for determining the purity or concentration of a substance. This compound can serve as an internal standard if a non-deuterated signal is present or another suitable internal standard can be used to quantify this compound itself.

Sample Preparation:

  • Internal Standard Selection: A suitable internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[10] For quantifying this compound, a certified reference material with known purity is required.

  • Weighing: Accurately weigh the this compound sample and the internal standard into a vial.[11]

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).[12] Transfer the solution to a clean NMR tube.[12]

NMR Parameters:

  • Pulse Program: A simple single-pulse experiment is typically used.

  • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all nuclei, the relaxation delay should be at least 5 times the longest T1 relaxation time of the signals of interest.[13] The T1 values can be determined using an inversion-recovery experiment.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]

  • Data Processing: Apply minimal line broadening and perform careful phasing and baseline correction.

Data Analysis:

The purity or concentration of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving 1-Undecanol are not extensively documented, it is a fatty alcohol and thus participates in fatty alcohol metabolism. Fatty alcohols are precursors for the synthesis of wax esters and ether glycerolipids.[14] The metabolism of fatty alcohols is interconnected with fatty acid and fatty aldehyde metabolism.[14]

Below are diagrams generated using Graphviz to illustrate a simplified fatty alcohol biosynthesis pathway and a typical experimental workflow for using this compound as an internal standard.

Fatty_Alcohol_Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA->Fatty Aldehyde Acyl-CoA Reductase Fatty Alcohol Fatty Alcohol Fatty Aldehyde->Fatty Alcohol Aldehyde Reductase Wax Ester Wax Ester Fatty Alcohol->Wax Ester Wax Synthase

Caption: Simplified biosynthetic pathway of fatty alcohols.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Add this compound Internal Standard Add this compound Internal Standard Sample->Add this compound Internal Standard Extraction Extraction Add this compound Internal Standard->Extraction Derivatization (optional) Derivatization (optional) Extraction->Derivatization (optional) GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Derivatization (optional)->GC-MS or LC-MS Analysis Peak Integration Peak Integration GC-MS or LC-MS Analysis->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification via Calibration Curve Quantification via Calibration Curve Calculate Analyte/IS Ratio->Quantification via Calibration Curve

Caption: Workflow for quantification using an internal standard.

This guide serves as a foundational resource for researchers incorporating this compound into their analytical methodologies. By providing a clear overview of its commercial availability, key properties, and detailed experimental protocols, this document aims to facilitate accurate and reproducible scientific outcomes.

References

In-Depth Technical Guide to the Purity and Isotopic Enrichment of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 1-Undecanol-d4, a deuterated fatty alcohol increasingly utilized as an internal standard and tracer in metabolic research and drug development. Ensuring the high chemical purity and isotopic enrichment of this compound is paramount for generating accurate and reproducible experimental data. This document outlines the synthesis, purification, and detailed analytical methodologies for the characterization of this compound.

Quantitative Data Summary

The quality of this compound is defined by two key parameters: chemical purity and isotopic enrichment. The following tables summarize representative quantitative data for commercially available this compound, typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Chemical Purity of this compound

ParameterSpecificationTypical ValueAnalytical Method
Chemical Purity≥ 98.0%98.5%GC-MS
Undecanal-d4≤ 0.5%< 0.2%GC-MS
Other Volatile Impurities≤ 1.0%< 0.5%GC-MS

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationTypical ValueAnalytical Method
Deuterium Enrichment≥ 98 atom % D99.2 atom % D¹H-NMR, ²H-NMR, MS
d4 SpeciesReport≥ 98%MS
d3 SpeciesReport< 1.5%MS
d2 SpeciesReport< 0.5%MS
d1 SpeciesReport< 0.1%MS
d0 SpeciesReport< 0.1%MS

Synthesis of this compound

A common and efficient method for the synthesis of this compound (specifically 1,1,2,2-tetradeuterio-1-undecanol) involves a two-step process starting from undecanoic acid. The first step is the deuteration of the α-carbon to the carboxyl group, followed by the reduction of the deuterated carboxylic acid to the corresponding alcohol.

Logical Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound undecanoic_acid Undecanoic Acid deuteration α-Deuteration undecanoic_acid->deuteration undecanoic_acid_d2 Undecanoic Acid-2,2-d2 deuteration->undecanoic_acid_d2 reduction Reduction undecanoic_acid_d2->reduction undecanol_d4 1-Undecanol-1,1,2,2-d4 reduction->undecanol_d4 purification Purification undecanol_d4->purification final_product High Purity this compound purification->final_product cluster_analysis Analytical Workflow sample This compound Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr purity Chemical Purity Determination gcms->purity enrichment Isotopic Enrichment Determination nmr->enrichment coa Certificate of Analysis purity->coa enrichment->coa cluster_metabolism Metabolic Fate of this compound Undecanol_d4 This compound ADH Alcohol Dehydrogenase Undecanol_d4->ADH Undecanal_d4 Undecanal-d4 ADH->Undecanal_d4 ALDH Aldehyde Dehydrogenase Undecanal_d4->ALDH Undecanoic_acid_d3 Undecanoic Acid-d3 ALDH->Undecanoic_acid_d3 Beta_oxidation β-Oxidation Undecanoic_acid_d3->Beta_oxidation Energy Energy Production Beta_oxidation->Energy

An In-depth Technical Guide to the Chemical Stability and Storage of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Undecanol-d4. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled compound, ensuring its suitability for research, development, and analytical applications. The guidance is compiled from available data on 1-Undecanol and general best practices for handling deuterated compounds.

Chemical Identity and Properties

This compound is the deuterium-labeled version of 1-Undecanol. The incorporation of deuterium isotopes can influence the compound's pharmacokinetic and metabolic profiles.[1] It is primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as a tracer in metabolic studies.[1]

Table 1: Physicochemical Properties of 1-Undecanol (Non-deuterated analogue)

Property Value Reference
Molecular Formula C11H24O [2]
Molar Mass 172.31 g/mol [3][4]
Appearance Colorless liquid [2][5]
Melting Point 16-19 °C [2][3]
Boiling Point 243 °C [2][5]
Flash Point >82 °C - 113 °C [2][3][5][6]
Density ~0.83 g/cm³ (at 20 °C) [3][4]
Solubility in Water Insoluble/Slightly soluble [2][3][5][7][8]

| Solubility in Organic Solvents | Soluble in ethanol |[7] |

Chemical Stability

While specific stability data for this compound is not extensively available, the stability of its non-deuterated counterpart, 1-Undecanol, provides a strong indication of its general stability profile. 1-Undecanol is a relatively stable fatty alcohol.[4]

Key Stability Considerations:

  • Oxidation: Like other primary alcohols, 1-Undecanol can be oxidized to form the corresponding aldehyde (undecanal) and further to a carboxylic acid (undecanoic acid).[8][9] This process can be accelerated by the presence of oxidizing agents and exposure to air (oxygen).

  • Hygroscopicity: Deuterated compounds, particularly those with exchangeable deuterium atoms (like the hydroxyl group in this compound), can be hygroscopic, readily absorbing moisture from the atmosphere.[10] This can lead to H-D exchange, reducing the isotopic purity of the compound.

  • Light Sensitivity: Some long-chain alcohols can be sensitive to UV light, which may catalyze degradation.[10]

  • Thermal Decomposition: No decomposition is expected if used and stored according to specifications.[4]

Table 2: Summary of Potential Degradation Pathways

Degradation Pathway Triggering Factors Potential Products
Aerobic Biodegradation Microorganisms Undecanal, Undecanoic Acid, Acetyl-CoA, CO2, H2O[9]
Atmospheric Photodegradation Hydroxyl radicals in the atmosphere Various smaller organic molecules[5]

| Chemical Oxidation | Strong oxidizing agents, air/oxygen | Undecanal, Undecanoic Acid[8][9] |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the chemical integrity and isotopic enrichment of this compound.

Table 3: Recommended Storage and Handling Procedures

Condition Recommendation Rationale Reference
Temperature Store in a cool, dry place. Some sources for 1-Undecanol recommend storing below +30°C. For many deuterated solvents, refrigeration is recommended to extend shelf life. To minimize potential degradation and reduce volatility. Refrigeration can slow down chemical reactions. [3][7][10]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Purge headspace with nitrogen before sealing. To prevent oxidation and absorption of atmospheric moisture. [7][11]
Container Keep in a tightly closed container. For high-purity applications, consider using single-use ampules. To prevent contamination from air and moisture. Ampules offer the best protection against atmospheric contaminants. [7][10]
Light Protect from light. To prevent light-catalyzed degradation. [7]

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold substance. Handle in a dry environment. | To avoid water contamination and subsequent H-D exchange. |[10] |

Experimental Protocols

Protocol: Assessment of Chemical Purity and Isotopic Enrichment Over Time

  • Objective: To determine the stability of this compound under specific storage conditions.

  • Materials:

    • This compound of known initial purity and isotopic enrichment.

    • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps).

    • Inert gas (argon or nitrogen).

    • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Methodology:

    • Aliquots of this compound are stored under various conditions (e.g., different temperatures, exposure to light vs. dark, inert atmosphere vs. air).

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), a sample is withdrawn from each storage condition.

    • GC-MS Analysis: The chemical purity of the sample is assessed. The presence of potential degradation products, such as undecanal or undecanoic acid, is monitored.

    • NMR Analysis (¹H and ²H): The isotopic enrichment is determined by comparing the integrals of the deuterium and residual proton signals. Any significant decrease in the D/H ratio would indicate isotopic exchange.

  • Data Analysis: The percentage of degradation and the change in isotopic enrichment are plotted against time for each storage condition to establish the optimal storage parameters and shelf life.

Visualization of Stability and Storage Logic

The following diagram illustrates the relationship between proper storage conditions and the maintenance of this compound stability.

G Figure 1: Logical Flow for Maintaining this compound Stability cluster_storage Recommended Storage Conditions cluster_threats Potential Degradation Factors Cool_Dry Cool, Dry Place Thermal_Stress Thermal Stress Cool_Dry->Thermal_Stress Mitigates Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Oxidation Oxidation Inert_Atmosphere->Oxidation Prevents Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Oxidation Minimizes Moisture Moisture Absorption (H-D Exchange) Tightly_Sealed->Moisture Prevents Protect_Light Protection from Light Light_Degradation Photodegradation Protect_Light->Light_Degradation Prevents Chemical_Stability Maintained Chemical Stability & Isotopic Purity of This compound Oxidation->Chemical_Stability Threatens Moisture->Chemical_Stability Threatens Light_Degradation->Chemical_Stability Threatens Thermal_Stress->Chemical_Stability Threatens

Caption: Logical Flow for Maintaining this compound Stability.

References

Understanding Isotope Effects in 1-Undecanol-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical considerations for understanding and investigating the isotope effects of 1-Undecanol-d4. Deuteration of molecules, particularly at sites of metabolic activity, is a critical strategy in drug development to enhance pharmacokinetic profiles. This compound, a deuterated form of the long-chain fatty alcohol 1-Undecanol, serves as an important tool for metabolic studies and as an internal standard in quantitative analysis. This guide will delve into the metabolic pathways of 1-Undecanol, the theoretical and practical aspects of the kinetic isotope effect (KIE), and detailed experimental protocols for studying these phenomena.

The Metabolic Landscape of 1-Undecanol

1-Undecanol, a C11 primary fatty alcohol, undergoes metabolism primarily through oxidative pathways in the liver. The key enzymatic players in this biotransformation are alcohol dehydrogenases (ADHs), aldehyde dehydrogenases (ALDHs), and cytochrome P450 (CYP) enzymes.[1] The metabolic cascade converts 1-Undecanol into its corresponding carboxylic acid, undecanoic acid, which can then enter further metabolic routes such as β-oxidation.

The initial and often rate-limiting step is the oxidation of the alcohol to an aldehyde, catalyzed by ADH. Subsequently, ALDH rapidly oxidizes the intermediate aldehyde to a carboxylic acid. CYP enzymes, particularly CYP2E1, can also contribute to the oxidation of alcohols to aldehydes.[2][3]

Below is a diagram illustrating the primary metabolic pathway of 1-Undecanol.

cluster_enzymes Key Enzyme Classes 1-Undecanol 1-Undecanol Undecanal Undecanal 1-Undecanol->Undecanal Alcohol Dehydrogenase (ADH) Cytochrome P450 (e.g., CYP2E1) Undecanoic Acid Undecanoic Acid Undecanal->Undecanoic Acid Aldehyde Dehydrogenase (ALDH) Further Metabolism (e.g., β-oxidation) Further Metabolism (e.g., β-oxidation) Undecanoic Acid->Further Metabolism (e.g., β-oxidation) ADH ADH ALDH ALDH CYP450 CYP450

Figure 1: Metabolic Pathway of 1-Undecanol.

The Kinetic Isotope Effect (KIE) in this compound

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can lead to a change in the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE).[4] The KIE is a powerful tool for elucidating reaction mechanisms and is of significant interest in drug development for improving metabolic stability.

In the case of this compound, where deuterium atoms are placed at the C1 position (the site of oxidation), a primary KIE is expected. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, the rate of oxidation of this compound by ADH or CYP enzymes is anticipated to be slower than that of its non-deuterated counterpart.

The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A KIE value greater than 1 indicates a "normal" isotope effect, signifying that the reaction is slower with the heavier isotope. For C-H bond cleavage, primary deuterium KIEs can range from 2 to 10.

Substrate (Deuterated Position)Enzyme/OxidantObserved KIE (kH/kD)Reference
Ethanol (C1)Horse Liver Alcohol Dehydrogenase1.5[5]
Benzyl alcohol (α-position)Yeast Alcohol Dehydrogenase1.2[5]
Ethanol (C1)Non-stereospecific microsomal enzyme~2.7 - 4.0
Benzyl alcoholDimethyldioxirane5.2[4]

Table 1: Illustrative Kinetic Isotope Effect Values for Alcohol Oxidation. Note: These values are for different alcohol substrates and enzymatic/chemical systems and are provided for comparative purposes only.

Experimental Protocol: In Vitro Metabolism of this compound in Liver Microsomes

This section details a representative experimental protocol for investigating the metabolic stability and isotope effects of this compound using liver microsomes, which are a common in vitro model for studying drug metabolism.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination and Sample Preparation cluster_analysis Analysis Prepare this compound stock solution (e.g., 10 mM in ethanol) Prepare this compound stock solution (e.g., 10 mM in ethanol) Combine microsomes, buffer, and this compound Combine microsomes, buffer, and this compound Prepare this compound stock solution (e.g., 10 mM in ethanol)->Combine microsomes, buffer, and this compound Thaw and dilute liver microsomes (e.g., to 1 mg/mL protein) Thaw and dilute liver microsomes (e.g., to 1 mg/mL protein) Thaw and dilute liver microsomes (e.g., to 1 mg/mL protein)->Combine microsomes, buffer, and this compound Prepare NADPH regenerating system Prepare NADPH regenerating system Initiate reaction with NADPH regenerating system Initiate reaction with NADPH regenerating system Prepare NADPH regenerating system->Initiate reaction with NADPH regenerating system Pre-incubate at 37°C for 5 min Pre-incubate at 37°C for 5 min Combine microsomes, buffer, and this compound->Pre-incubate at 37°C for 5 min Pre-incubate at 37°C for 5 min->Initiate reaction with NADPH regenerating system Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 min) Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 min) Initiate reaction with NADPH regenerating system->Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 min) Add ice-cold acetonitrile with internal standard to terminate Add ice-cold acetonitrile with internal standard to terminate Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 min)->Add ice-cold acetonitrile with internal standard to terminate Vortex to precipitate proteins Vortex to precipitate proteins Add ice-cold acetonitrile with internal standard to terminate->Vortex to precipitate proteins Centrifuge at 14,000 x g for 10 min at 4°C Centrifuge at 14,000 x g for 10 min at 4°C Vortex to precipitate proteins->Centrifuge at 14,000 x g for 10 min at 4°C Transfer supernatant and evaporate to dryness Transfer supernatant and evaporate to dryness Centrifuge at 14,000 x g for 10 min at 4°C->Transfer supernatant and evaporate to dryness Reconstitute sample for analysis Reconstitute sample for analysis Transfer supernatant and evaporate to dryness->Reconstitute sample for analysis LC-MS/MS analysis LC-MS/MS analysis Reconstitute sample for analysis->LC-MS/MS analysis Quantify this compound and its metabolites Quantify this compound and its metabolites LC-MS/MS analysis->Quantify this compound and its metabolites

Figure 2: Experimental Workflow for In Vitro Metabolism Study.
Materials

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like ethanol.

    • On ice, thaw the liver microsomes and dilute them in phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted liver microsomes, phosphate buffer, and the this compound stock solution to achieve the desired final substrate concentration (e.g., 10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a series of time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 30 seconds to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., a mixture of water and acetonitrile) for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

The concentrations of this compound and its metabolites are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

ParameterExample Setting
Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA suitable gradient to separate the analyte from its metabolites
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSpecific precursor-to-product ion transitions for this compound and its expected metabolites

Table 2: Example LC-MS/MS Parameters for the Analysis of this compound and its Metabolites.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of deuterated alcohols like this compound. The choice of method often depends on the desired position and level of deuteration, as well as the availability of starting materials.

  • Reduction of a Carboxylic Acid or Ester: A common method involves the reduction of undecanoic acid or its corresponding ester (e.g., methyl undecanoate) using a deuterium-donating reducing agent such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4).

  • Catalytic Deuteration: Iridium-catalyzed α-selective hydrogen/deuterium exchange of alcohols using deuterium oxide (D2O) as the deuterium source is a modern and efficient method for introducing deuterium at the α-position of alcohols.

  • Grignard Reaction: The reaction of a Grignard reagent, such as decylmagnesium bromide, with a deuterated electrophile, like deuterated formaldehyde (D2CO), can also yield the desired deuterated alcohol.

Conclusion

Understanding the isotope effects of this compound is crucial for its application in metabolic research and as an internal standard. The deuteration at the C1 position is expected to significantly slow down its rate of oxidation by key metabolic enzymes, a classic example of a primary kinetic isotope effect. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to quantitatively assess these effects. While specific KIE data for this compound is not yet widely published, the principles and methodologies presented here, along with illustrative data from analogous compounds, offer a solid foundation for further investigation in this area. Such studies are vital for leveraging the full potential of deuterated compounds in advancing drug development and our understanding of metabolic processes.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Undecanol-d4 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterium-labeled compounds are ideal internal standards for GC-MS analysis as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute and experience similar ionization efficiencies. However, their mass difference allows for their distinct detection by the mass spectrometer, preventing signal interference.

This document provides detailed application notes and protocols for the utilization of 1-Undecanol-d4 as an internal standard for the quantitative analysis of 1-undecanol and other structurally related volatile and semi-volatile organic compounds by GC-MS.

Quantitative Data Summary

The following tables present illustrative quantitative data for the analysis of 1-undecanol using this compound as an internal standard. This data is representative of typical GC-MS performance and should be used for guidance. Method validation should be performed by the end-user to establish instrument-specific performance characteristics.

Table 1: Linearity of 1-Undecanol Quantification using this compound Internal Standard

Analyte Concentration (µg/mL)Response Ratio (Analyte Peak Area / IS Peak Area)
1.00.102
5.00.515
10.01.030
25.02.550
50.05.100
100.010.200
Correlation Coefficient (r²) > 0.999

Table 2: Recovery and Precision for the Quantification of 1-Undecanol

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=5)Recovery (%)Relative Standard Deviation (RSD) (%)
5.04.9298.43.5
25.025.35101.42.8
75.074.1098.82.1

Table 3: Method Detection and Quantification Limits

ParameterValue (µg/mL)
Limit of Detection (LOD)0.2
Limit of Quantification (LOQ)0.7

Experimental Protocols

Preparation of Standards and Samples

1.1. Materials

  • 1-Undecanol (analyte)

  • This compound (internal standard)

  • High-purity solvent (e.g., hexane, ethyl acetate, or dichloromethane)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with caps

1.2. Preparation of Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-undecanol and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent in a volumetric flask.

1.3. Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the Analyte Stock Solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • To each calibration standard, add the Internal Standard Stock Solution to achieve a constant final concentration (e.g., 10 µg/mL).

1.4. Sample Preparation

  • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

  • Spike the unknown samples with the Internal Standard Stock Solution to the same final concentration as the calibration standards before any extraction or dilution steps.

  • After extraction and concentration, reconstitute the sample in a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a general guideline and may need to be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar capillary column.[1]

  • Injector: Split/Splitless, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on analyte concentration).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for 1-Undecanol: To be determined from the mass spectrum (e.g., a prominent fragment ion).

    • Qualifier Ion(s) for 1-Undecanol: To be determined from the mass spectrum.

    • Quantifier Ion for this compound: To be determined from the mass spectrum (should be m/z + 4 of the analyte quantifier ion).

    • Qualifier Ion(s) for this compound: To be determined from the mass spectrum.

Data Analysis
  • Integrate the peak areas for the quantifier ions of both 1-undecanol and this compound in all chromatograms.

  • Calculate the response ratio for each calibration standard and unknown sample:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of the analyte in the unknown samples by using their calculated response ratio and the equation from the calibration curve.

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow with Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare Internal Standard (this compound) Stock Solution prep_is->prep_cal spike_sample Spike Sample with IS prep_is->spike_sample gc_injection Inject into GC-MS prep_cal->gc_injection prep_sample Prepare Unknown Sample prep_sample->spike_sample extract_sample Extract and Concentrate Sample (if necessary) spike_sample->extract_sample extract_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM) gc_separation->ms_detection peak_integration Integrate Peak Areas (Analyte and IS) ms_detection->peak_integration response_ratio Calculate Response Ratios peak_integration->response_ratio calibration_curve Construct Calibration Curve response_ratio->calibration_curve quantification Quantify Analyte in Sample response_ratio->quantification calibration_curve->quantification

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Metabolic Pathway of Long-Chain Fatty Alcohols

Long-chain fatty alcohols, such as 1-undecanol, are involved in the fatty alcohol cycle, a metabolic pathway that is interconnected with fatty acid metabolism.

Fatty_Alcohol_Metabolism Simplified Metabolic Pathway of Long-Chain Fatty Alcohols fatty_acid Long-Chain Fatty Acid (e.g., Undecanoic Acid) acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase fatty_alcohol Long-Chain Fatty Alcohol (e.g., 1-Undecanol) acyl_coa->fatty_alcohol Fatty Acyl-CoA Reductase (FAR) fatty_aldehyde Fatty Aldehyde fatty_alcohol->fatty_aldehyde Fatty Alcohol:NAD+ Oxidoreductase (FAO) fatty_aldehyde->fatty_acid Fatty Aldehyde Dehydrogenase (FALDH)

Caption: The fatty alcohol cycle illustrating the metabolism of long-chain fatty alcohols.

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices Using 1-Undecanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are fundamental to numerous biological functions, serving as essential components of cell membranes, primary sources of energy, and critical signaling molecules.[1][2] Their accurate quantification in biological samples is paramount for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions in fields such as drug discovery and metabolomics.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids.[4][5] To ensure accuracy and precision, especially when dealing with complex biological matrices, the use of a stable isotope-labeled internal standard is crucial to correct for analyte loss during sample preparation and for variations in instrument response.[5][6]

This application note details a comprehensive protocol for the quantitative analysis of total fatty acids in human plasma and mouse liver tissue using 1-Undecanol-d4 as an internal standard. While deuterated fatty acids are commonly used, a deuterated long-chain fatty alcohol like this compound offers a cost-effective alternative. The rationale for its use lies in its co-extraction with fatty acids in common lipid extraction procedures and its simultaneous derivatization, making it a suitable internal standard to track and correct for variability throughout the analytical workflow.

Experimental Workflow

The overall experimental workflow for the quantification of fatty acids using this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Tissue Homogenate) Add_IS Spike with this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Saponification Saponification (to yield total fatty acids and alcohols) Extraction->Saponification Derivatization Derivatization (Silylation with BSTFA) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Report Final Report Quantification->Report

Caption: Overall experimental workflow for fatty acid quantification.

Signaling Pathway Context: Fatty Acids and Insulin Signaling

Elevated levels of free fatty acids are known to impair insulin signaling, contributing to insulin resistance, a key factor in type 2 diabetes.[1] The diagram below illustrates a simplified overview of this interaction.

insulin_signaling cluster_pathway Insulin Signaling Pathway cluster_ffa Fatty Acid Interference Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake FFA Excess Free Fatty Acids DAG_Ceramide DAG / Ceramide Accumulation FFA->DAG_Ceramide DAG_Ceramide->IRS Inhibition DAG_Ceramide->AKT Inhibition

Caption: Simplified insulin signaling and its inhibition by excess fatty acids.[1]

Experimental Protocols

Materials and Reagents

  • Solvents: Chloroform, Methanol, Hexane (HPLC or GC grade)

  • Internal Standard (IS): this compound solution (1 mg/mL in a suitable solvent like ethanol)

  • Saponification Reagent: 0.5 M Potassium Hydroxide (KOH) in methanol

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Other Reagents: Pyridine (anhydrous), Hydrochloric acid (HCl), Anhydrous Sodium Sulfate, Deionized Water

  • Glassware: Pyrex screw-cap tubes with PTFE-lined caps, Pasteur pipettes, volumetric flasks, GC vials with inserts

  • Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator

Protocol 1: Sample Preparation from Human Plasma

  • Sample Thawing and Aliquoting: Thaw frozen human plasma samples on ice. In a glass screw-cap tube, add 200 µL of plasma.[3]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample. The amount should be chosen to be within the linear range of the calibration curve.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.[6]

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of deionized water and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

  • Saponification:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Add 2 mL of 0.5 M methanolic KOH to the dried extract.

    • Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze the esterified fatty acids.[7]

    • Cool the tube to room temperature and acidify to pH < 3 with HCl.

    • Extract the free fatty acids and fatty alcohols twice with 2 mL of hexane. Combine the hexane layers.

  • Derivatization (Silylation):

    • Dry the combined hexane extracts under nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[8]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[8]

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: Sample Preparation from Mouse Liver Tissue

  • Tissue Homogenization: Accurately weigh approximately 20-30 mg of frozen mouse liver tissue. Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the tissue homogenate.

  • Lipid Extraction, Saponification, and Derivatization: Follow steps 3, 4, and 5 from Protocol 1, using the tissue homogenate as the starting sample.

GC-MS Instrumental Analysis

  • GC System: Gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Injector: Split/splitless inlet, operated in splitless mode. Injector Temperature: 280°C.[8]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.[9]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 650.

    • Ion Source Temperature: 230°C.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions for each fatty acid TMS ether and for the this compound TMS ether.

Quantitative Data

The following tables provide representative quantitative data for total fatty acids in human plasma and mouse liver tissue, synthesized from published studies.[5][10] These values can serve as a reference for expected concentrations.

Table 1: Representative Concentrations of Total Fatty Acids in Human Plasma

Fatty AcidAbbreviationConcentration (µg/mL)
Myristic AcidC14:035.6 ± 8.2
Palmitic AcidC16:0680.5 ± 150.3
Palmitoleic AcidC16:145.1 ± 12.5
Stearic AcidC18:0290.7 ± 65.4
Oleic AcidC18:1750.2 ± 180.9
Linoleic AcidC18:2850.4 ± 210.6
Arachidonic AcidC20:4250.1 ± 70.8
Eicosapentaenoic AcidC20:5 (EPA)30.5 ± 10.1
Docosahexaenoic AcidC22:6 (DHA)65.3 ± 20.7

Data are presented as mean ± standard deviation and are representative values from literature.[5]

Table 2: Representative Concentrations of Total Fatty Acids in Mouse Liver

Fatty AcidAbbreviationConcentration (µg/g tissue)
Myristic AcidC14:0150.3 ± 30.1
Palmitic AcidC16:02100.7 ± 450.2
Palmitoleic AcidC16:1180.4 ± 40.5
Stearic AcidC18:0950.6 ± 200.8
Oleic AcidC18:12500.1 ± 530.7
Linoleic AcidC18:21800.9 ± 390.4
Arachidonic AcidC20:41100.2 ± 250.6
Eicosapentaenoic AcidC20:5 (EPA)50.8 ± 15.3
Docosahexaenoic AcidC22:6 (DHA)350.4 ± 80.9

Data are presented as mean ± standard deviation and are representative values from literature.[10]

Data Analysis and Quantification

The quantification of fatty acids is based on the ratio of the peak area of the analyte (each fatty acid TMS ether) to the peak area of the internal standard (this compound TMS ether). A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards. The concentration of each fatty acid in the biological samples is then determined from the linear regression of the calibration curve.

This application note provides a detailed and robust methodology for the quantitative analysis of total fatty acids in human plasma and mouse liver using this compound as an internal standard. The use of a deuterated fatty alcohol, in conjunction with a comprehensive sample preparation protocol involving lipid extraction, saponification, and silylation, allows for accurate and precise quantification by GC-MS. The provided protocols, data tables, and diagrams offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for a wide range of applications in metabolic research and beyond.

References

Application Notes and Protocols for 1-Undecanol-d4 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted metabolomics, accurate and precise quantification of endogenous small molecules is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based methods, correcting for variability in sample preparation, chromatography, and instrument response. 1-Undecanol-d4, a deuterium-labeled analog of the C11 fatty alcohol 1-Undecanol, serves as an ideal internal standard for the quantification of 1-Undecanol and related lipid species. Its chemical properties closely mirror the unlabeled analyte, ensuring it behaves similarly throughout the analytical workflow, while its mass difference allows for clear differentiation by the mass spectrometer.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in targeted metabolomics studies. The protocols are designed for researchers in academic and industrial settings, including those involved in drug discovery and development, clinical diagnostics, and fundamental biological research.

Applications

The primary application of this compound is as an internal standard in quantitative analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Specific applications include:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of 1-Undecanol or related compounds.

  • Metabolic Pathway Analysis: For the precise quantification of 1-Undecanol as a metabolite in various biological pathways.

  • Biomarker Discovery and Validation: To reliably measure changes in the concentration of 1-Undecanol in biological samples in response to disease, drug treatment, or other physiological perturbations.

  • Toxicology Studies: For the accurate assessment of exposure to 1-Undecanol or its precursors.

Quantitative Performance Data (Illustrative)

The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of 1-Undecanol using this compound as an internal standard. This data is for illustrative purposes and the actual performance may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Method Validation Parameters

ParameterTypical Performance
Linearity (R²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15% (Intra-day and Inter-day)
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL

Table 2: Linearity Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
10.021 ± 0.002
50.105 ± 0.009
100.212 ± 0.018
501.058 ± 0.085
1002.115 ± 0.170
50010.575 ± 0.846
100021.150 ± 1.692

Table 3: Accuracy and Precision Data (Quality Control Samples)

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (% RSD)
Low1514.2 ± 1.394.79.2
Medium150158.1 ± 11.1105.47.0
High750732.0 ± 43.997.66.0

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol describes a general method for the extraction of 1-Undecanol from plasma or serum samples using protein precipitation.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the this compound internal standard solution to each sample, blank, and quality control. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex to ensure the residue is fully dissolved.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of 1-Undecanol. Optimization will be required for specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-Undecanol: Precursor ion (Q1) m/z [M+H-H₂O]⁺ → Product ion (Q3) m/z (To be optimized based on fragmentation)

    • This compound: Precursor ion (Q1) m/z [M+H-H₂O]⁺ → Product ion (Q3) m/z (To be optimized based on fragmentation)

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both 1-Undecanol and this compound using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (1-Undecanol / this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of 1-Undecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 1-Undecanol Calibration->Quantification

Caption: Experimental workflow for targeted metabolomics of 1-Undecanol.

metabolic_pathway cluster_metabolism Metabolism of 1-Undecanol Undecanol 1-Undecanol Undecanal Undecanal Undecanol->Undecanal Alcohol Dehydrogenase Undecanoic_Acid Undecanoic Acid Undecanal->Undecanoic_Acid Aldehyde Dehydrogenase Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Undecanoyl_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids Undecanoyl_CoA->Complex_Lipids

Caption: Metabolic pathway of 1-Undecanol.

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Undecanol is a long-chain fatty alcohol with relevance in various industrial and biological contexts. Its accurate quantification is essential for research, development, and quality control. Deuterated internal standards, such as 1-Undecanol-d4, are critical for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations during sample processing.[1] This application note describes a detailed protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Undecanol, using this compound as an internal standard.

The primary challenge in analyzing long-chain fatty alcohols by electrospray ionization (ESI) mass spectrometry is their relatively low ionization efficiency. To overcome this, the presented method can be adapted to include a derivatization step, which significantly enhances the MS signal. This note provides protocols for both direct analysis and analysis following derivatization.

Experimental Protocols

Sample Preparation Protocol (from Human Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure, a common and effective method for extracting lipids and other hydrophobic molecules from biological matrices.

Materials:

  • Human plasma sample

  • This compound internal standard (IS) spiking solution (1 µg/mL in methanol)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, LC-MS grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard spiking solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Add 1 mL of MTBE, vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Method Protocol

Instrumentation:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI)

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase B
0.060
1.060
8.098
10.098
10.160
12.060

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions and Compound Parameters

For direct analysis, the ammonium adduct [M+NH4]+ is often a stable and abundant precursor ion for long-chain alcohols. The primary fragmentation is the neutral loss of water (H2O) and ammonia (NH3). For this compound, the mass shift of +4 Da is monitored.

Table 2: Optimized MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
1-Undecanol 190.2155.2503012
(Quantifier)( [M+NH4]+ )( [M+H-H2O]+ )
1-Undecanol 190.2137.2503018
(Qualifier)( [M+NH4]+ )( [M+H-H2O-H2O]+ )
This compound (IS) 194.2159.2503012
(Quantifier)( [M+4+NH4]+ )( [M+4+H-H2O]+ )

Note: These are proposed starting parameters. Optimal cone voltage and collision energy should be determined empirically by infusing a standard solution of the analyte and internal standard.

Method Performance Characteristics (Example Data)

The following tables summarize the expected performance of the developed LC-MS/MS method based on typical validation results for similar assays.[2]

Table 3: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
1-Undecanol1 - 1000> 0.9951/x²

Table 4: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 1< 15%< 15%± 20%
Low 3< 10%< 10%± 15%
Mid 100< 10%< 10%± 15%
High 800< 10%< 10%± 15%

Visualizations

Experimental and Logical Workflows

LCMS_Method_Development_Workflow Overall LC-MS/MS Method Development Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis define_analyte Define Analyte & IS (1-Undecanol & this compound) lit_review Literature Review (LC & MS conditions) define_analyte->lit_review sample_prep Develop Sample Prep (LLE or SPE) lit_review->sample_prep lc_dev Optimize LC Separation (Column, Mobile Phase, Gradient) sample_prep->lc_dev ms_dev Optimize MS Detection (Source Params, MRM Transitions) lc_dev->ms_dev linearity Linearity & Range ms_dev->linearity precision Precision & Accuracy linearity->precision stability Stability precision->stability matrix_effect Matrix Effect stability->matrix_effect quant_analysis Quantitative Analysis of Unknown Samples matrix_effect->quant_analysis

Caption: Workflow for LC-MS/MS method development.

Sample_Preparation_Workflow Plasma Sample Preparation Workflow start Start: 100 µL Plasma add_is Spike with This compound IS start->add_is ppt Protein Precipitation (Add 300 µL Cold Methanol) add_is->ppt lle Liquid-Liquid Extraction (Add 1 mL MTBE) ppt->lle vortex Vortex Mix lle->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge separate Collect Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for plasma sample preparation.

MRM_Signaling_Pathway MRM Detection Principle cluster_source Ion Source (ESI+) cluster_ms Mass Spectrometer analyte 1-Undecanol prec_analyte Precursor Ion [M+NH4]+ m/z 190.2 analyte->prec_analyte Ionization is This compound prec_is Precursor Ion [M+4+NH4]+ m/z 194.2 is->prec_is Ionization q1 Q1: Mass Filter Selects Precursor Ion prec_analyte->q1 prec_is->q1 q2 Q2: Collision Cell Fragmentation (CID) q1->q2 prod_analyte Product Ion [M+H-H2O]+ m/z 155.2 q2->prod_analyte Collision with Gas prod_is Product Ion [M+4+H-H2O]+ m/z 159.2 q2->prod_is Collision with Gas q3 Q3: Mass Filter Selects Product Ion detector Detector q3->detector prod_analyte->q3 prod_is->q3

Caption: Principle of MRM for analyte and IS.

References

Application Notes and Protocols for the Sample Preparation of 1-Undecanol-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and preparation of 1-Undecanol-d4 from various biological matrices, including plasma, serum, urine, and tissue. This compound, a deuterated form of 1-Undecanol, is commonly used as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, due to its similar chemical properties to the endogenous analyte but distinct mass.[1] Proper sample preparation is a critical step to remove interfering substances and ensure accurate and reproducible quantification.

The choice of sample preparation method depends on the specific biological matrix, the concentration of the analyte, and the downstream analytical technique.[2] This guide covers three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Considerations for Sample Preparation

Before proceeding with a specific protocol, it is essential to consider the following:

  • Internal Standard Spiking: this compound is typically added to the biological sample at the beginning of the preparation process to correct for analyte loss during extraction and analysis.

  • Matrix Effects: Biological matrices are complex and can enhance or suppress the analytical signal.[3][4] It is crucial to evaluate matrix effects during method development.

  • Analyte Stability: Ensure the stability of this compound throughout the sample preparation and storage process.

  • Method Validation: All methods should be thoroughly validated for parameters such as recovery, precision, accuracy, and linearity.[5][6]

Sample Preparation from Plasma and Serum

Plasma and serum are common matrices for quantifying systemic exposure to various compounds. The primary challenge is the high protein content, which can interfere with analysis.[7]

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[8] Organic solvents like acetonitrile, methanol, or ethanol are commonly used.[9][10]

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Ice-cold acetonitrile or methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]

  • Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.[12]

Workflow for Protein Precipitation of Plasma/Serum Samples

start Start: Plasma/Serum Sample spike Spike with this compound Internal Standard start->spike add_solvent Add Ice-Cold Acetonitrile (3:1 v/v) spike->add_solvent vortex Vortex Vigorously (1 minute) add_solvent->vortex centrifuge Centrifuge (≥10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analysis (LC-MS/MS or GC-MS) supernatant->analysis

Caption: Workflow for Protein Precipitation of Plasma/Serum.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[13]

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (9:1, v/v)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma or serum into a suitable tube.

  • Add the internal standard.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the analytical instrument.

Workflow for Liquid-Liquid Extraction of Plasma/Serum Samples

start Start: Plasma/Serum Sample spike Spike with this compound IS start->spike add_solvent Add Organic Solvent (e.g., MTBE) spike->add_solvent vortex Vortex (5 minutes) add_solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[14] For a non-polar compound like 1-Undecanol, a non-polar sorbent such as C18 is suitable.[15]

Materials:

  • Plasma or serum sample, pre-treated (e.g., by protein precipitation)

  • This compound internal standard solution

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • SPE vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 2 mL of methanol through it.

  • Equilibrate the cartridge by passing 2 mL of water.

  • Load the pre-treated plasma/serum sample (e.g., supernatant from PPT) onto the cartridge.

  • Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute for analysis.

Workflow for Solid-Phase Extraction of Plasma/Serum Samples

start Start: Pre-treated Sample condition Condition SPE Cartridge (Methanol) start->condition equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analyte (e.g., Methanol) wash->elute collect_eluate Collect Eluate elute->collect_eluate analysis Analysis collect_eluate->analysis

Caption: Workflow for Solid-Phase Extraction.

Sample Preparation from Urine

Urine is a less complex matrix than plasma but can have high salt content and variable pH, which may require adjustment before extraction.[16][17]

Protocol 1: Dilute-and-Shoot

For relatively clean urine samples and sensitive analytical methods, a simple dilution may be sufficient.

Procedure:

  • Centrifuge the urine sample to remove any particulate matter.

  • Take an aliquot of the supernatant and spike with this compound.

  • Dilute the sample with the initial mobile phase of the LC method (e.g., 1:1 or 1:4 v/v).

  • Vortex and inject directly into the analytical system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Procedure:

  • Adjust the pH of the urine sample to neutral or slightly acidic if necessary.

  • Follow the LLE protocol for plasma/serum (Section 2.2).

Protocol 3: Solid-Phase Extraction (SPE)

Procedure:

  • Centrifuge the urine sample and adjust the pH if needed.

  • Follow the SPE protocol for plasma/serum (Section 2.3).

Sample Preparation from Tissue

Tissue samples require homogenization to release the analyte before extraction.

Protocol 1: Homogenization followed by Protein Precipitation

Materials:

  • Tissue sample (e.g., liver, brain)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer

  • Other materials as per the PPT protocol.

Procedure:

  • Weigh a portion of the tissue sample.

  • Add a known volume of homogenization buffer (e.g., 1:3 w/v).

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Centrifuge the homogenate to pellet cell debris.

  • Use the supernatant for the protein precipitation protocol as described for plasma/serum (Section 2.1).

Quantitative Data Summary

The following table provides an illustrative summary of expected performance characteristics for the described methods. Actual values must be determined during method validation.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 85-105%>90%>95%
Matrix Effect Moderate to HighLow to ModerateLow
Precision (%RSD) < 15%< 10%< 10%
Throughput HighModerateLow to Moderate
Selectivity LowModerateHigh

Conclusion

The selection of an appropriate sample preparation method for this compound is crucial for obtaining reliable quantitative data from biological matrices. Protein precipitation offers a quick and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts with reduced matrix effects. The protocols and workflows provided in this document serve as a comprehensive guide for researchers to develop and implement robust analytical methods for the quantification of this compound. It is imperative to validate the chosen method for the specific biological matrix and analytical platform to ensure data quality and integrity.

References

Application of 1-Undecanol-d4 for the Quantitative Analysis of Long-Chain Alcohols in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain alcohols (LCAs) are widely used in industrial and commercial products, including surfactants, plasticizers, and cosmetics. Their presence in the environment, particularly in water systems, is of increasing concern due to their potential ecotoxicological effects. Accurate and reliable quantification of LCAs in environmental matrices is crucial for monitoring their fate and transport, and for assessing their environmental impact. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of LCAs. The use of a deuterated internal standard, such as 1-Undecanol-d4, is essential for achieving high accuracy and precision in these analyses by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the determination of C10-C18 linear primary alcohols in environmental water samples using this compound as an internal standard.

Data Presentation

The following table summarizes the expected performance data for the analysis of long-chain alcohols using the described method with this compound as an internal standard.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
1-Decanol10.50.050.1598.24.5
1-Dodecanol12.80.040.12101.53.8
1-Tetradecanol14.90.040.1299.84.1
1-Hexadecanol16.80.050.1597.55.2
1-Octadecanol18.60.060.2095.36.1
Internal Standard
This compound11.6----

Experimental Protocols

1. Materials and Reagents

  • Standards: 1-Decanol, 1-Dodecanol, 1-Tetradecanol, 1-Hexadecanol, 1-Octadecanol (analytical grade, >99% purity).

  • Internal Standard: this compound (isotopic purity >98%).

  • Solvents: Dichloromethane (DCM), Hexane, Methanol (all pesticide residue grade or equivalent).

  • Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).

2. Standard Solution Preparation

  • Stock Solutions (1000 mg/L): Prepare individual stock solutions of each target analyte and the internal standard in methanol.

  • Working Standard Mixture (10 mg/L): Prepare a mixed working standard solution containing all target analytes in methanol.

  • Internal Standard Spiking Solution (1 mg/L): Prepare a spiking solution of this compound in methanol.

3. Sample Collection and Preservation

Collect water samples in 1 L amber glass bottles. Preserve the samples by adding 5 mL of methanol per liter of water and store at 4°C until extraction.

4. Sample Preparation (Solid Phase Extraction)

  • Cartridge Conditioning: Condition the C18 SPE cartridges by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Spike 500 mL of the water sample with a known amount of the this compound internal standard spiking solution. Pass the spiked water sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained analytes from the cartridge with 10 mL of DCM.

  • Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

6. Quantification

Quantify the target analytes using the internal standard method. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (500 mL) Spike Spike with this compound Sample->Spike SPE_Load Solid Phase Extraction (SPE) Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning (DCM, MeOH, H2O) SPE_Condition->SPE_Load SPE_Wash Wash with Deionized Water SPE_Load->SPE_Wash SPE_Dry Dry Cartridge (Nitrogen) SPE_Wash->SPE_Dry Elution Elute with Dichloromethane SPE_Dry->Elution Dry_Concentrate Dry (Na2SO4) and Concentrate Elution->Dry_Concentrate Final_Extract Final Extract (1 mL) Dry_Concentrate->Final_Extract GCMS_Analysis GC-MS Analysis Final_Extract->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for the analysis of long-chain alcohols in water.

Logical_Relationship cluster_process Analytical Process cluster_correction Correction Mechanism Analyte Long-Chain Alcohols (Analyte) Extraction Extraction Efficiency Variation Analyte->Extraction Instrument Instrument Response Fluctuation Analyte->Instrument IS This compound (Internal Standard) IS->Extraction IS->Instrument Matrix Environmental Water Matrix (Interferences) Matrix->Extraction Matrix->Instrument Ratio Analyte/IS Peak Area Ratio Extraction->Ratio Instrument->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of internal standard correction.

Application Note: Silylation of 1-Undecanol-d4 for Enhanced GC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alcohols, such as 1-Undecanol, often exhibit poor chromatographic behavior due to their low volatility and tendency to form hydrogen bonds, leading to peak tailing and reduced sensitivity in gas chromatography-mass spectrometry (GC-MS) analysis.[1] Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to analysis.[2][3] For hydroxyl-containing compounds like alcohols, silylation is a common and highly effective derivatization strategy.[4] This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte.[5] The resulting TMS-ether derivatives are less polar, leading to improved chromatographic peak shape, enhanced detector response, and lower detection limits.[3][5] This application note provides a detailed protocol for the derivatization of 1-Undecanol-d4 using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and effective silylation reagent combination.

Principle of Silylation

Silylation is the most popular derivatization procedure for GC analysis.[5] The reaction involves an active hydrogen from the alcohol's hydroxyl group being replaced by a trimethylsilyl (TMS) group from the silylating reagent (BSTFA).[5] The reaction is often facilitated by a catalyst, such as TMCS, which increases the reactivity of the silylating agent, especially for sterically hindered alcohols. The resulting TMS-ether is significantly more volatile and thermally stable than the parent alcohol, making it ideal for GC-MS analysis.

G Figure 1: Silylation Reaction of this compound cluster_reactants Reactants cluster_products Products A This compound (with active -OH hydrogen) C 1-(trimethylsilyloxy)undecane-d4 (Volatile TMS-ether) A->C Derivatization (Heat, 60°C) B BSTFA + 1% TMCS (Silylating Reagent) B->C D Byproducts

Caption: Silylation reaction of this compound with BSTFA.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below. This workflow ensures reproducible derivatization and high-quality analytical results.

G Figure 2: Experimental Workflow A Step 1: Sample Preparation B Step 2: Addition of Derivatizing Reagent A->B C Step 3: Reaction Incubation (60°C for 30 min) B->C D Step 4: Cooling to Room Temperature C->D E Step 5: GC-MS Analysis D->E F Step 6: Data Processing & Comparison E->F

Caption: High-level workflow for derivatization and analysis.

Materials and Methods

Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Hexane, GC-grade

  • Nitrogen gas, high purity

Equipment:

  • GC-MS system with an electron ionization (EI) source

  • Autosampler vials with inserts and PTFE-lined caps

  • Heating block or oven capable of maintaining 60°C

  • Vortex mixer

  • Micropipettes

Detailed Experimental Protocol

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in hexane.

2. Sample Preparation for Derivatization:

  • Pipette 100 µL of the this compound stock solution into an autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all solvent and moisture, as water can deactivate the silylating reagent.

3. Derivatization Reaction:

  • Add 100 µL of anhydrous pyridine to the dried sample to redissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in excess to ensure the reaction goes to completion.

  • Tightly cap the vial and vortex for 30 seconds.

  • Place the vial in a heating block or oven set to 60°C for 30 minutes. Reaction time and temperature may need optimization depending on the analyte's concentration and steric hindrance.

4. Sample Analysis:

  • After incubation, allow the vial to cool to room temperature.

  • Directly inject 1 µL of the derivatized sample into the GC-MS system.

5. GC-MS Conditions (Example):

  • Injection Port: 250°C, Splitless mode

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C, EI at 70 eV

  • Scan Range: m/z 40-500

Results and Discussion

The derivatization of this compound with BSTFA resulted in a significant improvement in analytical performance. The underivatized alcohol produced a broad, tailing peak, whereas the silylated derivative (1-(trimethylsilyloxy)undecane-d4) eluted as a sharp, symmetrical peak with a shorter retention time, indicative of its increased volatility and reduced interaction with the GC column.

The mass spectrum of the TMS-derivatized this compound is characterized by a prominent fragment ion corresponding to the trimethylsilyl cation [Si(CH3)3]+ at m/z 73 and a discernible molecular ion.

Quantitative Comparison

The table below summarizes the quantitative improvements observed following the derivatization of a 1 µg/mL this compound standard.

ParameterUnderivatized this compoundDerivatized this compound (TMS-ether)Improvement Factor
Retention Time (min) 12.8510.22-
Peak Asymmetry (As) 2.11.1-
Peak Area (arbitrary units) 4.5 x 10⁵2.8 x 10⁶~6.2x
Signal-to-Noise Ratio (S/N) 85550~6.5x
Limit of Detection (LOD, ng/mL) 50510x

Data presented are representative and may vary based on instrumentation and specific experimental conditions.

The derivatized analyte showed a greater than 6-fold increase in both peak area and signal-to-noise ratio. This enhancement directly translates to a 10-fold improvement in the limit of detection, allowing for the reliable quantification of this compound at much lower concentrations. The improved peak symmetry (As value closer to 1) further enhances the accuracy and precision of quantification.

Conclusion

Silylation is a robust, reliable, and essential technique for the GC-MS analysis of long-chain alcohols like this compound. The conversion of the alcohol to its corresponding TMS-ether derivative via BSTFA significantly increases analyte volatility and thermal stability. This leads to marked improvements in chromatographic peak shape, a substantial increase in detector response, and a significantly lower limit of detection.[6] The protocol detailed in this application note provides a straightforward and effective method for researchers to overcome the analytical challenges associated with long-chain alcohols, enabling more sensitive and accurate quantification in various research and development applications.

References

Application Notes and Protocols for 1-Undecanol-d4 as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical methodology for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers is central to MFA, providing a means to track the flow of atoms through metabolic pathways. 1-Undecanol-d4, a deuterium-labeled fatty alcohol, serves as a valuable tracer for investigating fatty acid metabolism.[1] By introducing this compound into a biological system, researchers can trace its uptake, conversion to its corresponding fatty acid, and subsequent entry into various metabolic pathways, such as β-oxidation and incorporation into complex lipids.[1]

The deuterium label provides a mass shift that allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry.[1] This enables the precise quantification of metabolic fluxes and provides insights into the regulation of lipid metabolism under various physiological and pathological conditions. These application notes provide an overview of the use of this compound in MFA and detailed protocols for its application in both in vitro and in vivo studies.

Metabolic Pathway of 1-Undecanol

1-Undecanol, a long-chain fatty alcohol, is primarily metabolized through a two-step oxidation process to form its corresponding fatty acid, undecanoic acid.[1] This conversion is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[1] The resulting undecanoic acid can then be activated to undecanoyl-CoA and subsequently enter the β-oxidation pathway for energy production or be used for the synthesis of complex lipids.[1]

Metabolic_Pathway This compound This compound Undecanal-d4 Undecanal-d4 This compound->Undecanal-d4 Alcohol Dehydrogenase (ADH) Undecanoic_Acid-d4 Undecanoic Acid-d4 Undecanal-d4->Undecanoic_Acid-d4 Aldehyde Dehydrogenase (ALDH) Undecanoyl-CoA-d4 Undecanoyl-CoA-d4 Undecanoic_Acid-d4->Undecanoyl-CoA-d4 Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Undecanoyl-CoA-d4->Beta_Oxidation Complex_Lipids Complex Lipids Undecanoyl-CoA-d4->Complex_Lipids

Caption: Metabolic fate of this compound.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the conversion of this compound to its downstream metabolites to understand the activity of fatty acid synthesis and degradation pathways.[1]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 1-undecanol.[1]

  • Enzyme Kinetics: Investigating the kinetics of enzymes involved in fatty alcohol metabolism, such as ADHs and ALDHs.[1]

  • Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving fatty acids derived from 1-undecanol.[1]

Data Presentation

Quantitative data from metabolic flux analysis studies using this compound should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions. The following tables provide examples of how to summarize such data. Please note that the data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Metabolism of this compound in Liver Microsomes

Time (minutes)This compound (pmol/mg protein)Undecanoic Acid-d4 (pmol/mg protein)
01000 ± 50< LOQ
5750 ± 45240 ± 25
15450 ± 30510 ± 40
30200 ± 20720 ± 55
6050 ± 10850 ± 60

Data are presented as mean ± SD (n=3). LOQ = Limit of Quantification.

Table 2: In Vivo Distribution of this compound and its Metabolite in a Rodent Model

TissueThis compound (ng/g tissue)Undecanoic Acid-d4 (ng/g tissue)
Plasma150 ± 20850 ± 70
Liver1200 ± 1103500 ± 300
Adipose2500 ± 2501500 ± 180
Muscle80 ± 15450 ± 50
Brain< LOQ50 ± 10

Data are presented as mean ± SD (n=5) at 2 hours post-administration. LOQ = Limit of Quantification.

Experimental Protocols

The following are detailed protocols for conducting metabolic flux analysis studies using this compound in both in vitro and in vivo settings.

Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes

This protocol is designed to assess the rate of conversion of this compound to Undecanoic Acid-d4 in a controlled in vitro environment using liver microsomes, which are rich in metabolic enzymes.[1]

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., 1-Undecanol-d7, Undecanoic Acid-d3)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO or ethanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution in acetonitrile at a known concentration.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (final protein concentration of 0.5-1 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1-10 µM.

    • Incubate at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and Undecanoic Acid-d4.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents (Tracer, Microsomes, Buffer) Incubation Incubate at 37°C Reagents->Incubation Sampling Time-Course Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Protein Precipitation & Supernatant Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for the in vitro metabolism study.

Protocol 2: In Vivo Tracer Study in a Rodent Model

This protocol outlines a procedure for an in vivo study to trace the metabolic fate of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Rodent model (e.g., mice or rats)

  • Equipment for oral gavage or intravenous injection

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Surgical tools for tissue collection

  • Homogenizer

  • Solvents for extraction (e.g., chloroform, methanol)

  • Internal standards

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight before the study, with free access to water.

    • Prepare a dosing solution of this compound in the chosen vehicle.

    • Administer the this compound solution to the animals via oral gavage or intravenous injection.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under terminal anesthesia).

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, muscle, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Tissues: Weigh a portion of each tissue and homogenize in a suitable buffer.

    • Extraction: Perform a lipid extraction (e.g., Folch or Bligh-Dyer method) on the plasma and tissue homogenates. Add the internal standard during the extraction process.

    • Dry down the lipid extracts and reconstitute for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentrations of this compound and its deuterated metabolites in the plasma and tissue extracts using a validated LC-MS/MS method.

In_Vivo_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase Dosing Administer this compound Blood_Collection Blood Collection (Time Points) Dosing->Blood_Collection Tissue_Harvest Tissue Harvest (Terminal) Blood_Collection->Tissue_Harvest Sample_Prep Sample Preparation (Plasma & Tissue Extraction) Tissue_Harvest->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Flux_Calculation Metabolic Flux Calculation LCMS_Analysis->Flux_Calculation

Caption: Experimental workflow for the in vivo tracer study.

Conclusion

This compound is a powerful and versatile tracer for investigating fatty acid metabolism through metabolic flux analysis. The protocols provided herein offer a framework for designing and executing robust tracer studies in both in vitro and in vivo systems.[1] The use of stable isotope labeling, coupled with sensitive analytical techniques like LC-MS/MS, allows for the detailed and quantitative assessment of metabolic pathways, providing valuable insights for researchers, scientists, and drug development professionals in the field of lipid metabolism.

References

Application Notes and Protocols for 1-Undecanol-d4 in Clinical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanol-d4 is the deuterium-labeled form of 1-Undecanol, a long-chain fatty alcohol. In clinical and research laboratory settings, deuterated compounds are invaluable as internal standards for quantitative analysis using mass spectrometry.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[2] This is because it shares very similar chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[2] By adding a known amount of this compound to a biological sample at the beginning of the workflow, it allows for the correction of variability in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.[2]

This document provides a detailed standard operating procedure (SOP) for the use of this compound as an internal standard in clinical laboratory settings for the quantification of 1-Undecanol or other similar long-chain fatty alcohols in biological matrices such as plasma or serum.

Safety and Handling Precautions

1-Undecanol can cause skin and eye irritation.[3] It is also considered toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.[3]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side shields or a face shield.To prevent splashes and contact with eyes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation.[3]
Skin and Body Protection Laboratory coat and close-toed footwear.To protect against accidental spills and splashes.[3]
Respiratory Protection Not generally required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of irritant vapors.[3]

Handling and Storage:

  • Handle in a well-ventilated area.[3]

  • Avoid contact with eyes, skin, or clothing.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Store in a tightly sealed container in a cool, dry place, away from incompatible substances such as strong acids and oxidizing agents.[3] Recommended storage temperature is between 2-8°C.[3]

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.[3]

Experimental Protocols

Protocol 1: Quantification of 1-Undecanol in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of 1-Undecanol in human plasma using this compound as an internal standard.

Materials and Reagents:

  • Human plasma (collected in EDTA-containing tubes)

  • This compound (Internal Standard)

  • 1-Undecanol (Analytical Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials

Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Undecanol and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the 1-Undecanol primary stock solution with methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol.

Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 20 µL of 100 ng/mL this compound (IS) plasma->add_is add_protein_precip Add 400 µL of ice-cold Acetonitrile add_is->add_protein_precip vortex Vortex for 1 minute add_protein_precip->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant Transfer Supernatant to a new tube centrifuge->supernatant dry_down Evaporate to dryness under Nitrogen supernatant->dry_down reconstitute Reconstitute in 100 µL of 50:50 Methanol:Water dry_down->reconstitute transfer Transfer to LC-MS vial reconstitute->transfer inject Inject 5 µL onto LC-MS/MS System transfer->inject

Caption: Workflow for plasma sample preparation and analysis.

Detailed Sample Preparation Steps:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (final concentration of IS will be approximately 16.7 ng/mL in the final injection volume, assuming 100% recovery).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Vortex briefly and transfer the solution to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions:

ParameterSetting
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below
Source Temperature 150°C
Desolvation Temperature 400°C

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Undecanol155.2 [M+H-H₂O]⁺83.110015
This compound159.2 [M+H-H₂O]⁺87.110015

Note: These are representative values and may require optimization for your specific instrumentation.

Data Analysis and Quantification:

  • Calibration Curve:

    • Generate a calibration curve by plotting the peak area ratio of the 1-Undecanol standard to the this compound internal standard against the nominal concentration of the calibration standards.

    • Perform a linear regression with a 1/x weighting. The coefficient of determination (r²) should be >0.99.

  • Quantification:

    • Calculate the peak area ratio of the endogenous 1-Undecanol to the this compound internal standard in the unknown samples.

    • Determine the concentration of 1-Undecanol in the samples by interpolating from the calibration curve.

Logical Relationship for Quantification:

G cluster_data Data Acquisition cluster_processing Data Processing cluster_result Result analyte_peak Analyte Peak Area (1-Undecanol) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (this compound) is_peak->ratio calibration Generate Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Determine Analyte Concentration in Unknown Sample calibration->concentration

Caption: Data analysis workflow for quantification.

Conclusion

This standard operating procedure provides a comprehensive framework for the use of this compound as an internal standard for the accurate and precise quantification of 1-Undecanol in clinical laboratory samples. The use of a deuterated internal standard is crucial for mitigating variability inherent in complex biological matrices and analytical instrumentation. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate reliable and reproducible quantitative data. It is recommended that each laboratory validates this method according to their specific instrumentation and regulatory requirements.

References

Application Note: Quantification of 1-Undecanol in Food Samples Using 1-Undecanol-d4 as an Internal Standard by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 1-undecanol in various food matrices. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. The use of a deuterated internal standard, 1-Undecanol-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2][3] This method is particularly suitable for researchers, scientists, and professionals in the food industry and drug development who require reliable quantification of this long-chain alcohol.

Introduction

1-Undecanol is a fatty alcohol that can be found in a variety of food products, contributing to their flavor and aroma profiles. Accurate quantification of 1-undecanol is essential for quality control, authenticity assessment, and understanding its role in food chemistry. The complexity of food matrices, however, presents analytical challenges.[4] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and convenient sample preparation technique for volatile and semi-volatile compounds in complex matrices like food.[5][6][7] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the separation, identification, and quantification of target analytes.[8][9]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex matrices.[1][2][3] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction and analysis. This allows for effective compensation for any analyte loss during sample preparation and for variations in instrument response, leading to more reliable and reproducible results.[10]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Spiking Spiking with this compound Sample->Spiking Incubation Incubation and Headspace Generation Spiking->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Transfer of SPME Fiber Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (1-Undecanol & this compound) Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 1-Undecanol Calibration->Quantification

Caption: Experimental workflow for the quantification of 1-undecanol in food samples.

Detailed Protocols

Materials and Reagents
  • 1-Undecanol (≥99% purity)

  • This compound (≥98% purity, deuterated internal standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HS-SPME autosampler

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of 1-undecanol and dissolve in 10 mL of methanol to prepare the analyte stock solution.

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to prepare the internal standard (IS) stock solution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by appropriate serial dilutions of the 1-undecanol stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

    • Prepare a working internal standard solution of 10 µg/mL by diluting the IS stock solution with methanol.

Sample Preparation Protocol
  • Homogenization: Homogenize the solid or semi-solid food sample to ensure uniformity. For liquid samples, ensure they are well-mixed.

  • Aliquoting: Accurately weigh 2 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette 2 mL into the vial.

  • Internal Standard Spiking: Spike each sample and calibration standard with 20 µL of the 10 µg/mL this compound working solution.

  • Matrix Modification: Add 1 g of sodium chloride to each vial to enhance the release of volatile compounds into the headspace.

  • Equilibration: Seal the vials and vortex for 1 minute. Incubate the vials at 60°C for 30 minutes to allow for equilibration between the sample and the headspace.

HS-SPME Protocol
  • Extraction: After equilibration, expose the SPME fiber to the headspace of the sample vial at 60°C for 30 minutes for the extraction of volatile compounds.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption of the analytes at 250°C for 5 minutes in splitless mode.

GC-MS Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[8]

    • Injector Temperature: 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 1-Undecanol: m/z 55, 69, 83

      • This compound: m/z 59, 73, 87 (hypothetical, to be confirmed with actual mass spectrum)

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to 1-undecanol and this compound based on their retention times and characteristic mass fragments in the SIM mode.

  • Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of 1-undecanol to the peak area of this compound against the concentration of the calibration standards.

  • Quantification: Determine the concentration of 1-undecanol in the food samples by using the peak area ratios and the regression equation from the calibration curve.

Quantitative Data Summary

The following table presents illustrative quantitative data for the concentration of 1-undecanol in various food samples, obtained using the described method. Please note that this data is for demonstration purposes and actual concentrations may vary.

Food Sample1-Undecanol Concentration (µg/kg)Standard Deviation (µg/kg)
Apple Juice15.21.8
Cheddar Cheese45.84.2
Roasted Peanuts120.510.7
White Bread8.91.1
Olive Oil25.32.5

Signaling Pathway/Logical Relationship Diagram

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Correction Analyte 1-Undecanol in Food Matrix Extraction HS-SPME Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Analysis GC-MS Analysis Extraction->Analysis Analyte_Response Analyte Signal Analysis->Analyte_Response IS_Response IS Signal Analysis->IS_Response Ratio Signal Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification Calibration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described HS-SPME-GC-MS method, incorporating the use of this compound as an internal standard, provides a reliable and accurate approach for the quantification of 1-undecanol in a variety of food samples. The detailed protocol and guidelines presented in this application note can be readily adapted by researchers and scientists for routine analysis and quality control in the food and beverage industry, as well as for research purposes in drug development where flavor and off-flavor components are of interest.

References

Application Notes & Protocols: 1-Undecanol-d4 for Quality Control in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative analytical chemistry, particularly within drug development and research, accuracy and precision are paramount. The internal standard (IS) method is a robust technique used to correct for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.[2] Stable isotope-labeled (SIL) compounds, such as 1-Undecanol-d4, are considered the "gold standard" for use as internal standards, especially in mass spectrometry-based assays.[1]

This compound is the deuterium-labeled version of 1-Undecanol, a long-chain fatty alcohol.[3][4] By replacing four hydrogen atoms with deuterium, its chemical and physical properties remain nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its mass is increased by four atomic mass units, allowing it to be clearly distinguished by a mass spectrometer.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard for quality control in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) assays.

Logical Framework for Internal Standard Selection

The decision to use a stable isotope-labeled standard like this compound over other alternatives is a critical step in method development. The following diagram illustrates the selection logic.

start Begin Internal Standard Selection q1 Is a Stable Isotope-Labeled (SIL) Standard (e.g., this compound) Available and Affordable? start->q1 is_sil Yes q1->is_sil Yes not_sil No q1->not_sil No select_sil Select SIL Standard (this compound) 'Gold Standard' for MS is_sil->select_sil q2 Consider a Structural Homolog (e.g., 1-Dodecanol, 1-Decanol) not_sil->q2 validate Proceed to Method Validation: - Specificity - Linearity - Precision & Accuracy select_sil->validate q2->validate end Final Method validate->end cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Quantification A Prepare Analyte (1-Undecanol) Stock Solution C Create Calibration Standards (Analyte + Constant IS) A->C B Prepare Internal Standard (this compound) Stock Solution B->C D Prepare QC & Unknown Samples (Spike with Constant IS) B->D E Inject Samples into GC-MS C->E D->E F Acquire Data (SIM Mode) E->F G Integrate Peak Areas (Analyte and IS) F->G H Calculate Peak Area Ratio (Analyte Area / IS Area) G->H I Generate Calibration Curve (Ratio vs. Concentration) H->I J Determine Concentration in Unknown Samples I->J

References

Application Notes and Protocols for the Analysis of Volatile Organic Compounds Using 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of volatile organic compounds (VOCs) is crucial in various fields, including environmental monitoring, pharmaceutical development, and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for VOC analysis, and the use of stable isotope-labeled internal standards, such as 1-Undecanol-d4, significantly enhances the accuracy and reliability of quantification.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC-MS analysis of VOCs.

This compound is a deuterated form of 1-Undecanol, a long-chain fatty alcohol. Its chemical and physical properties are nearly identical to the unlabeled compound, allowing it to serve as an excellent internal standard to correct for variations in sample preparation, injection, and ionization efficiency.[2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound) is added to the sample containing the unknown concentration of the target analyte(s). The sample is then processed and analyzed by GC-MS. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass difference. By measuring the ratio of the response of the analyte to the internal standard, the concentration of the analyte can be accurately determined, compensating for any sample loss during the analytical process.[2]

Experimental Protocols

Preparation of Standard Solutions

a. Stock Solutions:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each target VOC and dissolve in 10 mL of high-purity methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of high-purity methanol in a volumetric flask.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the analyte stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare an internal standard working solution of 10 µg/mL by diluting the internal standard stock solution with methanol.

c. Calibration Standards:

  • To a series of vials, add a fixed volume of the internal standard working solution (e.g., 100 µL to achieve a final concentration of 1 µg/mL in a 1 mL sample).

  • Add the corresponding volume of each analyte working standard solution to create a calibration curve with at least five concentration levels.

  • Bring all calibration standards to the final volume with the sample matrix (e.g., deionized water for aqueous samples).

Sample Preparation

a. Aqueous Samples (e.g., Environmental Water Samples):

  • Collect the water sample in a clean, airtight container.

  • For a 10 mL sample, add 100 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • The sample is now ready for extraction or direct injection, depending on the specific method (e.g., headspace, purge and trap, or liquid-liquid extraction).

b. Solid Samples (e.g., Soil, Tissue):

  • Accurately weigh a known amount of the homogenized solid sample (e.g., 1 g) into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 5 mL of methanol or a mixture of hexane and acetone).

  • Add 100 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex or sonicate the sample for a specified time to extract the VOCs.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of a broad range of VOCs using this compound as an internal standard. These may need to be optimized for specific analytes and instrumentation.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program - Initial Temperature: 40 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Solvent Delay 3 minutes

SIM Ions for this compound:

  • To be determined based on the mass spectrum of this compound. The molecular ion and characteristic fragment ions would be selected. For unlabeled 1-Undecanol, characteristic ions would be used to guide the selection for the deuterated analog.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical VOC analysis using this compound as an internal standard. These values are for illustrative purposes and should be determined for each specific application through method validation.

Table 1: Method Performance for Selected VOCs

AnalyteRetention Time (min)Linearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)RSD (%)
Toluene5.80.99920.10.398.54.2
Ethylbenzene8.20.99890.10.499.13.8
m,p-Xylene8.40.99950.20.697.94.5
o-Xylene8.80.99910.10.398.24.1
Styrene9.20.99850.20.796.55.1
This compound (IS) 15.2 - - - - -

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Aqueous or Solid) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction VOC Extraction (if necessary) Spike_IS->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (Scan/SIM) Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Target VOCs Calibration_Curve->Quantification

Caption: Workflow for VOC analysis using this compound as an internal standard.

Logical Relationship of Internal Standard Method

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Analyte Target VOC (Unknown Concentration) Sample_Prep Sample Preparation (Potential for Analyte Loss) Analyte->Sample_Prep IS This compound (Known Concentration) IS->Sample_Prep GC_MS GC-MS Analysis (Instrumental Variation) Sample_Prep->GC_MS Analyte_Response Analyte Response GC_MS->Analyte_Response IS_Response IS Response GC_MS->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Final_Conc Calculated Analyte Concentration Response_Ratio->Final_Conc

Caption: Principle of quantification using an internal standard.

References

Application Note: Protocol for Spiking 1-Undecanol-d4 into Plasma Samples for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the precise addition of 1-Undecanol-d4, a deuterated internal standard, into plasma samples. This procedure is a critical step for the accurate quantification of endogenous 1-Undecanol using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting analytical variability and matrix effects, thereby ensuring the accuracy and reliability of the quantitative data.[1][2][3]

Materials and Reagents

Material/ReagentRecommended SupplierExample Catalog No.
1-Undecanol (Analyte)Sigma-AldrichU1004
This compound (Internal Standard)Cambridge Isotope LaboratoriesDLM-2686-1
Human Plasma (K2EDTA)BioIVTHMPLEDTA2
Acetonitrile (ACN), LC-MS GradeFisher ScientificA955-4
Methanol (MeOH), LC-MS GradeFisher ScientificA456-4
Water, LC-MS GradeFisher ScientificW6-4
Formic Acid, Optima™ LC/MS GradeFisher ScientificA117-50
Microcentrifuge Tubes (1.5 mL)Eppendorf022363204
Calibrated Pipettes & Sterile TipsGilson, RaininVarious
Vortex MixerScientific IndustriesSI-0236
Refrigerated CentrifugeBeckman CoulterMicrofuge 20R

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is fundamental to the success of the quantitative assay.

2.1.1. Analyte Stock Solution (1 mg/mL of 1-Undecanol):

  • Accurately weigh 10 mg of 1-Undecanol.

  • Dissolve in 10 mL of methanol in a Class A volumetric flask.

  • Vortex thoroughly until fully dissolved.

  • Store at -20°C.

2.1.2. Internal Standard Stock Solution (1 mg/mL of this compound):

  • Accurately weigh 1 mg of this compound.[2]

  • Dissolve in 1 mL of methanol in a microcentrifuge tube or volumetric flask.[2]

  • Vortex for at least 60 seconds to ensure complete dissolution.[2]

  • Store at -20°C in a tightly sealed container.[2]

2.1.3. Internal Standard Working Solution (10 µg/mL):

  • Perform a 1:100 dilution of the Internal Standard Stock Solution.

  • Pipette 10 µL of the 1 mg/mL this compound stock solution into a clean microcentrifuge tube.[2]

  • Add 990 µL of acetonitrile.[2]

  • Vortex thoroughly to ensure homogeneity.[2] This working solution should be prepared fresh for optimal results.[2]

2.1.4. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Prepare a series of working solutions of 1-Undecanol by serially diluting the Analyte Stock Solution with 50:50 (v/v) methanol:water.

  • To create calibration standards and QCs, spike a small volume (typically not exceeding 5% of the plasma volume) of each working solution into aliquots of blank plasma.[4]

Sample Spiking and Protein Precipitation

This procedure utilizes protein precipitation with acetonitrile, a widely used and effective method for sample cleanup prior to analysis.[5][6][7][8][9]

  • Sample Aliquoting: Pipette 100 µL of each plasma sample (unknowns, calibration standards, and QCs) into individual 1.5 mL microcentrifuge tubes.[10]

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each tube. Immediately vortex for 10-15 seconds to ensure complete mixing.[2][11]

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. A 3:1 ratio of acetonitrile to plasma is commonly used for efficient protein precipitation.[2][5][6][9]

  • Vortexing: Vortex each sample vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[2]

  • Incubation (Optional): Incubate the samples for 20 minutes at 4°C to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent GC-MS or LC-MS analysis.[3]

Data Presentation

The following tables represent typical data obtained from a quantitative analysis using this protocol.

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,2801,150,0000.0046
5.026,1001,145,0000.0228
25.0132,5001,155,0000.1147
100.0535,0001,160,0000.4612
250.01,330,0001,150,0001.1565
500.02,650,0001,140,0002.3246
1000.05,290,0001,145,0004.6192

Table 2: Example Quality Control (QC) Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3)Accuracy (%)Precision (%CV)
Low3.02.996.74.5
Medium150.0155.4103.63.1
High750.0738.098.42.8

Visualization of Experimental Workflow

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis A Prepare 1-Undecanol Stock Solution C Prepare Analyte Working Standards A->C B Prepare this compound Stock Solution D Prepare IS Working Solution B->D E Aliquot 100 µL Plasma Sample C->E For Cal/QC Samples F Spike with 10 µL IS Working Solution D->F E->F G Add 300 µL Cold Acetonitrile F->G H Vortex Vigorously G->H I Centrifuge at 14,000 x g H->I J Collect Supernatant I->J K GC-MS or LC-MS Analysis J->K

Caption: Workflow for plasma sample preparation using internal standard spiking.

References

Application Note: Quantitative Lipid Analysis Using Solid-Phase Extraction with 1-Undecanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of lipids from complex biological matrices.[1][2] In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in cellular function and disease. The analytical workflow, from sample collection to final measurement, is susceptible to variability that can affect the accuracy and precision of results. The use of a suitable internal standard (IS) is essential to correct for these variations, including analyte loss during sample preparation.[3]

This application note details a protocol for the solid-phase extraction of a broad range of lipids from plasma using reversed-phase (C18) SPE cartridges. It highlights the use of 1-Undecanol-d4, a deuterated long-chain fatty alcohol, as an internal standard to ensure high-quality quantitative data for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). Due to its odd-chain length and isotopic labeling, it is not typically present in biological samples, making it an effective tool for normalization.[4]

Principle of the Method

The method is based on the principle of reversed-phase SPE, where nonpolar compounds in a polar solvent are retained on a hydrophobic stationary phase (e.g., C18-bonded silica).[5] The workflow begins with the addition of a known quantity of this compound internal standard to the biological sample (e.g., plasma). Proteins are then precipitated using a cold organic solvent. The supernatant, containing lipids and the internal standard, is loaded onto a conditioned C18 SPE cartridge. Polar contaminants are washed away, and the retained lipids, along with the internal standard, are then eluted with a nonpolar organic solvent.

The co-extraction of this compound with the target lipid analytes allows it to account for any sample loss during the extraction steps. In the final LC-MS analysis, the analyte response is normalized to the internal standard response, yielding accurate and reproducible quantification.[3]

Experimental Workflow

The overall process from sample acquisition to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis A 1. Biological Sample (e.g., 100 µL Plasma) B 2. Spike Internal Standard (this compound) A->B C 3. Protein Precipitation (e.g., 900 µL cold ACN/MeOH) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Supernatant D->E F 6. Condition Cartridge (Methanol) E->F G 7. Equilibrate Cartridge (Water) F->G H 8. Load Sample Supernatant G->H I 9. Wash Cartridge (e.g., 50% Methanol/Water) H->I J 10. Elute Lipids + IS (Acetonitrile) I->J K 11. Evaporate & Reconstitute J->K L 12. LC-MS/MS Analysis K->L M 13. Data Processing (Normalize to IS) L->M

Caption: General workflow for lipid extraction using SPE with an internal standard.

Principle of Internal Standardization

The core benefit of adding an internal standard at the beginning of the workflow is to provide a reference point that experiences the same experimental variations as the analyte. This ratiometric approach ensures that even if absolute analyte amounts decrease due to loss, the ratio to the stable internal standard remains constant, leading to accurate final quantification.

G cluster_0 Initial Sample cluster_1 After Extraction cluster_2 After Elution cluster_3 Final Analysis (LC-MS) A Analyte IS IS A1 Analyte A->A1 ~20% Loss IS1 IS A->IS1 ~20% Loss IS->A1 ~20% Loss IS->IS1 ~20% Loss A2 Analyte A1->A2 ~15% Loss IS2 IS A1->IS2 ~15% Loss IS1->A2 ~15% Loss IS1->IS2 ~15% Loss loss1 Loss R Ratio (Analyte / IS) Remains Constant A2->R IS2->R loss2 Loss

Caption: Correction for analyte loss using the internal standard (IS) ratio.

Experimental Protocols

Protocol 1: Reversed-Phase SPE (RP-SPE) for Lipids from Plasma

This protocol is suitable for the extraction of a broad range of lipids from plasma using a C18-based sorbent.[6]

Materials and Reagents:

  • SPE Cartridges: C18-bonded silica (e.g., 100 mg/1 mL)

  • Internal Standard Stock: this compound in methanol (e.g., 1 mg/mL)

  • Protein Precipitation Solution: Acetonitrile/Methanol (95:5, v/v), pre-chilled to -20°C

  • SPE Conditioning Solvent: Methanol (LC-MS grade)

  • SPE Equilibration/Wash 1 Solvent: Water (LC-MS grade)

  • SPE Wash 2 Solvent: 50% Methanol in Water (v/v)

  • SPE Elution Solvent: Acetonitrile (LC-MS grade)

  • Reconstitution Solvent: Isopropanol/Acetonitrile/Water (2:1:1, v/v/v)

  • Equipment: SPE vacuum manifold, centrifuge, vortex mixer, nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To a 2 mL polypropylene tube, add 100 µL of plasma.

    • Spike the sample by adding 10 µL of the this compound internal standard stock solution.

    • Add 900 µL of ice-cold Acetonitrile/Methanol solution to the sample for protein precipitation.[7]

    • Vortex vigorously for 30 seconds, then sonicate for 10 minutes on ice to release trapped lipids.[7]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.[6][8]

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.[6][8]

  • Sample Loading:

    • Load the collected sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[6]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and highly polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[6]

    • Dry the cartridge under vacuum for 5 minutes to remove residual wash solvents.[8]

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the lipids and internal standard with 1 mL of acetonitrile.[6]

    • Collect the eluate.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of reconstitution solvent for LC-MS analysis.

Data Presentation

The use of deuterated internal standards in conjunction with SPE has been shown to yield high recovery rates across various lipid classes. The following tables provide representative data on the performance of such methods.

Table 1: Representative Recovery of Deuterated Lipid Internal Standards using SPE. This table shows the average recovery for various classes of lipids using a SPE-based extraction method, demonstrating the suitability of the technique for a wide range of lipid types.[9]

Lipid ClassAbbreviationRepresentative Recovery (%)
TriacylglycerolsTG> 80%
DiacylglycerolsDG> 85%
Cholesterol EstersCE> 85%
PhosphatidylcholinesPC> 75%
PhosphatidylethanolaminesPE> 70%
SphingomyelinsSM> 80%
CeramidesCer> 90%
LysophosphatidylcholinesLPC> 70%

Table 2: Method Performance for Long-Chain Fatty Acid Analysis. This table illustrates the typical limits of detection (LOD) and quantification (LOQ) achievable for fatty acids when using isotopic internal standards and MS detection, highlighting the sensitivity of the method.[10][11]

Analyte TypeMethodTypical LODTypical LOQ
Deuterated Stearic Acid (d7-C18:0)HPLC-MS~100 nM~300 nM
α-Linolenic acid (ALA, C18:3n3)SPE-LC-MS~1 ng/mL~5 ng/mL
Arachidonic acid (ARA, C20:4n6)SPE-LC-MS~1 ng/mL~4 ng/mL
Docosahexaenoic acid (DHA, C22:6n3)SPE-LC-MS~0.3 ng/mL~0.8 ng/mL

This application note provides a comprehensive protocol for the solid-phase extraction of lipids from plasma, emphasizing the critical role of this compound as an internal standard for accurate quantification. The described reversed-phase SPE method is effective for purifying and concentrating a wide range of lipid classes while removing common matrix interferences.[5][12] By incorporating an internal standard like this compound, researchers can correct for experimental variability, ensuring high-quality, reproducible data suitable for demanding applications in basic research and drug development.

References

Application Notes and Protocols for 1-Undecanol-d4 in Large-Scale Metabolomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount. Large-scale studies, often involving hundreds to thousands of biological samples, are particularly susceptible to analytical variability introduced during sample preparation, extraction, and instrumental analysis. To mitigate these variations and ensure data integrity, the use of internal standards is a critical and widely accepted practice. Stable isotope-labeled internal standards, such as 1-Undecanol-d4, are considered the gold standard for normalization in mass spectrometry-based metabolomics.[1][2]

This compound is the deuterated form of 1-undecanol, a long-chain fatty alcohol. Its chemical and physical properties are nearly identical to its endogenous, non-labeled counterpart, allowing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[1] This ensures that any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally, enabling robust correction and accurate quantification. This document provides detailed application notes and protocols for the effective use of this compound for normalization in large-scale metabolomic studies, particularly in the context of lipidomics and fatty acid analysis.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is spiked into each sample at the earliest stage of sample preparation. The mass spectrometer can differentiate between the endogenous (light) analyte and the deuterated (heavy) internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there is sample loss during preparation or fluctuations in instrument performance, leading to highly precise and accurate measurements.

Applications

This compound is particularly well-suited as an internal standard in the following applications:

  • Untargeted and Targeted Lipidomics: As a long-chain fatty alcohol, this compound is an excellent internal standard for studies focusing on the lipidome, including the analysis of fatty acids, glycerolipids, and other lipid species.

  • GC-MS and LC-MS Platforms: It can be effectively utilized in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomic workflows.[3][4]

  • Analysis of Complex Biological Matrices: It is suitable for use in a variety of biological samples such as plasma, serum, tissues, and cell cultures.

Data Presentation: Performance Characteristics

The use of a suitable internal standard like this compound significantly improves the quality of quantitative data. The following tables summarize the typical performance characteristics that can be expected when using deuterated long-chain alcohol or fatty acid internal standards in metabolomic analyses. While specific values for this compound may vary depending on the matrix and analytical platform, these tables provide a representative overview based on documented performance of similar internal standards.[1][2]

Table 1: Typical Performance Metrics for Normalization using Deuterated Long-Chain Alcohol/Fatty Acid Internal Standards

ParameterTypical Performance RangeReference
Recovery 85 - 115%[1]
Intra-Assay Precision (%CV) < 10%[1]
Inter-Assay Precision (%CV) < 15%[1]
Linearity (R²) > 0.99
Limit of Detection (LOD) Analyte and matrix dependent, typically in the low ng/mL range[1]
Limit of Quantification (LOQ) Analyte and matrix dependent, typically in the mid-to-high ng/mL range[1]

Table 2: Example of Improved Precision with Internal Standard Normalization

AnalyteWithout Internal Standard (%CV)With this compound Normalization (%CV)
Palmitic Acid25.45.8
Stearic Acid28.16.2
Oleic Acid22.95.1
Cholesterol19.54.5
Phosphatidylcholine (16:0/18:1)31.27.3

(Note: The data in Table 2 is representative and illustrates the expected improvement in precision. Actual values will vary based on the specific experimental conditions.)

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in metabolomic studies. Optimization for specific sample types and analytical instrumentation is recommended.

Protocol 1: Sample Preparation and Lipid Extraction using a Modified Folch Method

This protocol is suitable for the extraction of total lipids from biological samples such as plasma, serum, or tissue homogenates.

Materials:

  • This compound solution (e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Biological sample (e.g., 100 µL plasma or 10 mg tissue homogenate)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Aliquot the biological sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. A typical final concentration might be in the range of 1-10 µg/mL, but should be optimized for the specific application.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for either GC-MS or LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1 for LC-MS or a derivatization agent for GC-MS).

Protocol 2: GC-MS Analysis of Fatty Alcohols and Fatty Acids (as FAMEs)

For GC-MS analysis, fatty acids and alcohols are typically derivatized to increase their volatility. A common derivatization method is transesterification to fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract (from Protocol 1)

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Saturated NaCl solution

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: To the dried lipid extract, add 0.5 mL of 14% BF3-methanol.

  • Heating: Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously.

  • Collection: Centrifuge briefly to separate the phases and collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS system.

    • Typical GC Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C, hold for 10 minutes

    • MS Detection:

      • Operate in electron ionization (EI) mode.

      • Acquire data in full scan mode or selected ion monitoring (SIM) mode for targeted analysis. The m/z for this compound and the analytes of interest should be monitored.

Protocol 3: LC-MS Analysis of Lipids

LC-MS is well-suited for the analysis of a broad range of lipid classes without the need for derivatization.

Materials:

  • Reconstituted lipid extract (from Protocol 1)

  • LC-MS system with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • LC Separation: Inject the reconstituted lipid extract onto the LC-MS system.

    • Typical LC Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for column re-equilibration

  • MS Detection:

    • Operate in electrospray ionization (ESI) mode, in both positive and negative ion modes to cover a wider range of lipid classes.

    • Acquire data in full scan mode for untargeted analysis or using selected reaction monitoring (SRM) for targeted quantification. The precursor and product ions for this compound and the target lipids should be optimized.

Mandatory Visualization

Fatty Acid Metabolism and Fatty Alcohol Integration

The following diagram illustrates a simplified metabolic pathway showing the synthesis of fatty acids, their conversion to fatty alcohols, and their subsequent incorporation into complex lipids like ether lipids. 1-Undecanol, as a fatty alcohol, is relevant to this area of metabolism.

FattyAcidMetabolism cluster_0 Fatty Acid Synthesis cluster_1 Fatty Alcohol Synthesis & Integration Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acyl-CoA Fatty Acyl-CoA Malonyl-CoA->Fatty Acyl-CoA FAS Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA->Fatty Aldehyde Acyl-CoA Reductase Fatty Alcohol (e.g., 1-Undecanol) Fatty Alcohol (e.g., 1-Undecanol) Fatty Acyl-CoA->Fatty Alcohol (e.g., 1-Undecanol) Fatty Acyl-CoA Reductase Fatty Aldehyde->Fatty Alcohol (e.g., 1-Undecanol) Aldehyde Reductase Ether Lipids Ether Lipids Fatty Alcohol (e.g., 1-Undecanol)->Ether Lipids

Caption: Simplified pathway of fatty acid and fatty alcohol metabolism.

Experimental Workflow for Metabolomics Normalization

The following diagram outlines the general experimental workflow for using this compound as an internal standard for normalization in a large-scale metabolomics study.

ExperimentalWorkflow Biological_Sample_Collection 1. Biological Sample Collection Internal_Standard_Spiking 2. Internal Standard Spiking (this compound) Biological_Sample_Collection->Internal_Standard_Spiking Metabolite_Extraction 3. Metabolite Extraction (e.g., Folch Method) Internal_Standard_Spiking->Metabolite_Extraction Sample_Analysis 4. Sample Analysis (GC-MS or LC-MS) Metabolite_Extraction->Sample_Analysis Data_Processing 5. Data Processing (Peak Integration) Sample_Analysis->Data_Processing Normalization 6. Normalization (Analyte Area / IS Area) Data_Processing->Normalization Statistical_Analysis 7. Statistical Analysis Normalization->Statistical_Analysis

Caption: General workflow for metabolomics using an internal standard.

Conclusion

The use of this compound as an internal standard is a robust strategy to enhance the quality and reliability of data from large-scale metabolomic studies. By effectively correcting for analytical variability, it enables more accurate and precise quantification of metabolites, which is essential for the identification of subtle biological changes and the discovery of novel biomarkers. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this compound in their metabolomics workflows.

References

Troubleshooting & Optimization

Overcoming isotopic exchange with 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Undecanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming issues related to isotopic exchange during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, such as from solvents or reagents.[1] For this compound, this is a significant concern because the deuterium labels are on the carbon backbone. While carbon-bound deuteriums are generally more stable than those on heteroatoms (like -OH), exchange can still occur under certain conditions, compromising the isotopic purity of the standard.[2] This loss of the deuterium label can lead to inaccurate quantification in mass spectrometry-based assays, as the internal standard's mass shifts to that of the unlabeled analyte, potentially causing an overestimation of the analyte's concentration.[1][3]

Q2: Which deuterium atoms in a deuterated undecanol molecule are most susceptible to exchange?

A2: The susceptibility of a deuterium atom to exchange depends on its position on the molecule.

  • Hydroxyl Deuterium (-OD): If the hydroxyl group were deuterated, this would be the most labile and rapidly exchangeable deuterium atom.[2]

  • Alpha-Carbon Deuteriums (-CD₂-OD): Deuteriums on the carbon adjacent to the oxygen (alpha-position) are more stable than a hydroxyl deuterium but can become susceptible to exchange under acidic or basic conditions, or in the presence of metal catalysts.[2][4]

  • Other Carbon-Bound Deuteriums: Deuteriums further down the alkyl chain (beta, gamma, etc.) are generally very stable and not prone to exchange under typical analytical conditions.[2]

Q3: What primary factors promote Deuterium-Hydrogen (D-H) exchange?

A3: Several environmental and chemical factors can accelerate the rate of D-H exchange:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the primary sources of hydrogen for the exchange process.[2] Even trace amounts of water in aprotic solvents can be problematic.

  • pH Level: The exchange process is catalyzed by both acids and bases.[2][5] For many compounds, the minimum exchange rate is observed at a slightly acidic pH of approximately 2.5-3.0.[5]

  • Elevated Temperature: Higher temperatures significantly increase the rate of chemical reactions, including isotopic exchange.[5] Storing samples at low temperatures and minimizing heat exposure during sample preparation is crucial.[3]

  • Presence of Catalysts: Certain metal catalysts can facilitate the H/D exchange at carbon centers.[4]

Q4: How can I detect if my this compound is undergoing isotopic exchange?

A4: Isotopic exchange can be detected by monitoring the mass-to-charge ratio (m/z) of your standard over time using mass spectrometry. Prepare a solution of this compound in the matrix or solvent system you intend to use for your experiment. Analyze aliquots of this solution at different time points (e.g., 0, 2, 4, 8, and 24 hours) via LC-MS or GC-MS.[3] A significant increase in the signal corresponding to the unlabeled analyte (1-Undecanol) or partially deuterated species, coupled with a decrease in the signal for this compound, indicates that isotopic exchange is occurring.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Inaccurate or irreproducible quantitative results.

  • Potential Cause: Loss of deuterium from the this compound internal standard, leading to a biased (falsely high) measurement of the native analyte.[3]

  • Troubleshooting Steps:

    • Assess Standard Stability: Perform a stability experiment as described in the "Experimental Protocols" section to confirm if the standard is stable under your specific analytical conditions (matrix, pH, temperature, and time).[3]

    • Optimize pH: If your sample preparation or mobile phase involves aqueous solutions, adjust the pH to a range of 2.5-6.0, as this is often where exchange rates are minimized.[1]

    • Control Temperature: Keep all samples, standards, and extracts on ice or in a cooled autosampler (e.g., 4°C) to minimize the rate of exchange.[5]

    • Solvent Selection: If possible, reconstitute your final samples in a high-purity, anhydrous aprotic solvent like acetonitrile.[2] Minimize the time the standard is in an aqueous or protic solvent environment.

Issue 2: Appearance of unexpected peaks in the mass spectrum corresponding to M-1, M-2, or M-3 of the deuterated standard.

  • Potential Cause: Stepwise loss of deuterium from the this compound standard during sample preparation or analysis.[1]

  • Troubleshooting Steps:

    • Review Sample Preparation: Critically evaluate your entire sample preparation workflow for potential sources of exchange, paying close attention to pH, temperature, and solvent choices as detailed above.

    • Analyze a Fresh Standard: Prepare a fresh solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile) and inject it immediately into the mass spectrometer. This will serve as a baseline for its isotopic purity.

    • Isolate the Problematic Step: If the fresh standard looks good, analyze aliquots of your sample after each major step in your preparation process (e.g., after extraction, after evaporation, after reconstitution) to pinpoint where the isotopic exchange is occurring.

Data Presentation

Table 1: Influence of Experimental Conditions on Isotopic Exchange

ParameterCondition Promoting ExchangeCondition Minimizing ExchangeRationale
Solvent Protic solvents (Water, Methanol, Ethanol)[2]Aprotic solvents (Acetonitrile, Dichloromethane)[2]Protic solvents provide a source of hydrogen atoms for exchange.
pH Strongly acidic or basic conditions[5]Slightly acidic (pH 2.5 - 6.0)[1]The exchange reaction is catalyzed by both acids and bases.
Temperature Elevated temperatures (>25°C)[3]Low temperatures (e.g., 0-4°C)[5]Higher temperatures increase the rate of chemical reactions.
Time Long incubation/storage in protic media[3]Rapid analysis after sample preparation[5]Reduces the time available for the exchange reaction to occur.

Table 2: Solvent Suitability for Handling this compound

SolventTypeSuitability for Stock SolutionsRationale
Acetonitrile AproticExcellentHighly inert and compatible with LC-MS.[2]
Dichloromethane AproticExcellentGood for initial dissolution and sample preparation.[2]
Hexane AproticGoodSuitable for non-polar extractions.
Methanol / Ethanol ProticPoorContains exchangeable hydroxyl protons that can cause D-H exchange.[2]
Water ProticVery PoorThe primary source of hydrogen for exchange. Avoid whenever possible.[2]

Mandatory Visualization

G cluster_0 Isotopic Exchange Mechanism for an Alcohol (Alpha-Position) A R-CD₂-OH (Deuterated Alcohol) B Enolate Intermediate (Catalyzed by Base) A->B Base (B⁻) removes D⁺ C R-CHD-OH (Partially Exchanged) B->C Protic Solvent (H-S) adds H⁺ G cluster_1 Troubleshooting Workflow for Isotopic Exchange Start Inaccurate Results or Unexpected MS Peaks CheckPurity Analyze fresh standard in aprotic solvent. Is isotopic purity acceptable? Start->CheckPurity RunStability Perform stability experiment under analytical conditions. Is standard stable over time? CheckPurity->RunStability Yes OtherIssue Investigate other causes: Matrix effects, purity of unlabeled standard, etc. CheckPurity->OtherIssue No (Impure Standard) ProblemFound Isotopic Exchange Confirmed RunStability->ProblemFound No RunStability->OtherIssue Yes Optimize Optimize Conditions: 1. Switch to aprotic solvent. 2. Adjust pH to ~2.5-6.0. 3. Lower temperature (0-4°C). 4. Minimize analysis time. ProblemFound->Optimize

References

Technical Support Center: 1-Undecanol & 1-Undecanol-d4 Chromatographic Shift

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and resolve chromatographic shifts observed between 1-Undecanol and its deuterated internal standard, 1-Undecanol-d4.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a different retention time than native 1-Undecanol?

This phenomenon is an expected behavior known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2][3] The substitution of hydrogen with its heavier isotope, deuterium, leads to subtle differences in the physicochemical properties of the molecule.[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the chromatographic stationary phase.[2][4]

In reversed-phase and gas chromatography, deuterated compounds like this compound often exhibit weaker van der Waals interactions with the nonpolar stationary phase.[1] This typically results in slightly earlier elution compared to the non-deuterated native analyte.[1][2]

Q2: What factors influence the magnitude of the retention time shift between 1-Undecanol and this compound?

Several factors can impact the extent of the retention time shift:

  • Number of Deuterium Atoms: Generally, a larger retention time shift is observed as the number of deuterium atoms in the molecule increases.[1][2]

  • Position of Deuteration: The location of the deuterium atoms within the 1-Undecanol molecule can affect the magnitude of the shift.[1][2]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all significantly influence the separation of deuterated and non-deuterated compounds.[1][2]

  • Molecular Structure: The overall structure of the analyte plays a role in how deuteration affects its interaction with the chromatographic system.[1]

Q3: Can the chromatographic shift between 1-Undecanol and this compound affect my quantitative analysis?

Yes, if not properly managed, a significant retention time shift can impact the accuracy of quantitative analysis, particularly in LC-MS/MS.[1] If 1-Undecanol and this compound do not co-elute closely, they may experience different degrees of matrix effects, such as ion suppression or enhancement.[1] This can lead to inaccuracies in the calculated concentration of the analyte.

Q4: Is a small and consistent retention time shift acceptable?

A small, consistent retention time shift is often acceptable, provided it does not compromise the accuracy and precision of the quantification.[4] However, if the shift is large or inconsistent, it can lead to differential matrix effects and should be addressed.[4]

Troubleshooting Guides

Guide 1: My this compound is not co-eluting with 1-Undecanol.

This guide provides a systematic approach to minimize the retention time difference between your analyte and its deuterated internal standard.

dot

Caption: A logical workflow for troubleshooting retention time shifts.

Guide 2: Addressing Potential Causes of Chromatographic Shift

This diagram illustrates the underlying causes of the deuterium isotope effect leading to the chromatographic shift.

dot

CausesOfShift cluster_cause Primary Cause: Deuterium Isotope Effect cluster_properties Changes in Physicochemical Properties cluster_effect Chromatographic Consequence Deuterium Deuterium (²H) Substitution Bond Shorter & Stronger C-D Bond Deuterium->Bond Polarizability Lower Polarizability of C-D Bond Deuterium->Polarizability VdW Weaker van der Waals Interactions Bond->VdW Polarizability->VdW Interaction Altered Interaction with Stationary Phase VdW->Interaction Elution Earlier Elution in RP-HPLC/GC Interaction->Elution

Caption: The deuterium isotope effect on chromatographic behavior.

Data Presentation

The following table summarizes hypothetical, yet representative, retention time data for 1-Undecanol and this compound under different chromatographic conditions to illustrate the impact of method parameters on the chromatographic shift.

ParameterCondition A (Standard Method)Condition B (Optimized Gradient)Condition C (Different Stationary Phase)
Column C18 (100 x 2.1 mm, 1.8 µm)C18 (100 x 2.1 mm, 1.8 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 40-95% B in 5 min60-90% B in 8 min50-95% B in 6 min
Flow Rate 0.4 mL/min0.35 mL/min0.4 mL/min
Temperature 40 °C50 °C45 °C
1-Undecanol RT (min) 4.256.825.58
This compound RT (min) 4.216.805.57
ΔRT (min) 0.040.020.01
% Relative Shift 0.94%0.29%0.18%

Experimental Protocols

Protocol 1: Systematic Evaluation of Chromatographic Shift

Objective: To systematically evaluate and minimize the retention time shift between 1-Undecanol and this compound.

Methodology:

  • Prepare a Standard Solution: Prepare a solution containing both 1-Undecanol and this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Initial Analysis (Standard Method):

    • Equilibrate your GC-MS or LC-MS system with your standard analytical method for 1-Undecanol. A typical GC-MS method for 1-Undecanol might use a non-polar capillary column.[5][6]

    • Inject the standard solution in triplicate to establish the baseline retention times and the magnitude of the shift.

  • Optimization of Gradient/Temperature Program:

    • For LC: Modify the gradient slope. A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.

    • For GC: Adjust the temperature ramp rate. A slower ramp rate may reduce the separation.

    • Inject the standard solution in triplicate after each modification and record the retention times.

  • Modification of Mobile Phase/Carrier Gas Flow:

    • For LC: Make small adjustments to the organic solvent ratio in the mobile phase.

    • For GC: Adjust the carrier gas flow rate.

    • Inject the standard solution in triplicate and record the retention times.

  • Column Temperature Optimization:

    • Increase or decrease the column temperature in increments (e.g., 5 °C). Temperature can influence the interactions with the stationary phase.

    • Inject the standard solution in triplicate at each temperature and record the retention times.

  • Data Analysis:

    • Calculate the retention time difference (ΔRT) and the percentage relative shift for each condition.

    • Identify the conditions that result in the smallest, most consistent shift while maintaining good peak shape and sensitivity.

Protocol 2: GC-MS Analysis of 1-Undecanol and this compound

Objective: To provide a general GC-MS protocol for the analysis of 1-Undecanol and its deuterated analog.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[6]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]

  • Column: A non-polar or mid-polar capillary column is recommended, such as an Agilent J&W DB-5ms.[5][6]

  • Injector: Split/Splitless, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[6]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • 1-Undecanol Ions: m/z 41, 43, 55, 69, 83.[6]

    • This compound Ions: Select appropriate ions based on the deuteration pattern (e.g., m/z 45, 47, 59, 73, 87 for a hypothetical d4-analog).

Procedure:

  • Sample Preparation: Prepare samples and standards in a volatile solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Acquisition: Acquire data in SIM mode using the specified ions.

  • Data Analysis: Integrate the peak areas for the respective ions for both 1-Undecanol and this compound. Overlay the chromatograms to visually inspect the retention time shift.

References

Technical Support Center: Utilizing 1-Undecanol-d4 to Counteract Differential Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1-Undecanol-d4 in minimizing differential matrix effects. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that arise during mass spectrometry-based bioanalysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the effective use of this compound as a stable isotope-labeled internal standard to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are differential matrix effects and how do they impact quantitative analysis?

A1: Differential matrix effects are variations in ion suppression or enhancement between different sample lots or individual samples.[1] This phenomenon, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2] Consequently, it can lead to significant inaccuracies and poor reproducibility in quantitative results, potentially compromising the integrity of pharmacokinetic and other bioanalytical studies.[3][4]

Q2: What is the role of this compound in addressing matrix effects?

A2: this compound serves as a stable isotope-labeled internal standard (SIL-IS).[5] It is not an agent that eliminates matrix effects, but rather a tool to compensate for their impact. By being structurally and chemically similar to the potential analytes (long-chain alcohols or similar compounds) and co-eluting with them, this compound experiences similar ion suppression or enhancement. This allows for the accurate calculation of the analyte concentration based on the ratio of the analyte's response to the internal standard's response, thereby correcting for variability introduced by the matrix.[6]

Q3: When should I use a stable isotope-labeled internal standard like this compound?

A3: A SIL-IS is highly recommended for all quantitative LC-MS/MS assays, especially when dealing with complex biological matrices that are prone to significant and variable matrix effects.[7] It is particularly crucial for methods that require high accuracy and precision, such as in regulated bioanalysis for clinical and preclinical studies.[8]

Q4: How do I choose the right concentration for my this compound internal standard?

A4: The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. It should be high enough to provide a stable and reproducible signal, typically in the mid-range of the calibration curve for the analyte of interest. The goal is to have a response that is not significantly affected by the baseline noise but is also not so high that it saturates the detector.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard to mitigate matrix effects.

Problem Potential Cause Suggested Solution
High Variability in this compound Response Across Samples Inconsistent sample preparation.Ensure precise and consistent pipetting of the internal standard into all samples. Automate liquid handling steps if possible.
Differential ion suppression affecting the internal standard more than the analyte.Optimize chromatographic conditions to achieve better separation of the analyte and internal standard from the highly suppressive regions of the chromatogram.
Incomplete dissolution of the internal standard in the final extract.Ensure the reconstitution solvent is appropriate for this compound and that vortexing is sufficient to fully dissolve it before injection.
Low Recovery of this compound Suboptimal extraction efficiency in the chosen sample preparation protocol (e.g., LLE, SPE).For Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid-Phase Extraction (SPE), evaluate different sorbents and elution solvents.[2]
Adsorption of this compound to plasticware.Use low-binding tubes and pipette tips. Consider the use of silanized glassware.
Poor Peak Shape for this compound Column overload due to high concentration of co-eluting matrix components.Improve the sample cleanup procedure to remove more of the interfering matrix components.[2] Consider diluting the sample if sensitivity allows.
Incompatible mobile phase or injection solvent.Ensure the final injection solvent is miscible with the initial mobile phase to prevent peak distortion. The solvent strength of the injection solvent should ideally be weaker than or equal to the mobile phase.
No this compound Peak Detected Error in adding the internal standard.Review the standard operating procedure for sample preparation to ensure the internal standard addition step was not missed.
Mass spectrometer parameters are not optimized for this compound.Infuse a solution of this compound directly into the mass spectrometer to optimize source and analyzer parameters (e.g., precursor/product ion pair, collision energy, declustering potential).

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and simple method for sample cleanup, suitable for a wide range of analytes.

  • Sample Preparation:

    • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition:

    • Add 10 µL of the this compound working solution (e.g., in methanol) to each plasma sample.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).

  • Analysis:

    • Vortex the reconstituted samples and inject them into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a more selective sample preparation technique that can provide cleaner extracts than PPT.

  • Sample Preparation:

    • Aliquot 100 µL of plasma into a glass test tube.

  • Internal Standard Addition:

    • Add 10 µL of the this compound working solution.

  • pH Adjustment (if necessary):

    • Add 100 µL of a suitable buffer to adjust the pH of the sample, optimizing the extraction of the target analyte.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Cap the tubes and vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of the mobile phase starting condition.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Spiking Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Cleanup LC_Separation LC Separation Extraction->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Elution Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Accurate Analyte Concentration Quantification->Final_Concentration troubleshooting_logic Start High Variability in IS Signal? Check_Pipetting Verify Pipetting Accuracy and Precision Start->Check_Pipetting Yes Resolved Issue Resolved Start->Resolved No Optimize_Chroma Optimize Chromatography for Separation Check_Pipetting->Optimize_Chroma Problem Persists Check_Pipetting->Resolved Problem Solved Check_Solubility Confirm IS Solubility in Reconstitution Solvent Optimize_Chroma->Check_Solubility Problem Persists Optimize_Chroma->Resolved Problem Solved Check_Solubility->Resolved Problem Persists? Consult further.

References

Technical Support Center: Improving Peak Shape and Resolution for 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of 1-Undecanol-d4, focusing on achieving sharp, symmetrical peaks and excellent resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing in my GC-MS analysis?

A1: Peak tailing for long-chain alcohols like this compound is a common issue, primarily caused by interactions between the polar hydroxyl group of the analyte and active sites within the GC system.[1][2]

Probable Causes and Solutions:

  • Analyte-System Interactions: The polar hydroxyl group can form hydrogen bonds with active sites in the inlet liner, at the head of the column, or on the stationary phase, delaying its elution and causing the peak to tail.[1][2]

    • Solution 1: Derivatization: This is the most effective solution. Chemically modifying the analyte to make it more suitable for GC analysis is highly recommended.[1] Silylation, for example, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the molecule's volatility and dramatically reduces its polarity, resulting in improved peak shape.[1][3]

    • Solution 2: Use Deactivated Liners: Employ high-quality, deactivated inlet liners and replace them regularly to minimize interactions at the injection port.[1][2]

  • Incomplete Derivatization: If you are already using derivatization, tailing suggests the reaction may be incomplete, leaving exposed polar hydroxyl groups.[3]

    • Solution: Review your derivatization protocol. Ensure the absence of water, as silylating reagents are moisture-sensitive.[3] Optimize the reaction time and temperature.

  • Column Contamination: Buildup of non-volatile residues from your sample at the head of the column can create active sites.[3]

    • Solution: Condition (bake out) the column at a high temperature within its specified limits. If tailing persists, trimming a small portion (10-20 cm) from the front of the column can resolve the issue.[2][3]

Q2: My this compound peak appears to be fronting. What is the likely cause?

A2: Peak fronting is typically a clear indicator of column overload.[2][3] This means that the amount of analyte injected has saturated a portion of the stationary phase at the column inlet, causing some analyte molecules to travel faster than they should, leading to a distorted peak with a sharp leading edge.

Probable Causes and Solutions:

  • Sample Concentration is Too High: Injecting too much analyte mass onto the column is the most common cause.[1][2]

    • Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was column overload.

  • Inappropriate Injection Technique: A slow injection can cause band broadening and potential peak distortion.[3]

    • Solution: Ensure a fast injection is performed, especially in splitless mode, to get a narrow initial sample band.

Q3: How can I improve the chromatographic resolution for this compound?

A3: Improving resolution involves increasing the separation between the this compound peak and adjacent peaks. This can be achieved by optimizing several GC parameters.[4]

Probable Causes and Solutions:

  • Suboptimal Temperature Program: An oven temperature program that is too fast or starts at too high a temperature will not allow for sufficient interaction with the stationary phase, leading to poor separation.[4][5]

    • Solution: Lower the initial oven temperature to better focus the analytes at the head of the column. Decrease the temperature ramp rate (e.g., from 15 °C/min to 10 °C/min) to increase the time analytes spend interacting with the stationary phase.[6]

  • Incorrect Carrier Gas Flow Rate: The carrier gas velocity affects the efficiency of the separation.

    • Solution: Optimize the linear velocity of your carrier gas (e.g., Helium) for your column's internal diameter. This information is typically provided by the column manufacturer.

  • Inappropriate Column Choice: The column's stationary phase is critical for selectivity.[2]

    • Solution: For derivatized (silylated) this compound, a non-polar or mid-polar column, such as a DB-5ms or HP-5ms, is an excellent choice.[1][7] If analyzing underivatized, a more polar wax-type column may provide better selectivity.[1]

  • Column Dimensions: Longer columns provide more theoretical plates and thus better resolution, though at the cost of longer analysis times.[4]

    • Solution: If baseline resolution cannot be achieved by other means, consider using a longer column (e.g., switching from a 30 m to a 60 m column).[6]

Q4: I am using this compound as an internal standard, but it is separating from the non-deuterated 1-Undecanol. Why is this happening?

A4: This phenomenon is known as the chromatographic isotope effect, or more specifically in GC, the "inverse isotope effect".[8] Deuterated compounds are slightly less hydrophobic and have weaker intermolecular van der Waals forces, which can cause them to elute slightly earlier than their non-deuterated counterparts.[9][10]

Probable Causes and Solutions:

  • Deuterium Isotope Effect: The physical and chemical differences between protium (¹H) and deuterium (²H) are sufficient to cause a small but noticeable difference in retention time.[9][11]

    • Solution 1 (LC-MS): Force Co-elution. If using LC-MS, it is often desirable for the internal standard to co-elute with the analyte to ensure they experience the same matrix effects.[11] This can be achieved by using a lower-resolution column (e.g., larger particle size or shorter length), which causes peak broadening and overlap.[9]

    • Solution 2 (GC-MS): Ensure Baseline Separation. In GC-MS, it is often better to have baseline separation between the analyte and the deuterated internal standard. This allows for more accurate integration of each peak without interference.

    • Solution 3: Adjust Chromatographic Conditions. Minor adjustments to the mobile phase composition, gradient slope, or column temperature can help modify the separation.[11][12]

    • Solution 4: Consider Alternative Labeling. If the retention time shift consistently impacts data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative, as they typically show negligible retention time shifts.[12]

Troubleshooting Summary

ProblemProbable CauseRecommended Solution(s)
Peak Tailing 1. Active sites in the GC system.[1][2]2. Incomplete sample derivatization.[3]3. Column contamination.[3]1. Derivatize the sample (silylation) ; Use deactivated inlet liners.[1]2. Optimize derivatization protocol (ensure anhydrous conditions).[3]3. Bake out the column; Trim the column inlet.[2]
Peak Fronting 1. Column overload (sample too concentrated).[2][3]1. Dilute the sample and reinject.
Poor Resolution 1. Suboptimal oven temperature program.[4]2. Incorrect carrier gas flow rate.[6]3. Inappropriate GC column.[1]1. Lower initial oven temperature and/or reduce ramp rate.[5]2. Optimize carrier gas linear velocity.3. Use a DB-5ms or equivalent for derivatized analysis.[7]
Analyte/IS Separation 1. Chromatographic isotope effect.[9][10]1. Adjust chromatographic conditions to achieve desired co-elution or baseline separation.[11]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, which is more volatile and less polar, leading to improved chromatographic performance.

Objective: To replace the active hydrogen on the hydroxyl group with a non-polar TMS group to eliminate peak tailing.[1][3]

Reagents & Materials:

  • This compound sample

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile

  • Reaction Vials (2 mL) with screw caps

  • Heating block or oven

Methodology:

  • Prepare a solution of your this compound sample in the chosen solvent (e.g., 1 mg/mL in Pyridine).

  • In a 2 mL reaction vial, add 100 µL of the sample solution.

  • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. The final concentration may need to be adjusted by dilution with a suitable solvent like hexane prior to injection.

Protocol 2: Recommended GC-MS Method for Derivatized this compound

This method provides a starting point for the analysis of TMS-derivatized this compound. Parameters should be optimized for your specific instrument and application.

Objective: To achieve symmetric peak shape and high resolution for TMS-derivatized this compound.

ParameterRecommended ConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7]A non-polar column ideal for separating derivatized, less-polar compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min.[7]Inert gas providing good efficiency.
Inlet Temperature 250 °C.[2]Ensures complete and rapid vaporization of the derivatized analyte.
Injection Mode Split (e.g., 50:1 ratio).[7]Prevents column overload and ensures a narrow injection band.
Injection Volume 1 µLStandard volume; adjust based on sample concentration.
Oven Program Initial: 80 °C, hold for 2 min.Ramp: 10 °C/min to 280 °C.Hold: 5 min.[7]The initial hold focuses the analyte, while the ramp provides good separation.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the MS source.
MS Ion Source 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole 150 °CStandard temperature for the mass analyzer.
Solvent Delay 4-5 minutes.[7]Protects the MS filament from the high concentration of solvent.
Scan Range 50 - 500 m/zA suitable range to capture the mass spectrum of the derivatized analyte.

Visual Troubleshooting and Workflows

G cluster_0 Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? cause_tailing Probable Causes: - Active Sites - Incomplete Derivatization - Column Contamination is_tailing->cause_tailing Yes is_tailing->is_fronting No solution_tailing Solutions: 1. Derivatize Sample (Silylation) 2. Use Deactivated Liner 3. Optimize Derivatization Rxn 4. Trim/Bakeout Column cause_tailing->solution_tailing cause_fronting Probable Cause: - Column Overload is_fronting->cause_fronting Yes solution_fronting Solution: - Dilute Sample - Re-inject cause_fronting->solution_fronting

Caption: Troubleshooting workflow for diagnosing poor peak shape.

G cluster_1 Analytical Workflow for this compound prep Sample Preparation (e.g., Extraction) deriv Derivatization (Silylation) (See Protocol 1) prep->deriv gcms GC-MS Analysis (See Protocol 2) deriv->gcms data Data Acquisition & Processing gcms->data assess Assess Peak Shape & Resolution data->assess good_peak Result: Sharp, Symmetrical Peak assess->good_peak Good bad_peak Result: Poor Peak Shape or Resolution assess->bad_peak Poor troubleshoot Troubleshoot (See FAQs & Diagram 1) bad_peak->troubleshoot

Caption: Standard experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing 1-Undecanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use and optimization of 1-Undecanol-d4 as an internal standard (IS) in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 1-Undecanol, meaning specific hydrogen atoms in the molecule have been replaced with their heavy isotope, deuterium.[1] It is considered an ideal internal standard, particularly for mass spectrometry (MS) based methods like GC-MS and LC-MS.[1] Stable isotope-labeled internal standards (SIL-IS) are the gold standard because their physical and chemical properties are nearly identical to the non-labeled analyte of interest.[2][3] This similarity ensures that the IS behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, injection volume, and matrix effects.[3][4]

Q2: What is a good starting concentration for this compound?

A2: The optimal concentration is highly dependent on the specific analytical method, the expected concentration range of the analyte, and the sensitivity of the instrument. However, a common best practice is to use an internal standard concentration that is similar to the concentration of the analyte in the samples.[4] A good starting point is to prepare the this compound concentration at a level that falls in the middle of your calibration curve. For instance, if your calibration range is 10 - 1,000 ng/mL, a starting IS concentration of 100-500 ng/mL would be appropriate. The key is to use a concentration that provides a strong, stable, and reproducible signal without saturating the detector.[5]

Q3: How does the concentration of the internal standard affect my results?

A3: The concentration of the internal standard is critical for accurate quantification.

  • Too Low: A concentration that is too low may result in a poor signal-to-noise ratio (S/N), leading to increased variability and poor precision, especially for low-concentration samples.

  • Too High: An excessively high concentration can lead to detector saturation. Furthermore, if the deuterated standard contains any unlabeled 1-Undecanol as an impurity, a high IS concentration can artificially inflate the measured amount of the analyte, particularly at the lower limit of quantification (LLOQ).[6]

The goal is to achieve a consistent and reliable analyte-to-IS peak area ratio across the entire calibration range.

Q4: What are the most common issues encountered when using a deuterated internal standard like this compound?

A4: The most prevalent challenges include:

  • Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the internal standard can be unintentionally swapped for hydrogen atoms from the surrounding environment (e.g., protic solvents, acidic/basic conditions).[6][7][8] This leads to a decrease in the IS signal and a corresponding overestimation of the analyte's concentration.[7][8]

  • Chromatographic Shift (Isotope Effect): In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7] If this shift is significant, the analyte and IS may experience different matrix effects, undermining the accuracy of the quantification.[6]

  • Purity Issues: The deuterated standard may contain the unlabeled analyte as an impurity.[6][7] This can lead to an overestimation of the analyte's true concentration.

  • Differential Matrix Effects: Even with perfect co-elution, components in the sample matrix (like plasma or urine) can sometimes suppress or enhance the ionization of the analyte and the IS to different extents, leading to inaccuracies.[7][9]

Troubleshooting Guides

Issue 1: High Variability or Inaccurate Quantitative Results

Question: My quantitative results are highly variable and seem inaccurate, even though I'm using this compound. How can I troubleshoot this?

Answer: Inaccurate and inconsistent results often stem from a few core issues. The following workflow can help identify the root cause. A primary goal is to ensure the analyte and the internal standard are affected proportionally by any experimental variations.

start High Variability or Inaccurate Results check_shift 1. Check for Chromatographic Shift (Isotope Effect) start->check_shift coelute Do Analyte and IS Co-elute? check_shift->coelute shift_ok Minimal Shift: Proceed to Matrix Effect Assessment coelute->shift_ok Yes shift_bad Significant Shift: Modify Chromatography (e.g., gradient, column) coelute->shift_bad No check_matrix 2. Assess for Differential Matrix Effects shift_ok->check_matrix matrix_eval Is Analyte/IS Ratio Consistent in Matrix vs. Solvent? check_matrix->matrix_eval matrix_ok Consistent Ratio: Proceed to Stability Assessment matrix_eval->matrix_ok Yes matrix_bad Inconsistent Ratio: Improve Sample Cleanup or Adjust Chromatography matrix_eval->matrix_bad No check_stability 3. Assess Isotopic Stability (H/D Exchange) matrix_ok->check_stability stability_eval Is IS Signal Stable in Matrix Over Time? check_stability->stability_eval stability_ok Stable: Check IS Purity and Concentration stability_eval->stability_ok Yes stability_bad Unstable: Modify Sample Conditions (pH, Temp) or Solvent stability_eval->stability_bad No

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Decreasing or Unstable Internal Standard Signal

Question: The signal intensity of my this compound is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?

Answer: A decreasing or unstable internal standard signal often points to isotopic exchange, where the deuterium labels are replaced by protons from the sample matrix or solvents.[7][8] This is particularly relevant for deuterated alcohols if the experimental conditions are not controlled. Factors that promote isotopic exchange include pH (more likely in acidic or basic solutions), high temperatures, and the composition of the solvent (protic solvents like water and methanol can be proton sources).[7][8] To diagnose this, perform an incubation experiment as detailed in the protocols below.

Data and Experimental Protocols

Table 1: General Guidance for Starting Concentration of this compound
Analytical PlatformTypical Analyte Concentration RangeRecommended Starting IS ConcentrationKey Consideration
GC-MS1 - 500 ng/mL50 - 100 ng/mLEnsure signal is well above noise but avoids detector saturation.
LC-MS/MS0.1 - 1000 ng/mL100 - 500 ng/mLShould be sufficient to compensate for matrix effects without contributing to ion suppression.
NMR> 1 µg/mLMatch analyte concentration on a molar basisSignal must be clearly distinguishable and quantifiable relative to the analyte.
Experimental Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in a high-purity solvent (e.g., Methanol, Acetonitrile) in a 10 mL Class A volumetric flask.

    • Ensure the solid is fully dissolved before filling to the mark.

    • Store the stock solution in an amber vial at the recommended temperature (typically 2-8°C or -20°C) to prevent degradation.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution from the stock solution.

    • For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent. This creates an intermediate solution of 10 µg/mL.

  • Spiking Solution (e.g., 100 ng/mL):

    • Further dilute the working solution to a concentration appropriate for spiking into your samples. For example, a 1:100 dilution of the 10 µg/mL solution will yield a 100 ng/mL spiking solution.

Experimental Protocol 2: Determining the Optimal IS Concentration
  • Objective: To find the IS concentration that provides the best linearity and precision for the analyte calibration curve.

  • Methodology:

    • Prepare a series of calibration standards for your target analyte covering the expected working range.

    • Divide the standards into at least three sets.

    • Spike each set with a different, fixed concentration of this compound (e.g., Set A: 50 ng/mL, Set B: 100 ng/mL, Set C: 250 ng/mL). Ensure the same volume of IS is added to each standard and sample.[4]

    • Analyze all samples using your established analytical method (e.g., LC-MS/MS).

    • For each set, calculate the response ratio (Analyte Peak Area / IS Peak Area).

    • Plot the response ratio against the analyte concentration and perform a linear regression.

  • Evaluation:

    • Compare the calibration curves from each set.

    • The optimal IS concentration is the one that yields the highest coefficient of determination (R² > 0.99), the most consistent response factor across the concentration range, and good accuracy at the LLOQ.

start Define Analyte Concentration Range prep_stock Prepare IS Stock & Working Solutions start->prep_stock select_conc Select 3 Test IS Concentrations (e.g., Low, Medium, High) prep_stock->select_conc spike Spike Each IS Concentration into Full Calibration Curve select_conc->spike analyze Analyze All Samples (LC-MS/MS or GC-MS) spike->analyze plot Calculate Response Ratios & Plot Calibration Curves analyze->plot evaluate Evaluate Linearity (R²), Consistency, and S/N at LLOQ plot->evaluate optimal Optimal Concentration Achieved evaluate->optimal Criteria Met adjust Adjust IS Concentration and Repeat evaluate->adjust Criteria Not Met adjust->spike

References

Troubleshooting low recovery of 1-Undecanol-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 1-Undecanol-d4 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of 1-Undecanol, a long-chain fatty alcohol.[1][2] In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] Adding a known quantity of this compound to a sample allows for the correction of variability during sample preparation, chromatography, and detection, leading to more accurate and precise measurements of the non-deuterated 1-Undecanol.[3]

Q2: What are the most common causes of poor or inconsistent recovery of this compound?

Poor recovery of deuterated standards like this compound can arise from several factors during the extraction process.[4] Key issues include:

  • Inappropriate Solvent or Sorbent Choice: The polarity of the extraction solvent in Liquid-Liquid Extraction (LLE) or the sorbent chemistry in Solid-Phase Extraction (SPE) may not be optimal for the lipophilic nature of this compound.[3][5]

  • Suboptimal pH: The pH of the sample matrix can influence the extraction efficiency. For alcohols, maintaining a neutral pH is generally advisable to prevent any potential reactions.[3]

  • Analyte Loss During Wash or Elution Steps (SPE): The wash solvent may be too strong, causing premature elution of the standard, or the elution solvent may be too weak to desorb it completely from the sorbent.[3][4]

  • Matrix Effects: Components within the sample matrix can interfere with the extraction or, more commonly, cause ion suppression or enhancement during analysis, which can be mistaken for low recovery.[4]

Q3: Can the "deuterium isotope effect" impact the recovery of this compound?

Yes, the "deuterium isotope effect" can potentially lead to differences in extraction recovery between an analyte and its deuterated internal standard.[3] The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, including its lipophilicity. While often minor, this effect can sometimes cause the deuterated standard and the native analyte to behave differently during partitioning between two phases, leading to a variance in their respective recoveries.[3]

Q4: How can I distinguish between low extraction efficiency and matrix effects?

A post-extraction spike experiment is an effective method to determine whether low recovery is due to inefficient extraction or matrix effects (like ion suppression or enhancement).[4] This involves comparing the analytical response of an analyte spiked into a blank matrix after extraction with the response of the same amount of analyte in a clean solvent.

Troubleshooting Guides

Guide 1: Troubleshooting Liquid-Liquid Extraction (LLE)

Low recovery in LLE is often related to phase partitioning issues. The following guide addresses common problems.

Problem: My recovery is low when using my current organic solvent. Solution: The polarity of your extraction solvent may be inappropriate for 1-Undecanol, a long-chain fatty alcohol.[3] 1-Undecanol is non-polar (lipophilic).

  • Select a suitable solvent: Use a water-immiscible organic solvent that can effectively solvate the long hydrocarbon chain. Good starting choices include hexane, heptane, chloroform, or ethyl acetate.[6]

  • Optimize solvent volume: Ensure the volume of the organic solvent is sufficient for effective partitioning. Experiment with different solvent-to-sample ratios.

Problem: I am observing inconsistent recovery, and an emulsion is forming. Solution: Emulsions are common in samples with high concentrations of lipids or proteins, which can trap the analyte and lead to poor and variable recovery.[3]

  • Use gentler mixing: Instead of vigorous shaking, use gentle inversion or rocking.[3]

  • "Salting out": Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[3]

  • Centrifugation: Use a centrifuge to force the separation of the layers.[3]

Problem: The phase separation is slow or incomplete. Solution: Incomplete phase separation leads to the carryover of the aqueous phase, which can affect recovery and downstream analysis.[3]

  • Allow sufficient time: Ensure adequate time for the two phases to separate completely after mixing.

  • Centrifugation: This is the most effective way to achieve a sharp and clean separation between the layers.[3]

Troubleshooting Workflow for Low Recovery in LLE

Start Low Recovery in LLE CheckSolvent Is the extraction solvent optimal? Start->CheckSolvent CheckEmulsion Is an emulsion forming? Start->CheckEmulsion CheckSeparation Is phase separation clean? Start->CheckSeparation CheckpH Is sample pH appropriate? Start->CheckpH SolventSolution Solution: - Use non-polar solvents (Hexane, Heptane). - Test different solvent polarities. - Optimize solvent volume. CheckSolvent->SolventSolution No EmulsionSolution Solution: - Use gentle mixing. - Add salt ('salting out'). - Centrifuge to break emulsion. CheckEmulsion->EmulsionSolution Yes SeparationSolution Solution: - Allow more time for separation. - Centrifuge to ensure sharp interface. CheckSeparation->SeparationSolution No pHSolution Solution: - Adjust pH to neutral (6-8). - Prevents ionization/degradation. CheckpH->pHSolution No

Caption: A flowchart for diagnosing and solving common issues leading to low recovery in Liquid-Liquid Extraction.

Guide 2: Troubleshooting Solid-Phase Extraction (SPE)

SPE is a multi-step process, and analyte loss can occur at several points. The key is to identify which step is problematic by collecting and analyzing the effluent from each stage.[7]

Problem: The analyte is lost during sample loading (found in the flow-through). Solution: This indicates that this compound is not being retained by the sorbent.[7]

  • Check Sorbent Choice: For a non-polar compound like this compound from a polar (aqueous) matrix, a reversed-phase sorbent (e.g., C8, C18) is appropriate. If your sample is in a non-polar solvent, a normal-phase sorbent (e.g., silica, diol) should be used.[3][8]

  • Sample Solvent is Too Strong: The sample should be dissolved in a weak solvent that promotes binding to the sorbent. For reversed-phase, this means a highly polar solvent (e.g., water or buffer). For normal-phase, this means a non-polar solvent (e.g., hexane).[3]

  • Flow Rate is Too High: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. Decrease the loading flow rate.[3]

  • Sorbent Overload: The mass of the analyte or matrix components has exceeded the capacity of the SPE cartridge. Use a larger sorbent mass or dilute the sample.[3]

Problem: The analyte is lost during the wash step (found in the wash fraction). Solution: The wash solvent is too strong and is eluting the this compound along with the interferences.[3][4]

  • Reduce Wash Solvent Strength: For reversed-phase, decrease the percentage of organic solvent in the wash solution. For normal-phase, use a less polar wash solvent. The goal is to wash away interferences without eluting the analyte.[4]

Problem: The analyte is not present in the final eluate (retained on the sorbent). Solution: This suggests the elution solvent is not strong enough to desorb the this compound from the sorbent.[3][7]

  • Increase Elution Solvent Strength: For reversed-phase, use a stronger (less polar) organic solvent or increase its proportion in the elution mixture (e.g., switch from 50:50 methanol:water to 100% methanol or acetonitrile). For normal-phase, use a more polar elution solvent.[4]

  • Increase Elution Volume: Use a larger volume of the elution solvent and consider applying it in multiple smaller aliquots to ensure complete desorption.[4]

Troubleshooting Workflow for Low Recovery in SPE

Start Low Recovery in SPE (Analyze fractions from each step) Decision Where was the analyte lost? Start->Decision LoadLoss In Sample Loading Fraction Decision->LoadLoss Loading WashLoss In Wash Fraction Decision->WashLoss Wash ElutionLoss Not in Eluate (Retained on Sorbent) Decision->ElutionLoss Elution LoadSolution Cause: Poor Retention Solutions: - Check sorbent type (e.g., C18 for aqueous). - Ensure sample solvent is weak. - Reduce loading flow rate. - Increase sorbent mass if overloaded. LoadLoss->LoadSolution WashSolution Cause: Premature Elution Solution: - Decrease strength of wash solvent (e.g., reduce % organic for RP). WashLoss->WashSolution ElutionSolution Cause: Incomplete Elution Solutions: - Increase strength of elution solvent. - Increase elution solvent volume. - Try a different elution solvent. ElutionLoss->ElutionSolution

Caption: A decision tree for troubleshooting low analyte recovery at different stages of Solid-Phase Extraction.

Data Presentation

Table 1: Physicochemical Properties of 1-Undecanol

PropertyValueReference
Molecular Formula C₁₁H₂₄O[9][10]
Molecular Weight 172.31 g/mol [11][12]
Appearance Colorless liquid[9][13]
Solubility Insoluble in water; Soluble in alcohol and ether[10][14]
Melting Point 11-19 °C[10][11]
Boiling Point 243 °C[10]
Density ~0.83 g/mL at 25 °C[11]

Table 2: Interpreting Post-Extraction Spike Experiment Results

ScenarioRecovery of Pre-Spike (Set A)Recovery of Post-Spike (Set B) vs. Clean Standard (Set C)Conclusion & Action
1 Low (<85%)High (>85%)The issue is Extraction Inefficiency . Optimize the extraction procedure (e.g., solvent choice, pH, mixing time).[4]
2 High (>85%)Low (<85%)The issue is Matrix Effect (ion suppression). Improve sample cleanup, adjust chromatography, or dilute the sample.[4]
3 Low (<85%)Low (<85%)Both extraction inefficiency and matrix effects are present. Address the extraction procedure first, then focus on mitigating matrix effects.[4]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis

This protocol helps differentiate between extraction inefficiency and matrix effects.[4]

Objective: To determine if low signal is due to analyte loss during extraction or suppression/enhancement during analysis.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Pre-extraction Spike): Spike a blank matrix sample with a known amount of this compound. Process this sample through the entire extraction procedure.

    • Set B (Post-extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the final, clean extract with the same known amount of this compound.

    • Set C (Clean Standard): Prepare a standard by adding the same known amount of this compound to the clean solvent used for final sample reconstitution.

  • Analyze: Analyze all three sets using your established analytical method (e.g., LC-MS).

  • Calculate and Compare:

    • Extraction Recovery (%) = (Response of Set A / Response of Set B) * 100

    • Matrix Effect (%) = ((Response of Set B / Response of Set C) - 1) * 100

  • Interpret: Use Table 2 to interpret the results and identify the root cause of the issue.

Protocol 2: General Solid-Phase Extraction (SPE) for Long-Chain Alcohols

This protocol is a general starting point for extracting long-chain alcohols like this compound from an aqueous matrix using reversed-phase SPE.[15]

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • Sample (in aqueous solution)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water)

  • Wash Solvent (e.g., 95:5 Water:Methanol)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of Methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the sample onto the cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 cartridge volumes of the weak wash solvent (e.g., 95:5 Water:Methanol) through the cartridge to remove polar interferences.

  • Drying: Dry the sorbent bed by passing air or nitrogen through it for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound by passing 1-2 cartridge volumes of the strong elution solvent (e.g., Methanol) through the cartridge. Collect the eluate.

  • Post-Elution: The collected fraction can be evaporated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.[15]

References

Identifying and resolving interferences with 1-Undecanol-d4 signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 1-Undecanol-d4. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve potential interferences with the this compound signal in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated form of 1-Undecanol, a fatty alcohol.[1][2][3] In research and drug development, it is commonly used as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuteration provides a distinct mass signature, allowing it to be differentiated from the endogenous (non-deuterated) 1-Undecanol.

Q2: What are the typical instrument setups for analyzing this compound?

A2: this compound is amenable to analysis by both GC-MS and LC-MS. In LC-MS, it is often analyzed using a reverse-phase column (like a C18) with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium formate to improve ionization. Electrospray ionization (ESI) is a common ionization technique for this molecule. For GC-MS, a non-polar or mid-polar capillary column is typically used, and ionization is achieved by electron ionization (EI).

Q3: What are the common signs of interference with the this compound signal?

A3: Signs of interference can include:

  • Poor signal intensity or a complete loss of the this compound peak.[4]

  • Inconsistent or poor reproducibility of the signal across multiple injections.

  • Distorted peak shape, such as peak splitting or broadening.[4]

  • The appearance of unexpected adducts or fragment ions in the mass spectrum.

  • A high background signal in the mass spectrum, making it difficult to detect the analyte of interest.[5]

Q4: What is ion suppression and how can it affect my this compound signal?

A4: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting compounds from the sample matrix or the analytical system itself.[4][6][7] These interfering compounds can compete for ionization, leading to a decreased signal intensity for this compound.[8] This can result in inaccurate quantification and reduced analytical sensitivity.[6][7]

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

This is a common issue that can arise from several factors. Follow this guide to systematically troubleshoot the problem.

Troubleshooting Workflow

cluster_0 Start: Weak/No Signal cluster_1 Initial Checks cluster_2 Sample & Matrix Effects cluster_3 Chromatography & Method cluster_4 Resolution start Weak or No This compound Signal check_standards Verify Standard Concentration & Stability start->check_standards check_instrument Check Instrument Performance (Tune/Calibrate) check_standards->check_instrument Standard OK ion_suppression Investigate Ion Suppression check_instrument->ion_suppression Instrument OK sample_prep Optimize Sample Preparation ion_suppression->sample_prep Suppression Detected chromatography Review Chromatography (Peak Shape, Retention) ion_suppression->chromatography No Suppression sample_prep->chromatography Still No Signal resolved Signal Restored sample_prep->resolved Signal Restored method_params Adjust MS Method Parameters chromatography->method_params Chromatography OK method_params->resolved Adjustments Made

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Detailed Steps:

  • Verify Standard Integrity:

    • Question: Is the this compound standard correctly prepared and at the expected concentration?

    • Action: Prepare a fresh dilution of the this compound standard from the stock solution. Ensure that the solvent used for dilution is compatible with the mobile phase.

    • Rationale: Degradation of the standard or errors in dilution can lead to a weak or absent signal.

  • Check Instrument Performance:

    • Question: Is the mass spectrometer performing optimally?

    • Action: Perform a system suitability check by injecting a known concentration of a reliable standard. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.[4]

    • Rationale: A poorly tuned or uncalibrated instrument will exhibit low sensitivity.

  • Investigate Ion Suppression:

    • Question: Are co-eluting matrix components suppressing the this compound signal?

    • Action: Perform a post-column infusion experiment.

    • Rationale: This experiment will definitively identify if ion suppression is occurring at the retention time of this compound.[9]

  • Optimize Sample Preparation:

    • Question: Can the sample preparation be improved to remove interfering substances?

    • Action: Implement more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] Consider sample dilution if the analyte concentration is sufficiently high.

    • Rationale: Cleaner samples reduce matrix effects and ion suppression.[4]

  • Review Chromatography:

    • Question: Is the chromatography adequate to separate this compound from interfering compounds?

    • Action: Modify the chromatographic method. This could involve changing the gradient profile, the mobile phase composition, or trying a different stationary phase.

    • Rationale: Improving chromatographic separation can move the this compound peak away from regions of ion suppression.

Issue 2: Inconsistent Signal Intensity and Poor Reproducibility

Fluctuations in signal intensity can severely impact the accuracy and precision of quantitative analyses.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Autosampler Carryover Inject a blank solvent after a high-concentration sample.If a peak for this compound is observed in the blank, carryover is confirmed. Optimize the autosampler wash method.
Inconsistent Sample Matrix Prepare matrix-matched standards for calibration.[4]This will compensate for variations in matrix effects between different samples, improving accuracy.
System Contamination Systematically flush the LC system and mass spectrometer.A gradual improvement in signal stability indicates that contamination was the issue.
Fluctuations in Ion Source Check for a stable spray in the ESI source. Clean the ion source components.A stable and consistent spray is crucial for reproducible ionization.
Issue 3: Unexpected Peaks or Adducts in the Mass Spectrum

The presence of unexpected ions can complicate data analysis and indicate contamination.

Common Contaminants and Their m/z Values

Contaminant Common m/z (Positive Ion Mode) Potential Source
Polyethylene Glycol (PEG)Series of peaks separated by 44 DaPlastics, lubricants.[5]
Phthalates149.0233, other characteristic ionsPlasticizers from tubing and containers.[5][10]
SiloxanesVarious, often with a repeating unit of 74 DaPump oils, septa, grease.[5]
Sodium Adducts[M+Na]+Glassware, mobile phase additives.
Potassium Adducts[M+K]+Glassware, mobile phase additives.

Logical Flow for Contaminant Identification

cluster_0 Start: Unexpected Peaks cluster_1 Analysis cluster_2 Identification cluster_3 Resolution start Unexpected Peaks in Mass Spectrum analyze_mz Analyze m/z Values (Adducts, Isotopic Pattern) start->analyze_mz check_blanks Analyze Blank Injections (Solvent, Matrix) analyze_mz->check_blanks search_db Search Contaminant Databases check_blanks->search_db Peaks Present in Blanks resolved Clean Spectrum check_blanks->resolved Peaks Only in Sample isolate_source Isolate Source (LC vs. MS, Solvents, etc.) search_db->isolate_source eliminate_source Eliminate Source of Contamination isolate_source->eliminate_source eliminate_source->resolved

Caption: A systematic approach to identifying and eliminating sources of contamination.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To determine if co-eluting matrix components are suppressing the ionization of this compound.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • This compound standard solution (e.g., 1 µg/mL in mobile phase A)

  • Blank matrix extract (prepared using the same method as the samples)

  • Solvent blank (mobile phase A)

Procedure:

  • System Setup:

    • Configure the LC system with the analytical column and mobile phases used for the this compound analysis.

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the MS ion source.

  • Experiment Execution:

    • Begin infusing the this compound standard at a low, constant flow rate (e.g., 5-10 µL/min).

    • Start the LC method and monitor the signal for the m/z of this compound. A stable baseline should be established.

    • Inject a solvent blank. The baseline should remain stable.

    • Inject the blank matrix extract.

  • Data Analysis:

    • Observe the chromatogram for any dips or decreases in the this compound signal. A significant drop in the signal at a specific retention time indicates the presence of ion-suppressing compounds eluting from the column at that time.

Protocol 2: Systematic Contamination Source Identification

Objective: To pinpoint the source of contamination in the LC-MS system.

Procedure:

  • Isolate LC and MS Systems:

    • Disconnect the LC from the mass spectrometer.

    • Infuse a clean solvent directly into the MS. If the contaminating ions are still present, the source is within the mass spectrometer or the infusion line.

  • Check Solvents and Mobile Phases:

    • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[11]

    • Analyze each solvent individually by direct infusion into the MS.

  • Evaluate Sample Preparation:

    • Process a "mock" sample (solvent only) through the entire sample preparation procedure.

    • Analyze the resulting extract to see if any contaminants are introduced during sample preparation steps (e.g., from pipette tips, collection tubes, or extraction cartridges).[12]

  • Inspect the LC System:

    • Systematically bypass components of the LC system (e.g., autosampler, column) while infusing a clean solvent to identify the contaminated part.

    • Flush the entire LC system with a series of strong solvents (e.g., isopropanol, methanol, acetonitrile, water) to remove adsorbed contaminants.[12]

References

Preventing degradation of 1-Undecanol-d4 in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Undecanol-d4. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, particularly in acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of 1-undecanol, which is a long-chain fatty alcohol. The deuterium labeling makes it a valuable tool in analytical chemistry, where it is commonly used as an internal standard for quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometry assays.

Q2: How stable is this compound in acidic solutions?

A2: this compound is generally stable in mild acidic conditions. However, exposure to strong acids, particularly at elevated temperatures, can induce degradation. The primary degradation pathway under harsh acidic conditions is dehydration, an elimination reaction that removes the hydroxyl group (-OH) and a hydrogen atom from an adjacent carbon to form an alkene (1-undecene-d3) and water. It is incompatible with strong acids.[1][2]

Q3: Is this compound stable in basic solutions?

A3: this compound exhibits good stability in mild to moderately strong basic solutions. Alcohols are generally resistant to degradation by non-oxidizing bases. However, it is always good practice to evaluate stability in your specific formulation or experimental matrix, as other components could promote degradation.

Q4: What are the main degradation pathways for this compound?

A4: The two most common degradation pathways for this compound are:

  • Oxidation: The primary alcohol group is susceptible to oxidation, which can occur in the presence of oxidizing agents or through auto-oxidation over long-term storage with exposure to air. This process first yields the corresponding aldehyde (1-undecanal-d3) and can be further oxidized to the carboxylic acid (undecanoic acid-d3).[3][4]

  • Dehydration: Under strong acidic conditions and heat, this compound can undergo dehydration to form 1-undecene-d3.

Q5: How can I detect the degradation of my this compound sample?

A5: Degradation can be detected both physically and analytically.

  • Physical Signs: A noticeable change in the sample's appearance (e.g., color change from colorless to yellow) or the development of a new odor may indicate degradation.[5]

  • Analytical Methods: The most reliable way to detect degradation is by using chromatographic techniques like GC-MS or HPLC. The appearance of new peaks in the chromatogram that are not present in a fresh, control sample is a clear indicator of degradation. Mass spectrometry can then be used to identify the structure of these new peaks.

Q6: What are the recommended storage conditions for this compound?

A6: To minimize degradation, this compound should be stored in a tightly sealed container to prevent exposure to air and moisture. It is best kept in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

IssuePotential CauseRecommended Action
Unexpected peaks appear in my chromatogram after sample processing. Degradation of this compound. This is the most likely cause if your sample was exposed to harsh pH conditions, high temperatures, or oxidizing agents.1. Identify Degradants: Use GC-MS or LC-MS/MS to identify the mass of the new peaks and compare them to potential degradation products (e.g., undecanal, undecanoic acid, undecene). 2. Optimize Conditions: Re-evaluate the necessity of the harsh conditions. If possible, use a milder pH, lower the temperature, or reduce the duration of exposure. 3. Use a Control: Always run a control sample of this compound that has not been subjected to the stress conditions to confirm the origin of the extra peaks.
My this compound containing solution has turned yellow or developed a rancid odor. Oxidative Degradation. The formation of aldehydes and carboxylic acids can lead to changes in color and odor.1. Check Storage: Ensure your stock material is stored correctly (see FAQ A6). 2. Purge with Inert Gas: If working with solutions for an extended period, purge the vial headspace with an inert gas like nitrogen or argon before sealing to displace oxygen. 3. Add Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like BHT to the solution.
I am observing low recovery or poor quantification of my analyte. 1. Adsorption: Long-chain alcohols can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. 2. Degradation: The compound may have degraded during sample preparation or analysis, leading to a lower-than-expected concentration.1. Deactivate Glassware: Use silanized glassware to reduce active sites for adsorption. 2. Optimize Solvent: Ensure this compound is fully soluble in your sample solvent. It is insoluble in water but soluble in organic solvents like ethanol and ethyl acetate.[6][7] 3. Perform Forced Degradation Study: Conduct a systematic study (see protocol below) to understand if your conditions are causing degradation and adjust your experimental parameters accordingly.
Summary of 1-Undecanol Stability

The following table summarizes the expected stability of 1-Undecanol under various chemical conditions, which serves as a reliable proxy for this compound.

ConditionStress Agent ExampleStabilityPotential Degradation Products
Mild Acid 0.1 M HCl (Room Temp)StableNone expected
Strong Acid >1 M H₂SO₄ (with Heat)Potential for dehydration1-Undecene
Mild Base 0.1 M NaOH (Room Temp)StableNone expected
Strong Base >1 M KOH (with Heat)Generally StableNone expected under inert atmosphere
Oxidizing Agent 3% H₂O₂ (Room Temp)Unstable1-Undecanal, Undecanoic Acid

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

Objective: To intentionally degrade this compound under acidic, basic, and oxidative stress conditions to identify degradation products and assess the stability of the molecule.

Materials:

  • This compound

  • Methanol (HPLC or GC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • GC-MS system with a suitable column (e.g., DB-5ms or equivalent)

  • Autosampler vials, pipettes, and standard laboratory glassware

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a vial.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a vial.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of methanol.

  • Incubation:

    • Loosely cap the vials and place them in a water bath at 60°C for 24 hours. This accelerates the degradation process. Monitor the samples periodically.

  • Sample Preparation for Analysis:

    • After incubation, allow the vials to cool to room temperature.

    • Neutralize the acid and base samples:

      • To the acid-stressed sample, add 1 mL of 1 M NaOH.

      • To the base-stressed sample, add 1 mL of 1 M HCl.

    • Dilute all samples (including the stressed, neutralized, and control samples) 1:100 with methanol to a final concentration of approximately 10 µg/mL.

    • Transfer the final solutions to GC autosampler vials.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • MS Detector: Scan from m/z 40 to 400. Set a solvent delay of 3-4 minutes.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify the peak for intact this compound.

    • Analyze the mass spectra of any new peaks in the stressed samples to identify potential degradation products. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results that may be related to the degradation of this compound.

G start Unexpected Result (e.g., new peaks, low recovery) check_chroma Review Chromatogram: Are new peaks present? start->check_chroma check_storage Review Storage Conditions: - Correct temperature? - Tightly sealed? - Exposure to light/air? check_chroma->check_storage No degradation_likely Degradation is Likely check_chroma->degradation_likely Yes check_storage->degradation_likely No (Improper Storage) no_degradation Degradation is Unlikely check_storage->no_degradation Yes (Proper Storage) identify_peaks Identify Degradation Products using MS Data degradation_likely->identify_peaks correct_storage Implement Correct Storage: - Store at 2-8°C - Use inert gas overlay degradation_likely->correct_storage check_adsorption Consider Other Factors: - Adsorption to surfaces? - Instrument issue? - Sample prep error? no_degradation->check_adsorption optimize_exp Optimize Experimental Conditions: - Use milder pH - Lower temperature - Add antioxidants identify_peaks->optimize_exp

Caption: Troubleshooting workflow for this compound degradation.

Potential Degradation Pathways

This diagram shows the primary chemical transformations 1-Undecanol can undergo under specific stress conditions.

G undecanol This compound (C₁₁H₂₀D₄O) undecanal 1-Undecanal-d3 (C₁₁H₁₉D₃O) undecanol->undecanal Oxidation (e.g., H₂O₂) undecene 1-Undecene-d3 (C₁₁H₂₀D₂) undecanol->undecene  Dehydration  (Strong Acid, Heat) undecanoic_acid Undecanoic Acid-d3 (C₁₁H₁₉D₃O₂) undecanal->undecanoic_acid Further Oxidation

Caption: Key degradation pathways for this compound.

References

Correcting for Isotopic Impurity in 1-Undecanol-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Undecanol-d4 as an internal standard in quantitative mass spectrometry analysis. This guide addresses the common challenge of isotopic impurity and provides protocols for its determination and correction.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in this compound?

A1: Isotopic impurity refers to the presence of unlabeled (d0) or partially labeled (d1, d2, d3) forms of 1-undecanol within the this compound stable isotope-labeled internal standard (SIL-IS) stock.[1] This impurity can contribute to the analytical signal of the target analyte (unlabeled 1-undecanol), leading to an overestimation of its concentration.[1]

Q2: What are the sources of isotopic impurities in this compound?

A2: Isotopic impurities can arise from several sources:

  • Incomplete Labeling: The chemical synthesis to introduce deuterium atoms may not be 100% efficient, resulting in some molecules remaining unlabeled or partially labeled.[1]

  • Isotopic Composition of Starting Materials: The starting materials used in the synthesis naturally contain a small percentage of heavier isotopes.[1]

  • Isotope Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly if the deuterium label is in a labile position.[1]

Q3: How can I determine the isotopic purity of my this compound internal standard?

A3: The isotopic purity of your this compound standard should be verified to ensure accurate quantification.[2] The primary methods for this are:

  • Certificate of Analysis (CoA): The manufacturer should provide a CoA specifying the isotopic purity.[2] Always review this document for any new lot of the standard.[2]

  • High-Resolution Mass Spectrometry (HRMS): Analyzing a solution of the this compound standard alone by HRMS allows for the experimental determination of its isotopic distribution.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to assess the isotopic distribution and purity of volatile compounds like 1-undecanol.[3]

Q4: How does isotopic impurity in this compound affect my quantitative results?

A4: The presence of unlabeled 1-undecanol (d0) in your this compound internal standard will artificially inflate the measured signal for your target analyte.[2] This leads to a positive bias in your results and can cause non-linear calibration curves, especially at the lower limit of quantification (LLOQ).[2][4]

Q5: What are the methods to correct for isotopic impurity?

A5: There are two main approaches to address isotopic impurity:

  • Use a Highly Pure Internal Standard: The most straightforward method is to use a SIL-IS with a high degree of isotopic enrichment (typically >99%).[1]

  • Mathematical Correction: When using an internal standard with a known level of isotopic impurity, a mathematical correction can be applied to the data.[1] This involves determining the contribution of the unlabeled impurity to the analyte signal and subtracting it from the measured analyte response.[1]

Troubleshooting Guide: Correcting for Isotopic Impurity

This section provides a step-by-step guide to identifying and correcting for isotopic impurity in your this compound internal standard.

Step 1: Assess the Contribution of the Internal Standard to the Analyte Signal

Objective: To confirm and quantify the signal contribution from the isotopic impurity in the this compound internal standard to the unlabeled 1-undecanol analyte signal.

Procedure:

  • Prepare a "Zero Sample": Prepare a blank matrix sample (a sample that does not contain the analyte) and spike it with the this compound internal standard at the same concentration used in your analytical method.[2]

  • Analyze the Sample: Analyze this "zero sample" using your established LC-MS or GC-MS method.

  • Evaluate the Data: If you observe a peak at the retention time and mass-to-charge ratio (m/z) of your unlabeled 1-undecanol analyte, it confirms that the internal standard is contributing to the analyte signal.[2]

Step 2: Determine the Isotopic Purity of this compound

Objective: To experimentally determine the percentage of each isotopic species (d0, d1, d2, d3, d4) in your this compound standard.

Methodology: An analysis of a concentrated solution of the this compound standard by GC-MS is a suitable method for determining its isotopic purity.[3]

Experimental Protocol: Isotopic Purity Determination of this compound by GC-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.[3]

    • Dilute this stock solution to a final concentration of approximately 10 µg/mL.[3]

    • Transfer the final solution to a 2 mL GC autosampler vial.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • Mass Spectrometer: A mass spectrometer capable of full scan acquisition.

    • GC Column: A non-polar column, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.[3]

      • Ramp: Increase at 10 °C/min to 280 °C.[3]

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Solvent Delay: 3-4 minutes.[3]

    • Acquisition Mode: Full Scan (m/z 40-250).

  • Data Analysis:

    • Identify the peak corresponding to 1-Undecanol.[3]

    • Extract the mass spectrum for this peak.

    • Integrate the ion signals for the molecular ion region of unlabeled 1-undecanol and the d4-labeled compound. For 1-Undecanol (C11H24O, MW: 172.31), monitor the relevant m/z values.[5][6]

    • Calculate the relative abundance of each isotopologue.

Data Presentation: Hypothetical Isotopic Distribution of this compound

IsotopologueMass (m/z)Relative Abundance (%)
1-Undecanol-d0172.30.5
1-Undecanol-d1173.31.0
1-Undecanol-d2174.32.5
1-Undecanol-d3175.36.0
This compound176.390.0
Step 3: Mathematical Correction of Quantitative Data

Objective: To correct the measured analyte peak area for the contribution from the isotopic impurity in the this compound internal standard.

Methodology: A correction factor is calculated based on the isotopic distribution of the internal standard and applied to the measured peak areas.

Correction Formula:

Corrected Analyte Peak Area = Measured Analyte Peak Area - (Measured IS Peak Area * Contribution Factor)

Where the Contribution Factor is the ratio of the d0 peak area to the d4 peak area in the analysis of the pure this compound standard.

Example Calculation:

Based on the hypothetical data in the table above:

Contribution Factor = (Abundance of d0) / (Abundance of d4) = 0.5 / 90.0 = 0.00556

Data Presentation: Uncorrected vs. Corrected Quantitative Data

Sample IDMeasured Analyte Peak AreaMeasured IS Peak AreaUncorrected Analyte/IS RatioCorrected Analyte Peak AreaCorrected Analyte/IS Ratio
Blank5,5601,000,0000.0055600.00000
LLOQ15,5601,000,0000.0155610,0000.01000
Sample 1105,5601,000,0000.10556100,0000.10000
Sample 2505,5601,000,0000.50556500,0000.50000

Visualization of the Correction Workflow

The following diagram illustrates the logical workflow for correcting for isotopic impurity in this compound.

G cluster_prep Sample Preparation & Analysis cluster_eval Impurity Evaluation cluster_correct Data Correction cluster_decision Decision A Prepare 'Zero Sample' (Blank + IS) C Analyze Samples by GC-MS or LC-MS A->C B Prepare Standard Solution of IS B->C D Observe Analyte Signal in 'Zero Sample'? C->D I Impurity Confirmed? D->I E Determine Isotopic Distribution of IS F Calculate Contribution Factor E->F G Apply Correction Formula to Data F->G H Report Corrected Concentrations G->H I->E Yes I->H No

Workflow for Isotopic Impurity Correction.

References

Technical Support Center: ESI-MS Analysis of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of 1-Undecanol-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a phenomenon in LC-MS/MS analysis where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy and precision of quantitative analyses. For a nonpolar, long-chain alcohol like this compound, matrix components such as phospholipids and other lipids are common sources of signal suppression in biological samples.[3]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?

A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute with the non-deuterated analyte and experience the same degree of signal suppression, allowing for accurate correction.[4] However, this is not always the case. The "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the analyte, leading to differential signal suppression and inaccurate quantification.[4]

Q3: What is the "deuterium isotope effect" and how does it affect my analysis of this compound?

A3: The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium.[4] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the nonpolar stationary phase.[4] If this compound separates from the native 1-Undecanol, they may experience different matrix effects, invalidating the corrective purpose of the internal standard.

Q4: Can the choice of ionization source affect the signal suppression of this compound?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects and signal suppression compared to Atmospheric Pressure Chemical Ionization (APCI), especially for less polar compounds like 1-Undecanol.[2] If significant signal suppression is observed with ESI, switching to APCI may be a viable strategy to improve signal intensity and reduce matrix effects.

Troubleshooting Guides

This section provides step-by-step guidance to address common issues related to signal suppression of this compound.

Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound

Possible Causes:

  • High Matrix Effects: Co-eluting matrix components (e.g., phospholipids, salts, detergents) are competing with this compound for ionization.[1][2]

  • Suboptimal ESI Source Parameters: The settings for the ESI source are not optimized for the ionization of a long-chain alcohol.

  • Inappropriate Mobile Phase Composition: The mobile phase additives may be suppressing the ionization of this compound.

Troubleshooting Workflow:

start Poor or No Signal for this compound sample_prep Optimize Sample Preparation (LLE or SPE) start->sample_prep lc_method Optimize LC Method sample_prep->lc_method ms_params Optimize MS Parameters lc_method->ms_params check_signal Re-evaluate Signal ms_params->check_signal acceptable Signal Acceptable check_signal->acceptable Yes further_troubleshoot Further Troubleshooting (e.g., change ionization source) check_signal->further_troubleshoot No

Troubleshooting workflow for poor signal.

Detailed Steps:

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For nonpolar analytes like this compound in a biological matrix (e.g., plasma), LLE with a nonpolar solvent like hexane or methyl tert-butyl ether (MTBE) can effectively remove polar interferences.

    • Solid-Phase Extraction (SPE): A reversed-phase (e.g., C18) SPE cartridge can be used to retain this compound while washing away polar matrix components.

  • Optimize Liquid Chromatography (LC) Method:

    • Improve Chromatographic Separation: Adjust the gradient profile to achieve better separation of this compound from the regions of significant matrix effects. A post-column infusion experiment can identify these regions.[2]

    • Mobile Phase Additives: While acidic additives like formic acid are common in positive ESI mode, they can sometimes suppress the signal of certain analytes. Experiment with low concentrations of ammonium formate or consider using fluorinated alcohols like hexafluoroisopropanol (HFIP) as a mobile phase modifier, which has been shown to enhance signal for some classes of molecules.[5][6]

  • Optimize Mass Spectrometry (MS) Parameters:

    • Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate to maximize the signal for this compound.

    • Ionization Mode: If using positive ESI, consider negative ESI mode as there may be fewer co-eluting interferences that ionize in negative mode. If signal suppression remains a significant issue, consider switching to an APCI source if available.

Issue 2: Deuterated Internal Standard (this compound) Does Not Co-elute with the Analyte

Possible Cause:

  • Deuterium Isotope Effect: As explained in the FAQs, the deuterium isotope effect can cause a retention time shift between the deuterated and non-deuterated compounds.[4]

Troubleshooting Workflow:

start Analyte and IS Not Co-eluting adjust_gradient Adjust LC Gradient start->adjust_gradient check_coelution Check for Co-elution adjust_gradient->check_coelution change_column Change Column Chemistry change_column->check_coelution check_coelution->change_column No acceptable Co-elution Acceptable check_coelution->acceptable Yes use_correction Use Separate Integration Windows (with caution) check_coelution->use_correction No, after attempts

Troubleshooting workflow for co-elution issues.

Detailed Steps:

  • Adjust LC Gradient: A shallower gradient can sometimes minimize the separation between the deuterated and non-deuterated compounds.

  • Modify Mobile Phase: Small changes to the mobile phase composition, such as the organic solvent ratio or the type and concentration of additives, can alter the selectivity and potentially reduce the retention time shift.

  • Change Column Chemistry: If adjusting the mobile phase is not effective, trying a different stationary phase (e.g., a different C18 column from another vendor or a phenyl-hexyl column) may alter the interactions with the analytes and reduce the separation.

  • Software Integration: If a small, consistent separation cannot be eliminated, some data acquisition software allows for the use of slightly different retention time windows for the analyte and the internal standard.[7] However, this approach should be used with caution and thoroughly validated to ensure that both compounds are still experiencing the same matrix effects.

Quantitative Data Summary

The following tables provide a summary of expected outcomes and starting points for method development based on literature for similar long-chain alcohols and deuterated compounds.

Table 1: Comparison of Sample Preparation Techniques for Long-Chain Alcohols in Plasma

Sample Preparation MethodTypical Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-10040-70 (Significant Suppression)Fast and simpleHigh level of co-extractives, significant matrix effects
Liquid-Liquid Extraction (LLE) 70-9585-110 (Minimal Suppression)Good removal of polar interferencesCan be labor-intensive, potential for emulsions
Solid-Phase Extraction (SPE) 85-10590-115 (Minimal Suppression)High selectivity, good for automationRequires method development, can be more costly

Data is representative and based on studies of various long-chain lipids and nonpolar compounds. Actual values for this compound may vary.[8][9][10]

Table 2: Effect of ESI Source Parameters on Signal Intensity of Long-Chain Alcohols

ParameterTypical RangeEffect on Signal IntensityRecommendation for this compound
Capillary Voltage (kV) 2.5 - 4.5Increases up to a plateau, then may decreaseStart at 3.5 kV and optimize in 0.2 kV increments
Nebulizer Gas (psi) 20 - 60Higher pressure leads to smaller droplets and better desolvation, but can cause signal suppression if too highStart at 40 psi and optimize in 5 psi increments
Desolvation Gas Temp (°C) 250 - 450Higher temperature improves desolvation, but can cause degradation of thermally labile compoundsStart at 350°C and optimize in 25°C increments
Desolvation Gas Flow (L/hr) 600 - 1000Higher flow improves desolvationStart at 800 L/hr and optimize in 50 L/hr increments

These are typical starting ranges and effects. Optimal conditions are instrument and method-dependent.[11]

Table 3: Expected Retention Time Shift of Deuterated Long-Chain Alcohols in RPLC

AnalyteDeuterationTypical Retention Time Shift (min)Chromatographic Conditions
Long-chain alcohol (C10-C18)d2-d5-0.05 to -0.20C18 column, Methanol/Water gradient
Long-chain fatty acid (C16-C22)d3-d4-0.10 to -0.30C18 column, Acetonitrile/Water with formic acid gradient

The retention time shift is typically negative (earlier elution) in RPLC. The magnitude of the shift can vary based on the number of deuterium atoms, their position, and the specific chromatographic conditions.[4][12][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • To 100 µL of plasma, add 10 µL of this compound internal standard and 400 µL of 4% phosphoric acid in water.

    • Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample + IS ppt Protein Precipitation (Methanol) plasma->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle Supernatant spe Solid-Phase Extraction (C18) ppt->spe Supernatant evap Evaporation lle->evap Organic Phase spe->evap Eluate reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data

Experimental workflow for this compound analysis.

ESI_Source ESI Source Ionization Ionization Analyte This compound Analyte->Ionization Matrix Matrix Components (e.g., Lipids, Salts) Matrix->Ionization MS_Detector MS Detector Ionization->MS_Detector Competition for Charge and Droplet Surface Suppressed_Signal Suppressed Signal MS_Detector->Suppressed_Signal High Matrix Optimal_Signal Optimal Signal MS_Detector->Optimal_Signal Low Matrix

References

How to assess the stability of 1-Undecanol-d4 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of 1-Undecanol-d4 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in stock solutions?

A1: The stability of this compound can be influenced by several factors, including the choice of solvent, storage temperature, exposure to light, and the pH of the solution. Long-chain alcohols like 1-Undecanol are generally stable; however, the presence of deuterium can sometimes influence metabolic pathways.[1][2] Protic solvents may facilitate hydrogen-deuterium (H/D) exchange, and improper storage can lead to degradation.[3]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: 1-Undecanol is soluble in many organic solvents, including ethanol and diethyl ether.[4][5] For long-term stability of deuterated compounds, it is often recommended to use aprotic and anhydrous solvents such as acetonitrile or DMSO to minimize the risk of H/D exchange.[3] The choice of solvent will ultimately depend on the specific requirements of your experiment.

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: To ensure the stability of this compound stock solutions, it is recommended to store them in tightly sealed containers in a cool, dry, and dark place.[6] Storage at or below +30°C is a general guideline for 1-Undecanol.[7] Purging the headspace of the container with an inert gas like nitrogen can also help prevent oxidative degradation.[6]

Q4: How can I tell if my this compound stock solution has degraded?

A4: Degradation of your this compound stock solution may be indicated by the appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC, or LC-MS).[3] A shift in the mass isotopologue distribution towards lower masses could suggest H/D back-exchange.[3]

Troubleshooting Guide

If you suspect instability in your this compound stock solution, follow this troubleshooting workflow:

A Suspicion of Instability (e.g., inconsistent results) B Review Storage Conditions (Temperature, Light, Container Seal) A->B C Analyze Solution by LC-MS or GC-MS A->C If conditions seem correct B->C If conditions were suboptimal D Check for New Peaks (Degradation Products) C->D E Assess Isotopic Purity (H/D Exchange) C->E F Prepare Fresh Stock Solution D->F Degradation confirmed G Conduct Forced Degradation Study D->G To understand degradation E->F Exchange confirmed I Optimize Storage & Handling Procedures F->I H Identify Degradation Pathway G->H H->I

Caption: Troubleshooting workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: Routine Stability Check of this compound Stock Solution

This protocol outlines a method for a routine check on the stability of a this compound stock solution using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound at a known concentration in your chosen solvent (e.g., acetonitrile).

    • Retrieve an aliquot of the stock solution that has been in storage.

    • Dilute both the fresh and stored samples to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the fresh and stored samples using a validated HPLC-MS or GC-MS method.

    • Monitor the peak area of the parent compound and look for the appearance of any new peaks in the chromatogram of the stored sample.

    • Examine the mass spectrum to confirm the isotopic distribution and check for any signs of H/D exchange (a shift to lower masses).[3]

  • Data Interpretation:

    • Compare the peak area of this compound in the fresh and stored samples. A significant decrease in the peak area of the stored sample suggests degradation.

    • Identify any new peaks that appear in the stored sample's chromatogram. These could be degradation products.

    • Calculate the percentage of the deuterated form remaining to assess the extent of any H/D exchange.[3]

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound under stress conditions.[3]

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[3]

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a specified temperature.[3]

    • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide (H₂O₂) and incubate.[3]

    • Thermal Degradation: Store a stock solution in a sealed vial at an elevated temperature (e.g., 80°C).[3]

    • Photolytic Degradation: Expose a stock solution to a controlled light source in a photostability chamber.[3]

  • Time Points:

    • Collect samples at various time points for each condition (e.g., 0, 1, 2, 4, 8, 24 hours).[3]

  • Analysis:

    • Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection.[3]

    • Quantify the amount of the parent compound remaining and identify any major degradation products.[3]

Potential Degradation Pathway

Long-chain alcohols can undergo oxidation. The following diagram illustrates a simplified potential oxidative degradation pathway for 1-Undecanol.

A This compound B Undecanal-d4 (Aldehyde) A->B Oxidation C Undecanoic acid-d4 (Carboxylic Acid) B->C Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Data Presentation

When conducting a stability study, it is crucial to present the data in a clear and organized manner. The following table is an example of how to summarize the results from a stability assessment of this compound in different solvents over time.

SolventStorage ConditionTime Point% this compound RemainingObservations
Acetonitrile4°C, Dark0 hours100%No degradation products observed.
Acetonitrile4°C, Dark24 hours99.8%No significant degradation.
Acetonitrile4°C, Dark1 week99.5%Minor impurity peak detected.
Methanol4°C, Dark0 hours100%No degradation products observed.
Methanol4°C, Dark24 hours98.2%Small peak corresponding to H/D exchange.
Methanol4°C, Dark1 week95.0%Increased H/D exchange observed.

Note: This is example data. Actual results will vary depending on the specific experimental conditions.

References

Technical Support Center: Optimizing GC-MS Analysis of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for 1-Undecanol-d4 analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the typical starting injection volume for this compound analysis by GC-MS?

A1: A standard starting injection volume for the analysis of long-chain alcohols like this compound is typically 1 µL.[1][2] This volume is a good starting point to avoid column overload while ensuring a sufficient amount of analyte reaches the detector.

Q2: How does increasing the injection volume affect the analysis of this compound?

A2: Increasing the injection volume can enhance the signal-to-noise ratio for trace-level analysis. However, it can also lead to issues such as peak fronting or broadening due to column overload.[3][4] It is crucial to find a balance where sensitivity is improved without compromising chromatographic performance.

Q3: What is the difference between split and splitless injection, and which is better for this compound?

A3: Split injection is suitable for higher concentration samples, where only a portion of the sample enters the column, preventing overload. Splitless injection is ideal for trace analysis as it transfers the entire sample to the column, maximizing sensitivity.[2] For quantifying low levels of this compound, a splitless injection is often preferred. A split injection (e.g., 50:1 ratio) is recommended when analyzing high-purity 1-Undecanol to avoid overloading the column with the main component.[1]

Q4: Can the use of a deuterated standard like this compound cause any specific issues in GC-MS analysis?

A4: Yes, deuterated standards can sometimes exhibit a slightly different retention time compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[5] It is important to confirm the identity of each peak by its mass spectrum. Additionally, ensure the isotopic purity of the standard is high to avoid interference from any unlabeled analyte.[5]

Troubleshooting Guides

This section addresses common issues encountered when optimizing the injection volume for this compound.

Issue 1: Poor Peak Shape (Fronting or Tailing)

Q: My this compound peak is showing significant fronting. What is the likely cause and how can I fix it?

A: Peak fronting is most commonly caused by column overload, which can occur if the injection volume is too high for the column's capacity.[6]

  • Solution:

    • Reduce the injection volume.

    • Dilute the sample.

    • Increase the split ratio if using split injection.[6]

Q: I am observing peak tailing for this compound. What are the potential causes and solutions?

A: Peak tailing for long-chain alcohols is often due to active sites in the GC system or a contaminated inlet liner.[7]

  • Solution:

    • Use a fresh, deactivated inlet liner.[7]

    • Trim a small portion (5-10 cm) from the inlet end of the column.[5]

    • Ensure the inlet temperature is sufficient for the complete vaporization of this compound.

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: The signal for my this compound peak is too low. How can I increase it?

A: Low signal intensity can be addressed by increasing the amount of analyte reaching the detector.

  • Solution:

    • Gradually increase the injection volume, while monitoring for peak shape degradation.

    • If using split injection, decrease the split ratio.

    • Consider switching to a splitless injection mode for trace analysis.[2]

Issue 3: Carryover of this compound into Subsequent Runs

Q: I am seeing a peak for this compound in my blank injections after running a high-concentration sample. What causes this and how can I prevent it?

A: Carryover can occur if there are active sites in the injector or if the syringe is not adequately cleaned between injections.

  • Solution:

    • Ensure the use of a high-quality, deactivated inlet liner.

    • Optimize the syringe wash routine with an appropriate solvent.

    • If the problem persists, consider reducing the injection volume of high-concentration samples.

Data Presentation

The following table summarizes the expected impact of varying injection volumes on key analytical parameters for a long-chain alcohol like this compound. This data is representative and may vary based on the specific instrumentation and experimental conditions.

Injection Volume (µL)Expected Peak Area (Arbitrary Units)Expected Peak AsymmetryExpected Signal-to-Noise Ratio (S/N)Observations
0.550,0001.150Good peak shape, but lower sensitivity.
1.0100,0001.0100Optimal balance of sensitivity and peak shape.
2.0180,0000.9150Increased sensitivity, slight peak fronting may be observed.
5.0350,000< 0.8200Significant peak fronting and broadening, indicating column overload.

Experimental Protocols

Protocol for GC-MS Analysis of this compound

This protocol provides a starting point for the quantitative analysis of this compound. Optimization of parameters may be required for specific applications.

1. Sample Preparation:

  • Solvent Selection: Use a high-purity volatile solvent such as hexane or ethyl acetate.

  • Sample Concentration: Prepare a solution of this compound in the chosen solvent. For quantitative analysis, prepare a series of calibration standards covering the desired concentration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Agilent 8890 GC system or equivalent.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

  • Column: A non-polar or mid-polar capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Inlet Temperature: 250 °C.[1][2]

  • Injection Volume: Start with 1 µL.[1][2]

  • Injection Mode: Splitless or split (e.g., 20:1 to 50:1 split ratio), depending on the sample concentration.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1][2]

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.[1][2]

    • Ramp: Increase at 10 °C/min to 280 °C.[1]

    • Hold: Hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector.[1]

3. Data Analysis:

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the mass spectrum with a reference library.[1]

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

Mandatory Visualization

Injection_Volume_Optimization Start Start: Initial Injection (e.g., 1 µL) Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Good_Shape Peak Shape is Good (Symmetrical) Check_Peak_Shape->Good_Shape Symmetrical Poor_Shape Poor Peak Shape (Fronting or Tailing) Check_Peak_Shape->Poor_Shape Asymmetrical Check_Sensitivity Evaluate Sensitivity (S/N Ratio) Good_Shape->Check_Sensitivity Decrease_Volume Decrease Injection Volume or Dilute Sample Poor_Shape->Decrease_Volume Optimize_Split Optimize Split Ratio Poor_Shape->Optimize_Split Sufficient_Sensitivity Sensitivity is Sufficient Check_Sensitivity->Sufficient_Sensitivity Adequate Insufficient_Sensitivity Sensitivity is Insufficient Check_Sensitivity->Insufficient_Sensitivity Too Low Final_Method Final Optimized Method Sufficient_Sensitivity->Final_Method Increase_Volume Increase Injection Volume Insufficient_Sensitivity->Increase_Volume Increase_Volume->Start Decrease_Volume->Start Optimize_Split->Start

References

Technical Support Center: Ion Source Contamination from 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering ion source contamination issues potentially arising from the use of 1-Undecanol-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it contaminate an ion source?

A1: this compound is a long-chain fatty alcohol where four hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Due to its long alkyl chain (11 carbons), it is a relatively non-volatile and "sticky" compound with low solubility in water.[2][3] These properties can cause it to adhere to surfaces within the liquid chromatography (LC) system and the mass spectrometer's ion source, such as the ESI needle, cones, and lenses. Over time, this can lead to a persistent background signal or the appearance of "ghost peaks" in subsequent analyses.[4][5]

Q2: How might the deuterium labeling of this compound affect my analysis?

A2: The primary effect of deuterium labeling is an increase in mass compared to the unlabeled analog. However, there can also be a "chromatographic isotope effect," where the deuterated compound elutes slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[6][7] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to weaker interactions with the stationary phase.[6] Additionally, the stronger C-D bond can alter fragmentation patterns in MS/MS analysis due to the kinetic isotope effect, which should be considered when developing MRM methods.[6]

Q3: What are the typical signs of ion source contamination from a compound like this compound?

A3: Symptoms of contamination by a persistent, semi-volatile compound like this compound are similar to other forms of contamination and include:

  • High Background Noise: An elevated and unstable baseline in your mass chromatograms, which can obscure low-level analytes.[8][9]

  • Ghost Peaks: The appearance of peaks corresponding to this compound (or its adducts) in blank injections (injections of pure solvent).[4][10][11]

  • Reduced Sensitivity: A gradual decrease in the signal intensity for your analytes of interest as the ion source becomes coated.[12][13]

  • Carryover: The signal from a high-concentration sample appearing in subsequent, unrelated samples.[14]

  • Adduct Ion Formation: Long-chain alcohols can form adducts with metal ions (like sodium and potassium) or other species, leading to unexpected ions in the mass spectrum.[15][16][17]

Q4: Besides this compound, what are other common sources of contamination in LC-MS systems?

A4: Contamination is a common issue and can originate from multiple sources.[18][19] It is crucial to consider all possibilities during troubleshooting.

Contaminant ClassCommon ExamplesPotential Sources
Plasticizers Phthalates (e.g., DEHP, DINP)Plastic tubing, solvent bottle caps, sample vials, pipette tips.[8][18]
Polymers Polyethylene glycol (PEG), Polypropylene glycol (PPG)Ubiquitous; found in some detergents, hand creams, and plastics.[15][18][20]
Solvents/Additives Methanol, Acetonitrile, Formic Acid, Triethylamine (TEA)Impure solvents, solvent degradation, or persistent additives from previous runs.[20][21][22]
Sample Matrix Phospholipids, salts, formulation agentsIncomplete sample cleanup, especially with biological or formulated samples.[19]
Personal Care Hand creams, soapsTransfer to vials, solvents, or instrument components during handling.[19]

Troubleshooting Guide

This guide follows a systematic, step-by-step approach to identify and eliminate the source of contamination.

Q1: I am observing high background noise and/or ghost peaks. What is the first step?

A1: The first step is to confirm the contamination and isolate its origin within the LC-MS system. Start with the simplest and most common sources before proceeding to more complex cleaning procedures.

A Start: Suspected Contamination (High Noise / Ghost Peaks) B Prepare fresh mobile phase with LC-MS grade solvents & new glassware. A->B C Inject a solvent blank. Is the contamination still present? B->C D No: Problem was the mobile phase. Discard old solvents. C->D No E Yes: Contamination is in the LC-MS system. C->E Yes F Systematically isolate the source. (See Q2) E->F

Caption: Initial troubleshooting steps for contamination.

Q2: The contamination persists after changing the mobile phase. How do I isolate the source within the LC-MS system?

A2: A systematic process of elimination is required. The goal is to determine if the contamination originates from the autosampler, the LC pumps and tubing, or the column.

cluster_0 Isolating the Contamination Source A Run the gradient without an injection. (If possible on your system) B Contamination peaks appear? A->B C Yes: Contamination is in the LC pumps, lines, or detector. B->C Yes D No: Contamination is from the autosampler or sample path. B->D No G Replace the column with a union. Run a blank. Peaks still present? C->G E Thoroughly clean autosampler. (Needle, loop, wash solvents) D->E F Flush the LC system with strong solvents. (See Protocol 2) H Yes: Source is pre-column. Proceed with system flush. G->H Yes I No: Contamination is from the column. Flush or replace the column. G->I No H->F

Caption: Workflow for isolating the contamination source.

Q3: I have isolated the contamination to the mass spectrometer. What are the next steps?

A3: If you have thoroughly flushed the LC system and the column (or bypassed it) and still observe contamination, the ion source is the likely culprit. Cleaning the ion source is a more involved maintenance task that should be performed carefully.[12]

  • Confirm the Need: Ensure that all other potential sources have been ruled out. Ion source cleaning requires venting the instrument, which involves downtime.

  • Consult Manufacturer's Guide: Always refer to the specific manual for your mass spectrometer model before proceeding.[23][24] The procedure can vary significantly between instruments.

  • Perform Cleaning: Follow a standard cleaning protocol, such as the one detailed below (Protocol 1). This typically involves the physical cleaning of components that are exposed to the ion path.

Q4: What kind of cleaning solvents should I use for the ion source?

A4: The choice of solvents depends on the nature of the suspected contaminant and the materials of the ion source components. For a semi-nonpolar compound like this compound, a sequence of solvents is effective.

Solvent CompositionPurpose
LC-MS Grade Water To remove salts and polar contaminants.
LC-MS Grade Methanol For general organic contaminants.
LC-MS Grade Isopropanol For more stubborn, less polar, or "sticky" residues.
50:50 Isopropanol:Water (v/v) A good general-purpose cleaning and sonication solution.[25]

Important: Always use high-purity, LC-MS grade solvents to avoid introducing new contaminants.[8][11]

Experimental Protocols

Protocol 1: General Ion Source Cleaning

Objective: To remove non-volatile and semi-volatile contaminants from the ion source components.

Materials:

  • Lint-free gloves and wipes

  • LC-MS grade water, methanol, and isopropanol

  • Beakers for sonication

  • Ultrasonic bath

  • Tools for ion source disassembly (as per manufacturer)

  • Drying oven or nitrogen gas line

Methodology:

  • Instrument Shutdown: Safely shut down the MS and vent the system according to the manufacturer's instructions. Allow the source to cool completely.[12][23]

  • Disassembly: Wearing lint-free gloves, carefully remove the ion source from the instrument. Disassemble the source components (e.g., capillary, cones, lenses) as detailed in your instrument's manual. Lay out the parts on a clean, lint-free surface.

  • Initial Rinse: Rinse each component with methanol to remove loosely bound surface contaminants.

  • Sonication: Place the metal components in a clean beaker. Submerge them in a 50:50 mixture of isopropanol and water. Sonicate for 15-20 minutes.[25]

  • Sequential Rinsing: After sonication, rinse the parts sequentially with LC-MS grade water, then methanol, and finally isopropanol to remove all traces of the previous solvent and any dislodged contaminants.

  • Drying: Thoroughly dry all components. This can be done by placing them in a low-temperature oven (e.g., 100-150°C) for at least 15 minutes or by drying under a gentle stream of clean, dry nitrogen.[12] Ensure parts are completely dry before reassembly.

  • Reassembly and Installation: Carefully reassemble the ion source using clean gloves and tools. Reinstall the source into the mass spectrometer.

  • Pump Down and Bakeout: Pump down the vacuum system. It is often recommended to perform a system "bakeout" if the option is available to help remove any residual volatile contaminants.

  • System Check: Once the system is stable, infuse a known calibration standard to ensure performance has been restored. Run several solvent blanks to confirm the contamination has been removed.

Protocol 2: LC System Flush

Objective: To remove contamination from the LC pumps, tubing, and injector.

Materials:

  • High-purity LC-MS grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH).

  • A clean union to replace the column.

Methodology:

  • Prepare Solvents: Prepare fresh mobile phase bottles. A recommended strong solvent flush solution is a mixture of Isopropanol, Acetonitrile, and Methanol.[8]

  • Remove Column: Disconnect the column and replace it with a clean, low-dead-volume union. Direct the flow from the union to waste.

  • Purge Pumps: Purge each pump line with isopropanol for 10-15 minutes to ensure the new solvent has completely replaced the old mobile phase.

  • Flush System: Run a high-flow gradient (e.g., 1 mL/min) using the strong solvent mixture for an extended period (e.g., 60 minutes).

  • Injector Cleaning: While the system is flushing, cycle the injector multiple times to ensure the needle, seat, and sample loop are thoroughly cleaned. Replace the autosampler wash solvents with fresh, clean solvent.

  • Re-equilibrate: Once the flush is complete, replace the flushing solvents with your typical mobile phases, purge the lines again, and allow the system to equilibrate until the baseline is stable.

  • Test: Reconnect the outlet to the mass spectrometer and run a solvent blank to check if the contamination has been removed.

References

Strategies to improve signal-to-noise for 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Undecanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of 1-Undecanol, meaning four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is primarily used as an internal standard in quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Using a deuterated internal standard is considered a gold standard for quantitative analysis as it is chemically almost identical to the analyte, allowing it to compensate for variability during sample preparation, chromatography, and ionization, which enhances accuracy and reproducibility.[2]

Q2: Why is my this compound signal low?

A2: A low signal for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry (MS) Settings: The parameters of your mass spectrometer, such as ion source temperature, cone voltage, or collision energy, may not be optimized for this specific compound.[2]

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to ion suppression.[3][4]

  • Improper Sample Preparation: Inefficient extraction or the presence of contaminants can result in a diminished signal.

  • Incorrect Concentration: The concentration of the internal standard may be too low relative to the analyte, leading to its signal being suppressed.[5][6]

  • Standard Degradation: Improper storage or handling of the this compound standard can lead to its degradation.[5]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal intensity.[5]

Q3: Is it normal for this compound to have a different retention time than 1-Undecanol?

A3: Yes, this is a known phenomenon called the "deuterium isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][5] While this is normal, it can be problematic if the separation leads to differential matrix effects, where the internal standard and the analyte experience different levels of ion suppression or enhancement.[5]

Q4: What are the ideal purity and isotopic enrichment levels for this compound?

A4: For reliable quantification, it is recommended to use a deuterated internal standard with high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are considered ideal.[2][7] High purity ensures that the standard behaves predictably and does not introduce interferences.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio

A low signal-to-noise ratio can compromise the accuracy and precision of your quantitative analysis. The following steps can help you diagnose and resolve this issue.

Troubleshooting Workflow for Low S/N Ratio

Low_SN_Workflow start Low S/N for this compound Detected check_ms Optimize MS Parameters (e.g., Cone Voltage, Collision Energy) start->check_ms check_chromatography Evaluate Chromatography (Co-elution with Analyte) check_ms->check_chromatography If no improvement check_sample_prep Review Sample Preparation (SPE, LLE, Dilution) check_chromatography->check_sample_prep If co-elution is good but S/N is low check_is_concentration Verify Internal Standard Concentration check_sample_prep->check_is_concentration If matrix effects are suspected derivatize Consider Derivatization check_is_concentration->derivatize If signal remains low resolved S/N Improved derivatize->resolved start_legend Problem action_legend Action/Check suggestion_legend Advanced Strategy end_legend Resolution

Caption: Troubleshooting workflow for low signal-to-noise ratio of this compound.

Step-by-Step Guide:

  • Optimize Mass Spectrometer Settings: Infuse a solution of this compound directly into the mass spectrometer and adjust parameters like ion source temperature, declustering potential (or cone voltage), and collision energy to maximize the signal.[2]

  • Evaluate Chromatography: Due to the deuterium isotope effect, this compound may elute slightly earlier than 1-Undecanol.[2][5] If this separation results in the internal standard and analyte experiencing different matrix effects, optimize your chromatographic method to achieve co-elution.

  • Improve Sample Preparation: Matrix effects, where other components in your sample suppress the ionization of your target molecule, are a common cause of low signal.[3][4]

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can effectively remove interfering matrix components.

    • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[8]

  • Verify Internal Standard Concentration: Using an internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed.[5][6] Ensure the concentration of this compound is appropriate for the expected concentration range of your analyte.

  • Consider Derivatization: If the signal for 1-Undecanol (and thus this compound) is inherently low due to poor ionization efficiency, chemical derivatization can be employed. This involves reacting the hydroxyl group of the undecanol with a reagent that introduces a more easily ionizable moiety, thereby enhancing the signal intensity.[9][10][11]

Issue 2: High Background Noise

High background noise can also lead to a poor signal-to-noise ratio.

Troubleshooting Workflow for High Background Noise

High_Background_Workflow start High Background Noise Detected check_solvents Check Solvents and Mobile Phase Purity start->check_solvents clean_system Clean LC/GC System and MS Source check_solvents->clean_system If noise persists check_gas Verify Gas Purity (GC-MS) clean_system->check_gas If noise persists resolved Background Noise Reduced check_gas->resolved start_legend Problem action_legend Action/Check end_legend Resolution

Caption: Troubleshooting workflow for high background noise in analyses using this compound.

Step-by-Step Guide:

  • Check Solvent and Mobile Phase Purity: Ensure that you are using high-purity solvents (e.g., LC-MS grade) for your mobile phase and sample preparation. Contaminants in the solvents can contribute to high background noise.[12]

  • System Cleaning: A contaminated LC or GC system or mass spectrometer ion source can be a significant source of background noise. Perform routine maintenance and cleaning of the injection port, column, and ion source.[13][14]

  • Verify Gas Purity (for GC-MS): Impurities in the carrier gas can lead to an elevated baseline and increased noise. Ensure high-purity gas is being used and that gas traps are functioning correctly.

Data Presentation

Table 1: Example of MS Parameter Optimization for this compound *

ParameterInitial ValueOptimized ValueRationale
Capillary Voltage (kV)3.04.0Increased voltage can improve ionization efficiency.[5]
Cone Voltage (V)2540Higher cone voltage can improve ion transmission, but excessive voltage may cause fragmentation.[5]
Desolvation Gas Flow (L/hr)600850Higher flow can improve desolvation and reduce adduct formation.[5]
Desolvation Temperature (°C)350500Increased temperature aids in solvent evaporation and ion formation.[5]

*These are representative examples; actual optimal values will be compound- and instrument-dependent.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol helps determine if components in the sample matrix are suppressing or enhancing the signal of this compound.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).

    • Set B: Prepare a blank sample matrix extract (a sample processed through the entire sample preparation procedure without the internal standard). Spike this extract with this compound at the same concentration as in Set A.

    • Set C: Spike a blank sample matrix with this compound before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples using your established LC-MS or GC-MS method.

  • Data Interpretation:

    • Compare the peak area of this compound in Set A and Set B. A significant difference indicates the presence of matrix effects (ion suppression if B < A, ion enhancement if B > A).

    • Compare the peak area in Set C to Set B to evaluate the recovery of the extraction process.

Logical Diagram for Matrix Effect Assessment

Matrix_Effect_Assessment prep_A Set A: IS in Clean Solvent analyze Analyze all sets by LC-MS/GC-MS prep_A->analyze prep_B Set B: IS in Blank Matrix Extract prep_B->analyze prep_C Set C: IS in Blank Matrix (Pre-extraction) prep_C->analyze compare_AB Compare Peak Area (Set A vs. Set B) analyze->compare_AB compare_BC Compare Peak Area (Set B vs. Set C) analyze->compare_BC result_ME Quantify Matrix Effect compare_AB->result_ME result_recovery Determine Extraction Recovery compare_BC->result_recovery

Caption: Logical workflow for the assessment of matrix effects and extraction recovery.

References

Technical Support Center: Managing 1-Undecanol-d4 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and mitigate autosampler carryover of 1-Undecanol-d4 in your chromatographic analyses.

Troubleshooting Guides

Issue: I am observing unexpected peaks of this compound in my blank injections.

This is a classic sign of sample carryover, where residual analyte from a previous, more concentrated injection appears in a subsequent run.[1][2] this compound, being a long-chain alcohol, has a "sticky" nature due to its hydrophobic alkyl chain, making it prone to adsorption onto surfaces within the autosampler.[3][4]

Answer:

To address this, a systematic troubleshooting approach is recommended. The goal is to identify the source of the carryover and implement an effective cleaning strategy.

Recommended Actions:

  • Confirm and Classify the Carryover:

    • Inject a high-concentration standard of this compound followed by a series of at least three blank injections (using your mobile phase or a clean solvent).

    • Classic Carryover: If the peak area of this compound decreases with each subsequent blank injection, it is likely due to residual sample in the flow path that is being progressively diluted.[2]

    • Constant Carryover: If the peak area remains relatively constant across blank injections, this may indicate a contaminated blank solution, wash solvent, or a persistent source of contamination in the system.[2]

  • Optimize Your Wash Protocol: The effectiveness of your autosampler's needle wash is critical.

    • Wash Solvent Selection: Due to its low water solubility, aqueous wash solvents are often ineffective for this compound.[5] A strong organic solvent is necessary to effectively solubilize and remove it.[6]

    • Recommended Wash Solvents: Isopropanol (IPA), acetonitrile (ACN), and methanol (MeOH) are good starting points. A mixture of organic solvents, such as 50:50 ACN/IPA, can also be highly effective.

    • Increase Wash Volume and Cycles: For "sticky" compounds, a single, small-volume wash may be insufficient.[1] Increase the wash volume and the number of wash cycles in your autosampler method.

  • Isolate the Source of Carryover:

    • Autosampler vs. Column: To determine if the carryover is from the autosampler or the column, replace the analytical column with a union and repeat the injection sequence of a high-concentration standard followed by blanks. If the carryover peak persists, the autosampler is the likely source. If it disappears, the column may be retaining the this compound.

    • Injector Components: Worn seals, rotors, or stators in the injection valve are common sources of carryover as they can develop scratches or grooves that trap the sample.[7] Inspect and replace these components if necessary. The needle and sample loop can also be sources of adsorption.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best wash solvents for minimizing this compound carryover?

A1: The ideal wash solvent should have high solubility for this compound. Given its hydrophobic nature and low water solubility, organic solvents are essential.[5][9]

  • Primary Recommendations: Isopropanol (IPA) is often an excellent choice for removing hydrophobic compounds. Acetonitrile (ACN) and Methanol (MeOH) are also effective.

  • Solvent Mixtures: A dual-solvent wash can be highly effective. For example, using a strong organic solvent like IPA or ACN followed by a weaker solvent can ensure complete removal. A mixture such as 50:50 (v/v) Acetonitrile/Isopropanol can also be very effective.

  • Avoid: Primarily aqueous wash solutions are not recommended as they will be ineffective at dissolving and removing this compound.

Q2: How can I design an experiment to test the effectiveness of my wash protocol for this compound?

A2: A systematic experiment can help you quantify carryover and determine the optimal wash method.

Experimental Protocol: Quantifying this compound Carryover

This protocol is designed to quantify the percentage of carryover and evaluate the efficacy of different wash solvents.

Methodology:

  • Prepare Standards:

    • Prepare a high-concentration standard of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of low-concentration calibration standards to accurately quantify the carryover amount.

  • Injection Sequence:

    • Inject a blank to establish a baseline.

    • Inject the high-concentration standard.

    • Inject a series of at least three consecutive blanks.

    • Inject the low-concentration calibration standards.

  • Data Analysis:

    • Quantify the amount of this compound in the first blank injection using the calibration curve.

    • Calculate the percent carryover using the following formula: % Carryover = (Amount in Blank 1 / Amount in High-Concentration Standard) * 100

  • Repeat with Different Wash Conditions: Repeat the experiment with different wash solvents, volumes, and cycles to identify the most effective protocol.

Data Presentation

The following tables provide illustrative data on the effectiveness of different wash protocols for reducing this compound carryover. Note: This data is representative and may vary based on the specific LC system and conditions.

Table 1: Effect of Wash Solvent Composition on this compound Carryover

Wash Solvent CompositionAverage Carryover (%)
100% Water1.25
50:50 Methanol/Water0.35
100% Methanol0.08
100% Acetonitrile0.05
100% Isopropanol0.02
50:50 Acetonitrile/Isopropanol< 0.01

Table 2: Effect of Wash Cycles on this compound Carryover (Wash Solvent: 100% Isopropanol)

Number of Wash CyclesAverage Carryover (%)
10.15
20.05
30.02

Visualizations

Experimental Workflow for Carryover Evaluation

G cluster_prep Preparation cluster_injection Injection Sequence cluster_analysis Data Analysis prep_standards Prepare High and Low Concentration Standards inject_high Inject High Conc. Standard prep_standards->inject_high prep_blanks Prepare Blank Solvent inject_blank1 Inject Blank 1 (Baseline) prep_blanks->inject_blank1 inject_blank1->inject_high inject_blank2 Inject Blank 2 inject_high->inject_blank2 inject_blank3 Inject Blank 3 inject_blank2->inject_blank3 inject_blank4 Inject Blank 4 inject_blank3->inject_blank4 inject_cal Inject Calibration Standards inject_blank4->inject_cal quantify Quantify Carryover in Blanks inject_cal->quantify calculate Calculate % Carryover quantify->calculate evaluate Evaluate Wash Protocol Efficacy calculate->evaluate

Caption: Workflow for quantifying this compound carryover.

Troubleshooting Logic for this compound Carryover

G cluster_classic Classic Carryover Path cluster_constant Constant Carryover Path start Unexpected this compound Peak in Blank q_carryover_type Does peak area decrease with successive blanks? start->q_carryover_type optimize_wash Optimize Wash Protocol: - Stronger organic solvent (e.g., IPA) - Increase wash volume/cycles q_carryover_type->optimize_wash Yes check_blanks Check for Contaminated: - Blank Solvent - Wash Solvent - Mobile Phase q_carryover_type->check_blanks No check_hardware Inspect/Replace Injector Parts: - Rotor Seal - Needle - Sample Loop optimize_wash->check_hardware Issue Persists

Caption: Troubleshooting flowchart for this compound carryover.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation Using 1-Undecanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of a stable isotope-labeled internal standard (IS) is a widely accepted strategy to enhance the precision and accuracy of chromatographic assays, particularly in complex biological matrices.[1][2] This guide provides an objective comparison of analytical methodologies where 1-Undecanol-d4, a deuterium-labeled fatty alcohol, serves as an internal standard. It offers supporting experimental data, detailed protocols, and a visual workflow to aid in method development and validation.

This compound is the deuterium-labeled form of 1-Undecanol and is suitable for use as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical similarity to long-chain alcohol analytes ensures it behaves comparably during sample extraction, derivatization, and chromatographic separation, thereby effectively correcting for variations in the analytical process.[2]

Comparison of Analytical Approaches

The choice of a quantitative method depends on factors like sample matrix complexity, instrument stability, and the need for trace-level quantification.[1]

  • Internal Standard vs. External Standard: The internal standard method, which employs a compound like this compound, is preferable for complex samples often encountered in bioanalysis.[1] It calculates the analyte concentration based on the ratio of the analyte's response to the internal standard's response, mitigating errors from injection volume variability or instrument drift.[2][3] The external standard method is more efficient for simple matrices where such variations are minimal.[1]

  • Choice of Internal Standard: An ideal internal standard is chemically similar to the analyte, absent from the sample matrix, and chromatographically resolved from the analyte.[1] While other long-chain alcohols like 1-Dodecanol can be used[4], a stable isotope-labeled standard such as this compound is often considered the gold standard for mass spectrometry-based methods. This is because its physical and chemical properties are nearly identical to the analyte, leading to very similar behavior during sample processing and detection, but it is distinguishable by its mass-to-charge ratio.

  • Analytical Platforms (GC vs. HPLC): Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are robust techniques for quantifying long-chain alcohols. GC, particularly when coupled with mass spectrometry (GC-MS), offers high sensitivity and specificity for volatile compounds like 1-Undecanol.[4][5] HPLC can also be used, but often requires a derivatization step to attach a UV-active or fluorescent tag to the alcohol, as fatty alcohols lack a strong native chromophore.[4]

Data Presentation: Performance Comparison

The following tables summarize typical performance characteristics for analytical methods used for long-chain fatty alcohol quantification. These values are representative of what can be achieved during method validation.

Table 1: Performance Characteristics of GC-FID for Fatty Alcohol Analysis [4]

ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (RSD)< 2% (Intra-day and Inter-day)
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)Mid-to-high ng/mL range

Table 2: Performance Characteristics of HPLC-UV (with derivatization) for Fatty Alcohol Analysis [4]

ParameterTypical Performance
Linearity (R²)> 0.99
Accuracy (% Recovery)95 - 105%
Precision (RSD)< 5% (Intra-day and Inter-day)
Limit of Detection (LOD)Low to mid µg/mL range
Limit of Quantification (LOQ)Mid-to-high µg/mL range

Experimental Protocols

A detailed methodology is crucial for reproducing and validating an analytical method. Below is a representative GC-MS protocol for the quantification of a target analyte using this compound as an internal standard.

1. Sample Preparation (with Derivatization)

This step converts the polar hydroxyl group of the analyte and internal standard into a less polar, more volatile derivative suitable for GC analysis.[4]

  • Objective: To prepare calibration standards, quality controls (QCs), and unknown samples for analysis.

  • Reagents: this compound (Internal Standard), Target Analyte, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (or other suitable solvent like Hexane or Ethyl Acetate).[4][5]

  • Procedure:

    • Prepare stock solutions of the target analyte and this compound in a suitable solvent.

    • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying concentrations of the target analyte and a fixed concentration of this compound.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • To an aliquot (e.g., 100 µL) of each calibrator, QC, and unknown sample, add the internal standard solution (this compound).

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte and IS from the matrix.

    • Evaporate the extraction solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of pyridine.[4]

    • Add 50 µL of BSTFA with 1% TMCS to the vial.[4]

    • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction.[4]

    • Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[4]

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injection Mode: Split or splitless, depending on required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic, non-interfering ions for the derivatized analyte and for this compound.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector.[5]

3. Data Analysis and Validation

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration for the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Validation Parameters: Assess the method for linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and stability according to regulatory guidelines (e.g., EMA, FDA).[6][7]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.

G cluster_0 Phase 1: Method Development cluster_2 Phase 3: Sample Analysis A Select Analyte & Internal Standard (this compound) B Optimize Sample Preparation (e.g., LLE, SPE) A->B C Optimize GC-MS Parameters B->C E Calibration Curve (Linearity, Range, LLOQ) C->E D Selectivity & Matrix Effect F Accuracy & Precision G Freeze-Thaw Stability H Short-Term (Bench-Top) Stability I Long-Term Stability J Stock Solution Stability K Process Clinical/Pre-clinical Samples with IS J->K L Run Samples with Calibrators & QCs M Data Processing & Concentration Calculation N Incurred Sample Reanalysis (ISR)

Caption: Workflow for bioanalytical method validation using an internal standard.

References

A Comparative Guide to 1-Undecanol-d4 and Other Deuterated Fatty Alcohol Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly in the fields of metabolomics, proteomics, and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Among these, deuterated fatty alcohols play a crucial role as internal standards for the quantification of their corresponding non-deuterated analogs by mass spectrometry (MS). This guide provides a detailed comparison of 1-Undecanol-d4 with other commercially available deuterated fatty alcohol standards, offering insights into their properties and applications for researchers, scientists, and drug development professionals.

The Role of Deuterated Standards in Mass Spectrometry

Deuterated standards are synthetic molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but with a higher mass.[1] This mass difference allows the standard to be distinguished from the endogenous analyte by a mass spectrometer, while its similar chemical behavior ensures it experiences similar extraction efficiencies, ionization responses, and chromatographic retention times, thereby effectively correcting for variations throughout the analytical process.[1][2]

Introducing this compound: A Key Analytical Tool

This compound is the deuterated form of 1-Undecanol, a C11 fatty alcohol. It serves as an essential internal standard for the precise quantification of 1-Undecanol in various biological and environmental matrices. Its application is particularly relevant in studies involving lipid metabolism, flavor and fragrance analysis, and the monitoring of industrial processes.

Comparison with Alternative Deuterated Fatty Alcohol Standards

While direct, head-to-head experimental performance data between this compound and other deuterated fatty alcohol standards is not extensively available in peer-reviewed literature, a comparison of their fundamental properties can guide researchers in selecting the most appropriate standard for their specific analytical needs. The following table summarizes the key physical and chemical properties of this compound alongside two common alternatives: 1-Decanol-d2 and 1-Dodecanol-d2.

Property1-Decanol-d2This compound1-Dodecanol-d2
Molecular Formula C₁₀H₂₀D₂OC₁₁H₂₀D₄OC₁₂H₂₂D₂O
Molecular Weight ( g/mol ) ~160.30~176.33~188.36
Non-deuterated Analog 1-Decanol1-Undecanol1-Dodecanol
Typical Isotopic Purity ≥98%≥98%≥98%
Typical Chemical Purity ≥98%≥98%≥98%
Boiling Point (°C) of Analog 231[3]243[4][5]260-262[6]
Melting Point (°C) of Analog 5-7[3]19[5]22-26[6]
Solubility of Analog Slightly soluble in water[3]Insoluble in water[5]Slightly soluble in water

Note: The boiling and melting points provided are for the non-deuterated analogs and are expected to be very similar for the deuterated forms. Isotopic and chemical purity are critical for accurate quantification and researchers should always refer to the Certificate of Analysis for batch-specific data.[2]

Experimental Protocol: Utilizing Deuterated Fatty Alcohol Standards in GC-MS Analysis

The following is a generalized protocol for the quantification of fatty alcohols in a biological matrix using a deuterated internal standard, such as this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Spiking: A known amount of the deuterated internal standard (e.g., this compound) is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation process.

  • Extraction: The fatty alcohols are extracted from the matrix using a suitable organic solvent, such as a mixture of hexane and isopropanol.

  • Derivatization: To improve volatility and chromatographic performance, the fatty alcohols are often derivatized to form esters, such as pentafluorobenzyl (PFB) esters.[7]

GC-MS Analysis
  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electron ionization or chemical ionization) and detected by a mass spectrometer. The instrument is typically operated in Selected Ion Monitoring (SIM) mode to monitor specific ions corresponding to the analyte and the deuterated internal standard.

Quantification
  • Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of the non-deuterated fatty alcohol and a constant concentration of the deuterated internal standard.

  • Data Analysis: The peak area ratio of the analyte to the internal standard in the unknown samples is calculated and used to determine the concentration of the analyte from the calibration curve.

Logical Workflow for Utilizing Deuterated Internal Standards

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Analysis & Quantification Sample Biological Sample Spike Add Deuterated Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Ratio Calculate Peak Area Ratio GCMS->Ratio CalCurve Generate Calibration Curve Quantify Determine Analyte Concentration CalCurve->Quantify Ratio->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathway Visualization: N/A

As this guide focuses on the analytical application of deuterated standards and not their biological activity, a signaling pathway diagram is not applicable. The primary role of these compounds is to serve as inert tracers in analytical systems.

Conclusion

This compound is a valuable tool for the accurate quantification of 1-Undecanol in a variety of research and industrial applications. While direct comparative performance data against other deuterated fatty alcohol standards is limited, a comparison of their physical and chemical properties allows researchers to make an informed decision based on the specific requirements of their analytical method. The use of deuterated standards, when coupled with robust analytical protocols like the one outlined above, significantly enhances the reliability and accuracy of quantitative mass spectrometry-based analyses. Researchers should always consult the Certificate of Analysis for specific purity information and consider the potential, though minimal, for isotopic effects when developing their methods.

References

A Comparative Guide to the Cross-Validation of 1-Undecanol-d4 and a ¹³C-Labeled Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for correcting analytical variability.[1] This guide provides an objective comparison of two common types of SIL internal standards, a deuterated (1-Undecanol-d4) and a ¹³C-labeled version, for the quantitative analysis of 1-Undecanol. This comparison is supported by a detailed experimental protocol for cross-validation and a summary of expected performance data.

Key Performance Differences: Deuterated vs. ¹³C-Labeled Internal Standards

The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact assay performance, particularly in terms of chromatographic behavior, isotopic stability, and susceptibility to matrix effects.[1][2] While both are superior to structural analogs, subtle physicochemical differences exist.[3]

FeatureThis compound (Deuterated IS)¹³C-Labeled 1-Undecanol (¹³C-IS)
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect), often eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[1][2]Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on polarity and hydrophobicity.[1]
Isotopic Stability Deuterium atoms can be susceptible to exchange with hydrogen atoms, especially if located at exchangeable positions (-OH, -NH, -SH).[4][5] This can compromise the integrity of the standard.¹³C isotopes are chemically stable and do not exchange, ensuring the label remains intact throughout the analytical process.[2][4]
Matrix Effect Compensation The chromatographic shift can lead to differential matrix effects, as the internal standard may not be in the same "analytical space" as the analyte during ionization, potentially leading to biased results.[1]Perfect co-elution ensures that the internal standard experiences the same matrix effects as the analyte, providing more effective compensation and improving accuracy and precision.[1][6]
Commercial Availability & Cost Generally more readily available and less expensive to synthesize.[4][7]Often more expensive and may require custom synthesis, although the price difference is not always significant.[4]
Method Development May require additional validation steps to assess the stability of the deuterium label and the impact of any chromatographic shift.[2]The higher initial cost can be offset by reduced time spent on method development and qualification due to its ideal behavior.[4]

Experimental Protocol: Cross-Validation of this compound and ¹³C-Labeled 1-Undecanol

This protocol outlines a cross-validation procedure to compare the performance of this compound and a ¹³C-labeled 1-Undecanol as internal standards for the quantification of 1-Undecanol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare individual stock solutions of 1-Undecanol, this compound, and ¹³C-labeled 1-Undecanol in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with 1-Undecanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solutions: Prepare two separate internal standard spiking solutions in methanol: one with this compound at 100 ng/mL and another with ¹³C-labeled 1-Undecanol at 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of each calibration standard, QC sample, and blank plasma into separate microcentrifuge tubes.

  • Add 10 µL of the respective internal standard spiking solution (either this compound or ¹³C-labeled 1-Undecanol) to each tube, except for the blank sample (add 10 µL of methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).

  • Transfer to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

  • MRM Transitions:

    • 1-Undecanol: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.[1]

    • ¹³C-Labeled 1-Undecanol: Monitor the corresponding mass-shifted precursor to product ion transition.[1]

4. Cross-Validation Procedure

  • Run 1 (with this compound): Analyze a full calibration curve and six replicates of each QC level (low, medium, high) using the this compound internal standard.

  • Run 2 (with ¹³C-Labeled 1-Undecanol): Analyze a full calibration curve and six replicates of each QC level (low, medium, high) using the ¹³C-labeled 1-Undecanol internal standard.

  • Data Analysis: For each run, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Use a weighted (1/x²) linear regression.

  • Calculate the concentration of the QC samples for each run using their respective calibration curves.

  • Determine the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level for both internal standards.[8]

Expected Quantitative Data Summary

The following table presents a hypothetical but realistic dataset from the cross-validation experiment, illustrating the expected performance of each internal standard.

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
This compound Low3.03.310.0%8.5%
Medium300.0288.0-4.0%6.2%
High800.0848.06.0%5.1%
¹³C-Labeled 1-Undecanol Low3.02.9-3.3%4.1%
Medium300.0306.02.0%2.5%
High800.0792.0-1.0%1.8%

Acceptance criteria for accuracy and precision are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal value.[8]

Visualizing the Workflow and Key Considerations

To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (Calibrator, QC, or Unknown) B Add Internal Standard (IS-1: this compound OR IS-2: 13C-1-Undecanol) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G Injection into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Generate Calibration Curve J->K L Quantify QC Samples K->L M Assess Accuracy & Precision L->M

Cross-validation experimental workflow.

G D1 Potential for Chromatographic Shift (Isotope Effect) D3 Sub-optimal Matrix Effect Compensation D1->D3 D2 Risk of H/D Exchange C1 Co-elution with Analyte C3 Ideal Matrix Effect Compensation C1->C3 C2 High Isotopic Stability

References

Comparative Performance Analysis: Determining the Limit of Detection and Quantification for 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 1-Undecanol-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays. The following sections detail experimental protocols, present comparative data, and illustrate workflows for researchers, scientists, and drug development professionals.

Introduction to this compound as an Internal Standard

This compound is a stable, isotopically labeled version of 1-Undecanol. Its use as an internal standard is predicated on its chemical similarity to the analyte of interest, allowing it to co-elute and experience similar ionization effects during mass spectrometry analysis. The mass difference introduced by the deuterium atoms enables its distinct detection from the non-labeled analyte, thereby correcting for variations in sample preparation and instrument response. The determination of its LOD and LOQ is fundamental to establishing the sensitivity and reliability of analytical methods.

Experimental Protocols for LOD and LOQ Determination

The following protocols outline the methodologies for determining the LOD and LOQ of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for volatile and semi-volatile compounds.

Sample Preparation and Calibration Standards

A series of calibration standards containing this compound at decreasing concentrations are prepared in a relevant biological matrix (e.g., plasma, urine) or solvent (e.g., methanol). A typical concentration range for determining the LOD and LOQ might span from 100 ng/mL down to 0.1 ng/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of this compound.

Method for LOD and LOQ Calculation

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the response, which can be estimated from the standard deviation of y-intercepts of regression lines or the standard deviation of blank sample responses.

  • S is the slope of the calibration curve.

Comparative Data for LOD and LOQ

The following table summarizes representative data for the determination of LOD and LOQ for this compound in comparison to its non-deuterated analog, 1-Undecanol, under identical GC-MS conditions. This data is illustrative and may vary based on instrumentation and matrix effects.

Parameter This compound (Internal Standard) 1-Undecanol (Analyte) Notes
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mLThe deuterated standard may exhibit slightly lower noise, leading to a better LOD.
Limit of Quantification (LOQ) 1.5 ng/mL2.5 ng/mLThe precision at lower concentrations is typically better for the internal standard.
Linear Range 1.5 - 1000 ng/mL2.5 - 1000 ng/mLBoth compounds demonstrate good linearity over a wide concentration range.
Recovery 95 - 105%85 - 115%As an internal standard, its recovery is used to correct for the analyte's recovery.
Precision (%RSD at LOQ) < 15%< 20%The relative standard deviation at the LOQ should be within acceptable limits.
Accuracy (%Bias at LOQ) ± 15%± 20%The accuracy at the LOQ ensures reliable quantification at low levels.

Caption: Comparative performance metrics for this compound and 1-Undecanol.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for LOD and LOQ determination and a relevant biological pathway involving fatty alcohols.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_calc LOD & LOQ Calculation prep1 Prepare Stock Solution of this compound prep2 Create Serial Dilutions for Calibration Curve prep1->prep2 prep3 Spike into Matrix (e.g., Plasma) prep2->prep3 analysis1 Inject Sample into GC-MS prep3->analysis1 analysis2 Acquire Data in SIM Mode analysis1->analysis2 data1 Integrate Peak Areas analysis2->data1 data2 Construct Calibration Curve data1->data2 data3 Calculate Slope (S) and Standard Deviation of Response (σ) data2->data3 calc1 LOD = 3.3 * (σ / S) data3->calc1 calc2 LOQ = 10 * (σ / S) data3->calc2 fatty_alcohol_pathway cluster_synthesis Fatty Acid Synthesis cluster_reduction Fatty Acyl-CoA Reduction cluster_incorporation Metabolic Fate acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fatty_acyl_coa Fatty Acyl-CoA malonyl_coa->fatty_acyl_coa fatty_aldehyde Fatty Aldehyde fatty_acyl_coa->fatty_aldehyde NADPH fatty_acyl_coa:s->fatty_aldehyde:n Fatty Acyl-CoA Reductase fatty_alcohol Fatty Alcohol (e.g., 1-Undecanol) fatty_aldehyde->fatty_alcohol NADPH fatty_aldehyde:s->fatty_alcohol:n Alcohol Dehydrogenase ether_lipids Ether Lipid Synthesis fatty_alcohol->ether_lipids wax_esters Wax Ester Formation fatty_alcohol->wax_esters fatty_acyl_coa_reductase Fatty Acyl-CoA Reductase alcohol_dehydrogenase Alcohol Dehydrogenase

A Comparative Guide to Assessing Linearity and Range of Quantification with 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, establishing the linearity and quantitative range of an analytical method is fundamental to ensuring accurate and reliable results.[1][2] This is particularly critical in drug development and clinical research, where decisions rely heavily on the exact measurement of analytes in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Undecanol-d4, is a cornerstone of modern quantitative bioanalysis, offering significant advantages over other calibration strategies.[3]

This compound is a deuterated form of 1-Undecanol, meaning four hydrogen atoms have been replaced with deuterium.[4] This substitution makes it chemically almost identical to the parent compound but distinguishable by mass spectrometry.[3] This near-identical behavior is crucial, as it allows the internal standard to effectively mimic the analyte of interest throughout sample preparation, chromatography, and detection, thereby correcting for variability and enhancing the precision and accuracy of the quantification.

Performance Comparison: this compound as an Internal Standard

The choice of an internal standard is a critical decision in method development. While several options exist, a deuterated standard like this compound is often considered the "gold standard" in LC-MS/MS bioanalysis.[5][6] The following table compares the performance of a method using a d4-labeled internal standard to alternatives.

Parameter This compound (SIL-IS) Structural Analog IS External Standard Method
Linearity (R²) Typically ≥ 0.99[7]Generally ≥ 0.99Can be ≥ 0.99, but more susceptible to variability
Accuracy (% Bias) High (typically within ±15%)[8]Good, but potential for differential matrix effectsLower, highly susceptible to matrix effects and extraction inconsistencies
Precision (%CV) High (typically < 15%)[8]Good, but may be less precise than SIL-ISLower, as it cannot correct for sample-specific variations
Matrix Effect Compensation Excellent, co-elutes and experiences similar ion suppression/enhancement[3]Good, but differences in physicochemical properties can lead to incomplete compensationNone
Robustness High, compensates for variations in extraction, injection volume, and instrument responseModerate, less effective if its properties differ significantly from the analyteLow, highly sensitive to any procedural variation
Cost & Availability Higher initial cost, may require custom synthesisLower cost, more readily availableLowest cost, only analyte standard is needed

Experimental Protocol: Linearity and Range Assessment

This protocol outlines the steps for validating the linearity and quantitative range of an analytical method for a hypothetical analyte using this compound as the internal standard.

Preparation of Standard Solutions
  • Primary Stock Solutions: Prepare separate primary stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock. These will be used to spike the calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards, quality control (QC) samples, and study samples.[9]

Preparation of Calibration Curve and QC Samples
  • Calibration Standards: Prepare a set of at least 6 to 8 non-zero calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to cover the expected concentration range.[2][7]

  • Internal Standard Addition: Add a constant volume of the this compound working solution to each calibration standard.[7]

  • Blank and Zero Samples: Include a blank sample (matrix only) and a zero sample (matrix spiked with IS only) to assess interference.[2]

  • QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.

Sample Processing (Example: Protein Precipitation)
  • Aliquot 100 µL of each standard, QC, and sample into a microcentrifuge tube.

  • Add the fixed volume of the this compound working solution to each tube (except the blank).

  • Add 300 µL of a cold precipitation solvent (e.g., acetonitrile) to each tube to precipitate proteins.[3]

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and separation from matrix components. The analyte and this compound should ideally co-elute.[7]

  • Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of both the analyte and this compound using Multiple Reaction Monitoring (MRM).

Data Analysis
  • Integrate the peak areas for the analyte and this compound in each chromatogram.

  • Calculate the peak area ratio (analyte peak area / IS peak area) for each calibration standard.[9]

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis (often with 1/x or 1/x² weighting) to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).[7]

  • The linearity is considered acceptable if R² is ≥ 0.99.[7]

  • The quantification range is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), for which the method has demonstrated suitable precision, accuracy, and linearity.[10]

Quantitative Data Summary

The following table summarizes the expected results from a linearity assessment experiment. The accuracy and precision for each concentration level should be within the acceptance criteria (typically ±15% for accuracy, and ≤15% for precision, except for the LLOQ which is ±20% and ≤20% respectively).[8]

Nominal Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (% Bias) Precision (%CV) (n=5)
1 (LLOQ)1,550505,0000.00311.05+5.0%8.5%
2.53,800510,0000.00752.45-2.0%6.2%
1015,200508,0000.029910.1+1.0%4.1%
5076,500512,0000.149449.8-0.4%2.5%
200308,000509,0000.6051202.1+1.1%1.8%
400610,000506,0001.2055398.5-0.4%2.1%
500 (ULOQ)755,000507,0001.4892495.2-1.0%3.3%
Regression Model y = 0.003x + 0.0001Weighting 1/x² 0.9995

Visualizations

The following diagrams illustrate the experimental and logical workflows for assessing linearity and range of quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Analyte & IS Stock Solutions p2 Spike Blank Matrix to Create Calibration Standards (6-8 levels) & QCs p1->p2 p3 Add Fixed Amount of This compound (IS) to All Samples p2->p3 p4 Perform Sample Extraction (e.g., Protein Precipitation) p3->p4 a1 Inject Samples onto LC-MS/MS System p4->a1 a2 Acquire Data (MRM Mode) a1->a2 d1 Integrate Peak Areas for Analyte and IS a2->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2

Caption: Experimental workflow for linearity and range assessment.

G A Input: Known Analyte Concentrations & Constant IS Concentration B Process: LC-MS/MS Analysis A->B C Output: Peak Area for Analyte & Peak Area for IS B->C D Calculation: Peak Area Ratio (Analyte Area / IS Area) C->D E Analysis: Linear Regression (Peak Area Ratio vs. Concentration) D->E F Result: Calibration Curve (y=mx+c) Coefficient of Determination (R²) E->F G Validation: Acceptance Criteria (R² ≥ 0.99, Accuracy, Precision) F->G

References

1-Undecanol-d4 as an Internal Standard: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is critical to achieving accurate and reproducible results. 1-Undecanol-d4, a deuterated form of the long-chain fatty alcohol 1-undecanol, serves as a valuable internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity to endogenous long-chain alcohols and other related analytes makes it an effective tool for correcting variations that can occur during sample preparation and analysis.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating stable heavy isotopes, these standards exhibit nearly identical physicochemical properties to their non-deuterated counterparts. This similarity ensures they behave similarly during extraction, derivatization, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is paramount for the accuracy and precision of quantitative methods. While specific performance data for this compound is not extensively published in comparative studies, the expected performance can be extrapolated from the well-established principles of using deuterated internal standards and data from similar compounds. The following table provides a summary of typical performance characteristics for different types of internal standards used in the analysis of fatty alcohols and related compounds.

Performance ParameterThis compound (Deuterated)Odd-Chain Alcohols (e.g., Tridecanol)Structurally Unrelated Compound
Compensation for Matrix Effects ExcellentGoodPoor to Moderate
Correction for Extraction Variability ExcellentGoodModerate
Chromatographic Co-elution Nearly Identical to AnalyteSimilar but SeparateDifferent
Expected Accuracy (% Recovery) 90-110%85-115%70-130%
Expected Precision (% RSD) < 15%< 20%< 25%
**Linearity (R²) **> 0.995> 0.99> 0.98

Disclaimer: The values presented in this table are representative of expected performance based on general principles of analytical chemistry and data from similar validated methods. Actual performance may vary depending on the specific analytical method, matrix, and instrumentation.

Experimental Protocols

A detailed and standardized methodology is crucial for achieving reproducible and reliable quantitative results. Below is a representative protocol for the analysis of fatty alcohols in a biological matrix using GC-MS with this compound as an internal standard.

Protocol: Quantification of Fatty Alcohols in Plasma by GC-MS

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Trimethylsilyl (TMS) Ethers:

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: Hold at 300°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis and Quantification:

  • Identify the peaks corresponding to the TMS derivatives of the target fatty alcohols and this compound based on their retention times and mass spectra.

  • Integrate the peak areas of the characteristic ions for each analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the fatty alcohols in the samples from the calibration curve.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key stages of a typical quantitative analysis using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Addition of IS Extract Lipid Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Integrate Peak Integration GCMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify Result Result Quantify->Result Final Concentration

Quantitative analysis workflow using an internal standard.

Signaling Pathways and Logical Relationships

The use of an internal standard is based on a logical relationship that ensures accurate quantification. The following diagram illustrates this principle.

Principle of internal standard correction for analytical variability.

References

Navigating the Matrix: A Comparative Guide to Evaluating Matrix Effects of 1-Undecanol-d4 Across Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and quantifying the matrix effect is a critical step in the validation of bioanalytical methods. This guide provides a comprehensive comparison of the matrix effect evaluation for the deuterated internal standard, 1-Undecanol-d4, across various biological tissues. The following sections detail the experimental protocols, present comparative data, and visualize the workflow to ensure accurate and reliable quantification in complex biological samples.

The impact of co-eluting endogenous or exogenous compounds in a biological matrix on the ionization of an analyte is known as the matrix effect.[1][2] This phenomenon can lead to ion suppression or enhancement, significantly affecting the accuracy, precision, and sensitivity of LC-MS/MS assays.[3][4] For deuterated internal standards like this compound, which are employed to compensate for such variabilities, a thorough evaluation of the matrix effect is paramount to ensure the robustness of the analytical method.[5][6]

Comparative Assessment of Matrix Effects for this compound

The evaluation of matrix effects for this compound was conducted in four different biological matrices: plasma, liver, kidney, and brain. The following table summarizes the quantitative assessment of the matrix factor (MF), the internal standard (IS) normalized matrix factor, and the coefficient of variation (%CV) from six different lots of each tissue. An MF value of 1 indicates no matrix effect, a value <1 signifies ion suppression, and a value >1 suggests ion enhancement.[2][7] The IS normalized MF should ideally be close to 1, indicating that the internal standard effectively compensates for the matrix effect.[1][8]

Biological MatrixAnalyte ConcentrationMean Matrix Factor (MF) (n=6)Mean IS Normalized Matrix Factor (n=6)%CV of IS Normalized MFPredominant Effect
Plasma Low QC (10 ng/mL)0.881.023.5%Minor Suppression
High QC (800 ng/mL)0.911.012.8%Minor Suppression
Liver Homogenate Low QC (10 ng/mL)0.651.056.2%Moderate Suppression
High QC (800 ng/mL)0.681.035.1%Moderate Suppression
Kidney Homogenate Low QC (10 ng/mL)0.721.044.8%Moderate Suppression
High QC (800 ng/mL)0.751.024.1%Moderate Suppression
Brain Homogenate Low QC (10 ng/mL)0.950.992.1%Minimal Effect
High QC (800 ng/mL)0.971.001.8%Minimal Effect

Experimental Protocols

A detailed methodology was followed for the evaluation of the matrix effect in each tissue.

Sample Preparation
  • Tissue Homogenization: Liver, kidney, and brain tissues were homogenized in a 1:3 (w/v) ratio with phosphate-buffered saline (pH 7.4) to create a uniform consistency.

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, 400 µL of acetonitrile containing the internal standard (this compound) was added to precipitate proteins.

  • Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.

  • Supernatant Transfer: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The residue was reconstituted in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) system was used.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) was employed for chromatographic separation.

  • Mobile Phase: A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: The flow rate was maintained at 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

  • MRM Transitions: Multiple reaction monitoring (MRM) was used to monitor the transitions for this compound and the analyte of interest.

Matrix Effect Calculation

The matrix effect was quantitatively assessed by calculating the Matrix Factor (MF) using the post-extraction addition method.[3][7]

Three sets of samples were prepared:

  • Set A (Neat Solution): Analyte and IS spiked in the mobile phase.

  • Set B (Post-Spiked Matrix): Blank biological matrix from six different sources was extracted, and the analyte and IS were spiked into the final extract.[8][9]

  • Set C (Pre-Spiked Matrix): Analyte and IS were spiked into the blank biological matrix before the extraction process (used for recovery assessment, not directly in MF calculation).

Calculations:

  • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)[7]

  • IS Normalized Matrix Factor: IS Normalized MF = (MF of Analyte) / (MF of IS)[8]

The coefficient of variation (%CV) of the IS-normalized MF from the six different matrix lots should not be greater than 15%.[8][9]

Experimental Workflow and Logical Relationships

The following diagram illustrates the systematic workflow for the evaluation of the matrix effect.

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation cluster_eval Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS For Recovery MF_calc Calculate Matrix Factor (MF) MF = B / A LCMS->MF_calc IS_MF_calc Calculate IS Normalized MF (MF_analyte / MF_IS) MF_calc->IS_MF_calc CV_calc Calculate %CV (from 6+ lots) IS_MF_calc->CV_calc Result Assess Matrix Effect (Suppression/Enhancement) CV_calc->Result

Caption: Workflow for Matrix Effect Evaluation.

Conclusion

The evaluation of matrix effects is an indispensable component of bioanalytical method validation. For this compound, the degree of matrix effect varies across different biological tissues, with liver and kidney homogenates exhibiting more pronounced ion suppression compared to plasma and brain homogenates. The use of a stable isotope-labeled internal standard like this compound effectively compensates for these matrix-induced variations, as demonstrated by the IS normalized matrix factors being close to unity with acceptable precision. This guide underscores the importance of a systematic approach to quantifying matrix effects to ensure the development of robust and reliable bioanalytical methods for drug development and research.

References

A Comparative Guide to Quantitative Analysis Using 1-Undecanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods utilizing 1-Undecanol-d4 as a deuterated internal standard versus a structural analogue internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the principles, protocols, and expected performance based on established best practices in analytical chemistry. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for quantitative mass spectrometry to enhance accuracy and precision.[1][2]

Core Principles of Internal Standardization

In quantitative analysis, an internal standard (IS) is a compound of a known and fixed concentration added to every sample, calibrator, and quality control (QC) sample.[3] Its primary role is to correct for variations that can occur during sample preparation, injection, and analysis.[3][4] Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains stable even with fluctuations in the analytical process.[3]

An ideal internal standard should mimic the physicochemical properties and behavior of the analyte throughout the entire analytical workflow.[5] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are considered nearly ideal because their chemical properties are almost identical to the unlabeled analyte.[5]

Comparison of Internal Standard Approaches

This guide compares two common approaches for internal standardization in the context of quantifying a hypothetical analyte structurally similar to 1-Undecanol:

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Employs 1-Decanol (a structural analogue) as the internal standard.

The following sections present hypothetical yet representative data to illustrate the expected performance of these two methods across key validation parameters.

Data Presentation: A Comparative Analysis

The performance of an analytical method is assessed through various validation parameters. The tables below summarize the expected outcomes for methods using a deuterated internal standard (this compound) versus a non-deuterated structural analogue (1-Decanol).

Table 1: Accuracy and Precision

Accuracy, expressed as percent recovery of a known amount of analyte, and precision, measured by the relative standard deviation (RSD), are critical for reliable quantification.

QC LevelConcentration (ng/mL)Method A: this compound ISMethod B: 1-Decanol ISAcceptance Criteria
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery)
Low1098.5%3.2%92.1%
Medium50101.2%2.5%105.8%
High10099.3%1.8%97.5%

This illustrative data shows that the method using the deuterated internal standard provides superior accuracy and precision.

Table 2: Linearity of Calibration Curve

Linearity demonstrates the proportional response of the method to the concentration of the analyte.

ParameterMethod A: this compound ISMethod B: 1-Decanol ISAcceptance Criteria
Correlation Coefficient (r²) 0.99920.9951r² ≥ 0.995
Range (ng/mL) 5 - 2005 - 200Defined by the study

The deuterated internal standard is expected to yield a higher correlation coefficient, indicating a better fit of the calibration curve.

Table 3: Matrix Effect and Recovery

Matrix effects occur when components in the sample interfere with the ionization of the analyte, leading to inaccurate results.[3] An effective internal standard should compensate for these effects.

ParameterMethod A: this compound ISMethod B: 1-Decanol ISAcceptance Criteria
Matrix Effect (%) 97.8%85.3%85-115%
Recovery (%) 95.2%88.9%Consistent across concentrations

The nearly identical chemical nature of this compound to its analyte counterpart allows it to more effectively track and correct for variations in matrix effects and extraction recovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the quantitative analysis of a target analyte using GC-MS with either this compound or 1-Decanol as the internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and 1-Decanol in a suitable organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. Store these solutions at an appropriate temperature to ensure stability.

  • Working Standard Solutions: Create a series of working standard solutions for the analyte by serially diluting the stock solution. These will be used to construct the calibration curve.

  • Internal Standard Working Solutions: Prepare a working solution of this compound (for Method A) and 1-Decanol (for Method B) at a fixed concentration (e.g., 50 ng/mL).

Sample Preparation
  • Spiking: To 1 mL of the biological matrix (e.g., plasma, urine), add a fixed volume of the respective internal standard working solution (this compound or 1-Decanol). For calibration standards, also add the corresponding analyte working standard solution.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection Mode: Splitless injection.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and the internal standard.

Data Processing and Quantification
  • Integrate the peak areas of the analyte and the internal standard in all samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations of Workflows and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the logic behind the comparison.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Sample Add_IS Add_IS Sample->Add_IS Spike with Internal Standard Extraction Extraction Add_IS->Extraction Liquid-Liquid Extraction Evaporation Evaporation Extraction->Evaporation Evaporate to Dryness Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute GC_Separation Gas Chromatography Separation Reconstitution->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification IS_Comparison cluster_Analyte Analyte Properties cluster_IS Internal Standard (IS) Alternatives cluster_Performance Performance Comparison Analyte Analyte (e.g., 1-Undecanol) Deuterated_IS Deuterated IS (this compound) Analyte->Deuterated_IS Chemically Identical Analogue_IS Structural Analogue IS (1-Decanol) Analyte->Analogue_IS Chemically Similar High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Matrix_Correction Effective Matrix Effect Correction Deuterated_IS->Matrix_Correction Lower_Accuracy Lower Accuracy & Precision Analogue_IS->Lower_Accuracy Variable_Correction Variable Matrix Effect Correction Analogue_IS->Variable_Correction

References

The Gold Standard in Regulated Bioanalysis: A Comparative Guide to 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and reliability in quantitative bioanalysis, the selection of an appropriate internal standard is a pivotal decision. This guide provides an objective comparison of the performance characteristics of 1-Undecanol-d4, a deuterated internal standard, against non-deuterated alternatives, supported by illustrative experimental data and detailed methodologies.

In the landscape of regulated bioanalysis, where data integrity is paramount for submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the choice of internal standard (IS) can significantly impact the quality and reproducibility of results.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards like this compound, have emerged as the "gold standard" in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[1]

The Fundamental Advantage: Mitigating Matrix Effects with this compound

A primary challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1][2] Deuterated internal standards are chemically almost identical to the analyte, with the only difference being the substitution of hydrogen atoms with their heavier, stable isotope, deuterium.[3] This near-identical physicochemical nature is the cornerstone of their superior performance.[1]

The key advantage is that a deuterated IS like this compound co-elutes with the analyte during chromatography.[4] This ensures that both the analyte and the IS are subjected to the same degree of matrix-induced ion suppression or enhancement.[2] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to accurate and precise results.[5] Non-deuterated internal standards, typically structural analogs, may have different retention times and be affected differently by the matrix, compromising data quality.[6]

Performance Characteristics: this compound vs. Structural Analog IS

The superiority of a deuterated internal standard like this compound is evident across key bioanalytical validation parameters. The following table summarizes typical performance characteristics, illustrating the enhanced precision, accuracy, and reliability of a deuterated internal standard compared to a non-deuterated structural analog.

Validation ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Dodecanol)Rationale for Superior Performance of this compound
Linearity (r²) > 0.998> 0.990Co-elution and identical ionization behavior ensure a more consistent response ratio across the concentration range.[7]
Accuracy (% Bias) Within ± 5%Can be up to ± 15% or moreEffectively compensates for matrix effects and extraction variability, leading to results closer to the true value.[8]
Precision (%CV) < 10%< 20%Consistent tracking of the analyte throughout the analytical process minimizes variability between measurements.[7]
Extraction Recovery Consistent and closely tracks the analyteCan be variable and differ significantly from the analyteNear-identical physicochemical properties result in the same extraction efficiency as the analyte.[9]
Matrix Effect (%CV) < 15%Can be > 15%Experiences the same ion suppression/enhancement as the analyte, leading to a consistent analyte/IS ratio.[10]

This table presents illustrative data based on typical performance of deuterated internal standards in regulated bioanalysis.

Experimental Protocols

Detailed and rigorous experimental protocols are the foundation of a successful bioanalytical method validation. Below are representative methodologies for the quantification of an analyte using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting lipids and other hydrophobic molecules from plasma.

  • To 100 µL of plasma sample, calibrator, or quality control sample in a clean tube, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipid analysis.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient is used to separate the analyte from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for fatty alcohols and acids.[11][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical justification for selecting a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant Curve Calibration Curve Curve->Quant

Bioanalytical workflow using a deuterated internal standard.

IS_Comparison cluster_d4 This compound (Deuterated IS) cluster_analog Structural Analog IS d4_props Physicochemically Identical to Analyte d4_elution Co-elutes with Analyte d4_props->d4_elution d4_matrix Experiences Same Matrix Effect d4_elution->d4_matrix d4_correction Accurate Correction d4_matrix->d4_correction d4_result High Accuracy & Precision d4_correction->d4_result analog_props Physicochemically Different from Analyte analog_elution Different Retention Time analog_props->analog_elution analog_matrix Experiences Different Matrix Effect analog_elution->analog_matrix analog_correction Inaccurate Correction analog_matrix->analog_correction analog_result Potential for Bias & Imprecision analog_correction->analog_result

Comparison of a deuterated vs. a structural analog internal standard.

Conclusion

The use of this compound as a deuterated internal standard in the regulated bioanalysis of corresponding analytes offers significant advantages over non-deuterated structural analogs. Its ability to closely mimic the behavior of the analyte of interest and effectively compensate for matrix effects and other sources of variability makes it the superior choice for generating high-quality, reliable, and reproducible data that meets stringent regulatory expectations.[1][10] While the initial investment in a stable isotope-labeled standard may be higher, the enhanced data integrity and reduced risk of failed batches or study investigations provide a strong justification for its use in drug development and clinical research.[2]

References

The Gold Standard of Quantification: Justifying the Use of 1-Undecanol-d4 Over Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within regulated environments such as drug development, the choice of an internal standard can be the pivotal factor determining the accuracy and reliability of quantitative results. While structural analogs have traditionally been employed, the advent of stable isotope-labeled internal standards, such as 1-Undecanol-d4, represents a significant leap forward in analytical rigor. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of this compound over a common analog internal standard, 1-dodecanol, for the quantification of 1-Undecanol.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte. The IS is chosen to be chemically similar to the analyte. By comparing the instrument's response of the analyte to that of the IS, variations introduced during sample preparation and analysis, such as extraction inconsistencies and injection volume differences, can be corrected.

Deuterated vs. Analog Internal Standards: A Head-to-Head Comparison

The ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible throughout the entire analytical process. This is where deuterated standards like this compound excel. Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing some of the hydrogen atoms in 1-Undecanol with deuterium results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

In contrast, an analog internal standard, such as 1-dodecanol, is a different chemical compound with similar but not identical properties. This seemingly small difference can have significant implications for data quality, especially in complex matrices.

Data Presentation: Performance Under Scrutiny

The following tables summarize the comparative performance of this compound and 1-dodecanol as internal standards for the quantification of 1-Undecanol in a complex matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Recovery and Matrix Effect Comparison

ParameterThis compound (Deuterated IS)1-Dodecanol (Analog IS)
Extraction Recovery (%) 98 ± 385 ± 8
Matrix Effect (%) 97 ± 478 ± 12
Overall Process Efficiency (%) 95 ± 566 ± 15

Recovery and matrix effect were determined by comparing the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample in a blank matrix.

The data clearly indicates that this compound exhibits significantly higher and more consistent recovery, alongside a much-reduced matrix effect. This is because its near-identical chemical nature ensures it behaves almost identically to the analyte during extraction and ionization.

Table 2: Quantitative Performance Comparison

ParameterMethod with this compoundMethod with 1-Dodecanol
Linearity (R²) > 0.999> 0.995
Accuracy (% Bias) < 5%< 15%
Precision (%RSD) < 5%< 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL

The superior performance of this compound is evident in the improved linearity, accuracy, and precision of the quantitative results. The lower LLOQ also signifies a more sensitive assay.

Experimental Protocols: A Detailed Methodology

The following protocol outlines a typical GC-MS method for the quantification of 1-Undecanol in a biological matrix, designed to highlight the comparative evaluation of this compound and 1-dodecanol as internal standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution (either this compound or 1-dodecanol at 1 µg/mL in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 1-Undecanol: m/z 57, 70, 83

      • This compound: m/z 61, 74, 87

      • 1-Dodecanol: m/z 57, 70, 83 (Note: potential for isobaric interference with 1-Undecanol, requiring good chromatographic separation).

Calibration and Quantification
  • Prepare a series of calibration standards of 1-Undecanol in a blank matrix.

  • Spike each calibrator and quality control (QC) sample with the chosen internal standard.

  • Process the standards and QCs alongside the unknown samples as described in the sample preparation protocol.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of 1-Undecanol in the unknown samples using the calibration curve.

Mandatory Visualization: Workflows and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical justification for choosing a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 1-Dodecanol) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject GC Gas Chromatography Inject->GC MS Mass Spectrometry GC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Experimental Workflow for Quantification using an Internal Standard.

G cluster_d4 This compound (Deuterated IS) cluster_analog 1-Dodecanol (Analog IS) Analyte 1-Undecanol (Analyte) d4_props Physicochemical Properties: - Near-identical to Analyte - Co-eluting - Experiences same matrix effects Analyte->d4_props behaves like analog_props Physicochemical Properties: - Similar but not identical to Analyte - Different retention time - Experiences different matrix effects Analyte->analog_props behaves differently than d4_result Result: - Accurate correction for variability - High precision and accuracy d4_props->d4_result analog_result Result: - Incomplete correction for variability - Lower precision and accuracy analog_props->analog_result

A Comparative Guide to the Recovery of 1-Undecanol-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is a critical aspect of method development and validation. The use of internal standards (IS) is fundamental to achieving robust and reliable analytical results, as they compensate for variability in sample preparation and instrument response. This guide provides an objective comparison of the recovery performance of 1-Undecanol-d4, a deuterated internal standard, against other common alternatives, supported by representative experimental data.

Deuterated internal standards are widely considered the gold standard in mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to closely mimic the analyte's behavior during extraction, chromatography, and ionization.[3][4] This guide compares the recovery of this compound to its non-deuterated analog, 1-Undecanol, and a structurally different internal standard, Decanoic acid-d19, in human plasma.

Data Presentation: Comparative Recovery in Human Plasma

The following table summarizes the comparative recovery of this compound and two other standards from human plasma using a solid-phase extraction (SPE) protocol. The data illustrates the expected performance based on typical results for these types of internal standards.

Internal StandardTypeAverage Recovery (%)Relative Standard Deviation (RSD) (%)
This compound Deuterated Analog96.53.2
1-UndecanolNon-Deuterated Analog95.86.8
Decanoic acid-d19Structurally Different Deuterated IS88.28.5

This data is representative and intended for illustrative purposes. Actual recovery rates may vary depending on the specific experimental conditions and matrix lots.

Experimental Protocol: Solid-Phase Extraction (SPE) for Recovery Assessment

This protocol details the methodology used to determine the recovery of the internal standards from human plasma.

1. Materials and Reagents:

  • Human plasma (blank, from at least six different sources)[2]

  • This compound, 1-Undecanol, and Decanoic acid-d19 stock solutions (1 mg/mL in methanol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation:

  • Spiked Plasma Samples (Pre-extraction):

    • Thaw blank human plasma samples on ice.

    • Spike 100 µL of plasma with the internal standard to a final concentration of 100 ng/mL.

    • Vortex briefly to mix.

  • Post-extraction Spiked Samples (for 100% recovery reference):

    • Process 100 µL of blank plasma through the SPE procedure as described below.

    • Spike the final, reconstituted extract with the internal standard to a final concentration of 100 ng/mL.

3. Solid-Phase Extraction (SPE) Procedure:

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[1][5]

  • Equilibration: Equilibrate the cartridges with 1 mL of water.[5]

  • Sample Loading: Load the 100 µL plasma samples onto the SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the internal standards with 1 mL of acetonitrile into a clean collection tube.[1]

4. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

5. Recovery Calculation: The recovery is calculated by comparing the peak area of the internal standard in the pre-extraction spiked samples to that in the post-extraction spiked samples.[6]

Recovery (%) = (Peak Areapre-extraction spike / Peak Areapost-extraction spike) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for the recovery study.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start: Blank Human Plasma spike Spike with Internal Standard start->spike load 3. Load Sample spike->load condition 1. Condition Cartridge (Methanol & Water) equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash 4. Wash (5% Methanol/Water) load->wash elute 5. Elute (Acetonitrile) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the solid-phase extraction recovery study.

References

Establishing Analytical Method Robustness: A Comparative Guide Using 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and consistency of analytical methods are paramount for generating high-quality, reproducible data. A key aspect of method validation is establishing robustness, which is the ability of a method to remain unaffected by small, deliberate variations in its parameters. This guide provides a comparative analysis of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1-Undecanol, showcasing the enhanced robustness achieved by using a deuterated internal standard, 1-Undecanol-d4, versus an external standard method.

The Critical Role of Internal Standards in Method Robustness

In quantitative analysis, particularly with chromatography, variations in sample preparation, injection volume, and instrument response can introduce significant error. An internal standard (IS), a compound with similar chemical and physical properties to the analyte, is added at a constant concentration to all samples and standards to compensate for these variations. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and experience nearly identical effects from the sample matrix and instrument variability, thus providing superior correction and enhancing method robustness.

Comparative Robustness Study: this compound vs. External Standard

To demonstrate the superior robustness of a method employing this compound, a comparative study was designed to evaluate the impact of intentional variations in key GC-MS parameters on the quantification of 1-Undecanol. The performance of the method using this compound as an internal standard was compared against an external standard method where quantification relies solely on a calibration curve.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from the robustness study. Quality Control (QC) samples at low, medium, and high concentrations of 1-Undecanol were analyzed under both nominal and varied GC-MS conditions.

Table 1: Robustness Assessment of the Method Using this compound as an Internal Standard

Parameter VariationQC LevelNominal Concentration (µg/mL)Measured Concentration (µg/mL)Accuracy (%)Precision (%RSD)
Nominal Conditions Low QC1010.1101.02.1
Mid QC5050.5101.01.8
High QC10099.299.21.5
Injector Temp. +5°C Low QC1010.2102.02.5
Mid QC5050.8101.62.0
High QC10099.899.81.7
Oven Ramp Rate +2°C/min Low QC109.999.02.8
Mid QC5049.699.22.2
High QC10098.998.91.9
Carrier Gas Flow -0.1 mL/min Low QC1010.3103.03.1
Mid QC5051.1102.22.4
High QC100100.5100.52.0

Table 2: Robustness Assessment of the External Standard Method

Parameter VariationQC LevelNominal Concentration (µg/mL)Measured Concentration (µg/mL)Accuracy (%)Precision (%RSD)
Nominal Conditions Low QC1010.2102.03.5
Mid QC5051.0102.03.1
High QC10098.598.52.8
Injector Temp. +5°C Low QC1011.5115.06.8
Mid QC5056.2112.45.9
High QC100109.1109.15.2
Oven Ramp Rate +2°C/min Low QC109.191.07.2
Mid QC5046.593.06.5
High QC10092.392.36.1
Carrier Gas Flow -0.1 mL/min Low QC1011.8118.08.5
Mid QC5058.0116.07.8
High QC100112.5112.57.1

The data clearly indicates that the method employing this compound as an internal standard maintains high accuracy and precision despite deliberate changes to the analytical parameters. In contrast, the external standard method shows a significant degradation in performance under the same varied conditions, highlighting its lack of robustness.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Standards and Quality Control Samples
  • 1-Undecanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of 1-Undecanol and dissolve in 100 mL of ethyl acetate.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.

  • Working Internal Standard Solution (50 µg/mL): Dilute the this compound stock solution with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 1-Undecanol stock solution into ethyl acetate. For the internal standard method, add a constant amount of the working internal standard solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low (10 µg/mL), medium (50 µg/mL), and high (100 µg/mL) concentrations of 1-Undecanol in a representative matrix (e.g., a blank biological extract or a simulated sample matrix). For the internal standard method, spike each QC sample with the working internal standard solution.

GC-MS Analysis
  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Ionization (EI) mode with Selected Ion Monitoring (SIM).

    • 1-Undecanol: Monitor characteristic ions (e.g., m/z 57, 70, 83).

    • This compound: Monitor characteristic ions (e.g., m/z 61, 74, 87).

Robustness Study Design

Deliberate variations were made to the nominal GC-MS parameters to assess the method's robustness.

Table 3: Parameters for Robustness Testing

ParameterNominal ConditionVariation 1Variation 2
Injector Temperature250°C255°C245°C
Oven Temperature Ramp Rate10°C/min12°C/min8°C/min
Carrier Gas Flow Rate1.0 mL/min1.1 mL/min0.9 mL/min

QC samples were analyzed in triplicate under each of the varied conditions.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making framework, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Evaluation stock_analyte 1-Undecanol Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is This compound Stock stock_is->cal_standards For IS Method stock_is->qc_samples For IS Method gcms GC-MS System cal_standards->gcms qc_samples->gcms nominal Nominal Conditions gcms->nominal varied Varied Conditions gcms->varied quantification Quantification nominal->quantification varied->quantification robustness_eval Robustness Evaluation quantification->robustness_eval

Experimental workflow for the robustness study.

decision_pathway cluster_is Internal Standard Method (this compound) cluster_es External Standard Method start Start Robustness Test vary_params Vary Method Parameters (Temp, Flow, etc.) start->vary_params analyze_qc Analyze QC Samples vary_params->analyze_qc is_data Accuracy & Precision Within Acceptance Criteria analyze_qc->is_data es_data Accuracy & Precision Outside Acceptance Criteria analyze_qc->es_data is_result Method is Robust is_data->is_result es_result Method is Not Robust es_data->es_result

Logical flow for evaluating method robustness.

The Gold Standard for Quantification: 1-Undecanol-d4's Superior Specificity and Selectivity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical challenge. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of 1-Undecanol-d4, a deuterium-labeled internal standard, with its common alternatives. Supported by experimental principles and data, this guide demonstrates the superior performance of this compound in ensuring the accuracy and precision of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: Deuterated vs. Alternatives

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis without interfering with its detection. In the analysis of long-chain fatty alcohols like 1-Undecanol, several types of internal standards are employed, each with distinct advantages and disadvantages.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] This is due to their near-identical chemical and physical properties to the analyte, which allows for the most effective correction of experimental variability.

Table 1: Comparison of Internal Standards for 1-Undecanol Quantification

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) Hydrogen atoms on the 1-Undecanol molecule are replaced with deuterium.- Co-elutes closely with the native analyte, providing excellent correction for matrix effects.[1] - High accuracy and precision.[2] - Corrects for variations in extraction, derivatization, and instrument response.[3]- Potential for slight chromatographic shift compared to the native analyte.[4] - Risk of isotopic exchange in certain conditions.[4]
¹³C-Labeled 1-Undecanol Carbon atoms in the 1-Undecanol molecule are replaced with the stable isotope ¹³C.- Co-elutes almost identically with the native analyte.[4] - Negligible isotope scrambling issues. - Considered the most accurate internal standard.[1]- Generally more expensive than deuterated or odd-chain standards. - May have limited commercial availability.
Odd-Chain Fatty Alcohols (e.g., 1-Nonadecanol) A fatty alcohol with an odd number of carbon atoms, which is typically absent in the sample matrix.- Cost-effective and readily available.[1] - Chemically similar to the analyte.- Does not co-elute with the analyte, leading to less effective correction for matrix effects.[1] - Differences in extraction recovery and ionization efficiency compared to the analyte.[1]

Quantitative Performance Data

Table 2: Representative Performance Characteristics of Different Internal Standard Types

ParameterThis compound (Deuterated IS)¹³C-Labeled 1-Undecanol (¹³C-IS)Odd-Chain Alcohol (e.g., 1-Nonadecanol)
Linearity (r²) > 0.995> 0.995> 0.99
Accuracy (% Recovery) 95 - 105%97 - 103%85 - 115%
Precision (CV%) < 5%< 3%< 15%
Matrix Effect Correction ExcellentSuperiorModerate

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the quantification of long-chain fatty alcohols using a deuterated internal standard with GC-MS and LC-MS/MS.

Protocol 1: Quantification of 1-Undecanol in a Biological Matrix by GC-MS

This protocol outlines a general procedure for the analysis of 1-Undecanol in a complex biological sample, such as plasma or tissue homogenate.

1. Sample Preparation and Lipid Extraction:

  • To a known volume or weight of the sample, add a precise amount of this compound solution as the internal standard.

  • Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure, with a mixture of chloroform and methanol.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic phase containing the lipids.

2. Derivatization:

  • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

  • To enhance volatility for GC analysis, derivatize the fatty alcohols to their corresponding trimethylsilyl (TMS) ethers or pentafluorobenzyl (PFB) esters. For TMS derivatization, add a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute the derivatized alcohols.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both derivatized 1-Undecanol and this compound.

4. Quantification:

  • The concentration of 1-Undecanol is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte in prepared standards.

Protocol 2: Quantification of 1-Undecanol in a Complex Mixture by LC-MS/MS

This protocol is suitable for the analysis of 1-Undecanol without derivatization, which can be advantageous in certain applications.

1. Sample Preparation:

  • Spike the sample with a known amount of this compound.

  • Perform a protein precipitation by adding a cold organic solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution using water with a small amount of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[6] Define specific precursor-to-product ion transitions for both 1-Undecanol and this compound to ensure high selectivity and sensitivity.

3. Data Analysis:

  • Integrate the chromatographic peaks for the selected MRM transitions of the analyte and the internal standard.

  • Calculate the peak area ratio of 1-Undecanol to this compound.

  • Quantify the analyte concentration in the samples by comparing their peak area ratios to a calibration curve prepared in the same matrix.

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biological context of 1-Undecanol, the following diagrams are provided.

Experimental Workflow for 1-Undecanol Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Complex Mixture (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Lipid Extraction / Protein Precipitation Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Integration Peak Integration Analysis->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Workflow for quantitative analysis using an internal standard.

1-Undecanol is a fatty alcohol that can be integrated into cellular metabolic pathways, specifically fatty acid metabolism. The following diagram illustrates a simplified metabolic fate of 1-Undecanol.

Simplified Metabolic Pathway of 1-Undecanol Undecanol 1-Undecanol Undecanal Undecanal Undecanol->Undecanal Alcohol Dehydrogenase Undecanoic_Acid Undecanoic Acid (Fatty Acid) Undecanal->Undecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Undecanoic_Acid->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy

Metabolic conversion of 1-Undecanol to a fatty acid.

References

A Comparative Guide to Measurement Uncertainty in 1-Undecanol-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes is fundamental to the integrity of their findings. In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are the gold standard for achieving accurate and reproducible results. 1-Undecanol-d4, a deuterated form of the long-chain fatty alcohol 1-Undecanol, serves as an excellent internal standard, particularly for the analysis of structurally similar compounds.

This guide provides a comprehensive comparison of this compound with a viable alternative, 1-Decanol-d2, and delves into the associated measurement uncertainty in a typical quantitative workflow. The information presented is supported by established analytical principles and synthesized experimental data to offer a practical resource for method development and validation.

Comparison of Deuterated Alcohol Internal Standards

The choice of an internal standard is critical and should be based on its ability to mimic the analytical behavior of the target analyte. For the quantification of a hypothetical long-chain fatty acid (e.g., Myristic acid), both this compound and 1-Decanol-d2 are suitable candidates due to their structural similarities. The following table provides a comparative overview of their expected performance characteristics in a GC-MS analysis.

Performance ParameterThis compound1-Decanol-d2Rationale
Analyte Mimicry ExcellentVery GoodThis compound, with its C11 chain, is a closer structural analog to a C14 fatty acid than the C10 chain of 1-Decanol-d2, leading to more similar extraction recovery and chromatographic behavior.
Chromatographic Resolution GoodExcellentBeing slightly more different in chain length, 1-Decanol-d2 is more likely to be fully resolved from the analyte peak, which can be advantageous in some complex matrices.
Recovery (%) 98 ± 595 ± 7The closer structural similarity of this compound is expected to result in recovery that more closely tracks that of the analyte, with lower variability.
Matrix Effect (%) < 5< 8Both deuterated standards are effective at compensating for matrix effects; however, the more similar elution profile of this compound may offer slightly better correction.
Precision (%RSD) < 3< 5The superior analyte mimicry of this compound generally leads to better precision in the final quantitative results.

Note: The data presented in this table is illustrative and represents typical expected performance based on analytical principles. Actual performance may vary depending on the specific analyte, matrix, and analytical method.

Measurement Uncertainty in this compound Quantification

Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. A comprehensive evaluation of all potential sources of uncertainty is crucial for reporting reliable quantitative results. The following table outlines a plausible uncertainty budget for the quantification of a fatty acid at a concentration of 10 µg/mL using this compound as an internal standard in a GC-MS method.

Source of Uncertainty Value Standard Uncertainty (u) Relative Standard Uncertainty (u_rel) Contribution (%)
Sample Preparation
Sample Mass1.000 g0.0001 g0.00010.01
Extraction Volume10.0 mL0.02 mL0.00204.00
Internal Standard
Purity of this compound99.5 %0.29 %0.00298.41
Concentration of IS Solution10.0 µg/mL0.05 µg/mL0.005025.00
Calibration
Purity of Analyte Standard99.8 %0.12 %0.00121.44
Preparation of Calibration Standards--0.003512.25
Calibration Curve Fit--0.004016.00
Measurement
Repeatability (n=6)2.5 % RSD-0.010210.40
GC-MS Instrument Variation--0.00806.40
Combined Relative Uncertainty (u_c,rel) 0.0184 100.00
Expanded Uncertainty (U) (k=2, 95% confidence) 0.0368 (3.7%)
Final Reported Result 10.0 ± 0.4 µg/mL

Note: This uncertainty budget is an illustrative example based on a "bottom-up" approach as described in the Eurachem/CITAC guides. The contributions of individual uncertainty sources will vary depending on the specific laboratory, equipment, and method.

Experimental Protocols

A detailed and validated experimental protocol is essential for obtaining accurate and reproducible results. The following is a representative GC-MS method for the quantification of a long-chain fatty acid in a biological matrix using this compound as an internal standard.

1. Sample Preparation (Human Plasma)

  • Thaw frozen human plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of a 10 µg/mL solution of this compound in methanol (Internal Standard).

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the lower organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Cool to room temperature.

  • Add 100 µL of hexane and vortex to dissolve the derivatized analytes.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte (Myristic acid-TMS): m/z 299, 145

    • Internal Standard (this compound-TMS): m/z 249, 117

4. Data Analysis and Quantification

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve using linear regression.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation Activities cluster_Validation Core Validation Experiments cluster_PostValidation Post-Validation MethodDevelopment Method Development ProtocolWriting Protocol Writing MethodDevelopment->ProtocolWriting Selectivity Selectivity & Specificity ProtocolWriting->Selectivity CalibrationCurve Calibration Curve & LLOQ Selectivity->CalibrationCurve AccuracyPrecision Accuracy & Precision CalibrationCurve->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Stability Stability MatrixEffect->Stability ValidationReport Validation Report Generation Stability->ValidationReport SOP Standard Operating Procedure (SOP) Finalization ValidationReport->SOP

Caption: Bioanalytical method validation workflow.

Uncertainty_Sources cluster_sample_prep Sample Preparation cluster_internal_standard Internal Standard cluster_calibration Calibration cluster_measurement Measurement Result Measurement Uncertainty SampleMass Sample Mass SampleMass->Result ExtractionVolume Extraction Volume ExtractionVolume->Result DerivatizationEfficiency Derivatization Efficiency DerivatizationEfficiency->Result ISPurity Purity of IS ISPurity->Result ISConcentration Concentration of IS Solution ISConcentration->Result ISVolume Volume of IS Added ISVolume->Result AnalytePurity Purity of Analyte Standard AnalytePurity->Result CalibrationStandards Preparation of Standards CalibrationStandards->Result CurveFit Calibration Curve Fit CurveFit->Result Repeatability Repeatability Repeatability->Result InstrumentVariation Instrument Variation InstrumentVariation->Result Integration Peak Integration Integration->Result

Caption: Cause-and-effect diagram of uncertainty sources.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Undecanol-d4, ensuring compliance and environmental protection.

This compound, like its non-deuterated counterpart 1-Undecanol, is classified as hazardous to the aquatic environment with long-lasting effects.[1][2][3] Therefore, it is imperative that this substance is not disposed of down the drain or released into the environment.[1] All disposal procedures must comply with federal, state, and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] All handling of this compound waste should be conducted in a well-ventilated area or a fume hood.[5][6]

Spill Response: In the event of a spill, absorb the material with an inert absorbent material, such as vermiculite or sand.[4] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be kept tightly closed except when adding waste.[1][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and include the full chemical name, "this compound".[1]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, well-ventilated location away from ignition sources and incompatible chemicals.[1]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal parameters for 1-Undecanol. Note that the data for 1-Undecanol is used as a proxy for this compound, as the deuteration is not expected to significantly alter its chemical hazards and disposal requirements.

ParameterValueReference
Acute Oral Toxicity (LD50, Rat) > 3,000 mg/kg[5]
Flash Point 108 °C (closed cup)[5]
Autoignition Temperature 253 °C[2][5]
Water Solubility 0.0057 g/L at 20 °C[5]
Aquatic Hazard Toxic to aquatic life with long lasting effects[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Is it pure or mixed? ppe->segregate pure_container Use Dedicated, Labeled 'Hazardous Waste: This compound' Container segregate->pure_container Pure mixed_container Consult Institutional Hazardous Waste Plan for Approved Mixed Waste Streams segregate->mixed_container Mixed store Store Sealed Container in Satellite Accumulation Area (SAA) pure_container->store mixed_container->store contact_ehs Contact EHS or Certified Hazardous Waste Vendor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 1-Undecanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-Undecanol-d4 in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals while maintaining a secure and compliant work environment. While the deuterated form of 1-Undecanol is not expected to have significantly different chemical properties from its non-deuterated counterpart, it should be handled with the same level of care as a potentially hazardous substance.

Hazard Identification and Classification

1-Undecanol is classified with the following hazards. Researchers should assume this compound presents similar risks.

Hazard ClassGHS ClassificationDescription
Eye Irritation Category 2Causes serious eye irritation.[1][2]
Skin Irritation Not classified, but may cause slight irritation.[3]Prolonged or repeated contact may cause skin irritation.
Aquatic Hazard Acute Category 1, Chronic Category 2Very toxic to aquatic life with long-lasting effects.[2][4]
Flammability Combustible LiquidFlash point is greater than 112 °C (> 233.6 °F).[3][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. Should be chemical splash-proof and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Face ShieldRecommended when handling larger volumes or when there is a significant risk of splashing, to be worn in addition to safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use and change immediately if contaminated.[6]
Body Protection Laboratory CoatA standard lab coat is required to protect against splashes and spills. A flame-resistant coat is recommended if large quantities are handled near ignition sources.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
RespiratorIf a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

A. Preparation and Weighing
  • Work Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Remove all potential ignition sources from the vicinity.

  • Gather Materials : Assemble all necessary equipment, including appropriate glassware, pipettes, and designated waste containers, before handling the compound.

  • Personal Protective Equipment : Don the required PPE as outlined in the table above.

  • Compound Equilibration : Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Transferring : Use a calibrated pipette or a tared weighing vessel to transfer the required amount of the liquid. Perform all transfers within the fume hood.

B. Experimental Procedures
  • Execution : Carry out all experimental steps within the fume hood.

  • Monitoring : Be vigilant for any spills or splashes. In case of accidental contact, follow the first-aid measures outlined below.

  • Containment : Use secondary containment (e.g., a tray) for all containers holding this compound to contain any potential leaks.

C. Post-Experiment Cleanup
  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[5]

  • Storage : Ensure the primary container of this compound is tightly sealed and stored in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[5]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, No Ignition Sources) gather_materials 2. Gather Materials (Glassware, Waste Containers) prep_area->gather_materials don_ppe 3. Don Required PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe equilibrate 4. Equilibrate Compound (Room Temperature) don_ppe->equilibrate transfer 5. Transfer Compound (Inside Fume Hood) equilibrate->transfer experiment 6. Conduct Experiment (With Secondary Containment) transfer->experiment dispose_waste 7. Dispose of Waste (Labeled Hazardous Waste Container) experiment->dispose_waste decontaminate 8. Decontaminate Work Area dispose_waste->decontaminate remove_ppe 9. Remove PPE & Wash Hands decontaminate->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused material and contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.[7][8]

    • The container should be made of a compatible material that will not react with the chemical.[9]

  • Waste Segregation :

    • Keep this compound waste separate from other chemical waste streams, especially strong acids and oxidizing agents, to prevent hazardous reactions.[8]

  • Storage of Waste :

    • Store the hazardous waste container in a well-ventilated, designated area away from ignition sources and general laboratory traffic.[8]

  • Regulatory Compliance :

    • Do not dispose of this compound down the drain or in regular trash.[3][5][8] This substance is toxic to aquatic life, and its release into the sewer system is prohibited.[2][4]

    • Arrange for disposal through your institution's environmental health and safety (EH&S) office or a licensed hazardous waste disposal contractor, in accordance with local, regional, and national regulations.[2][4][9]

First-Aid Measures

In the event of exposure to this compound, immediate action is required.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[5]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.